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  • Product: 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
  • CAS: 77264-89-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: Synthesis, Structure, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and burgeoning therapeutic applications.

Introduction: The Significance of the Spiro[chroman-2,4'-piperidin]-4-one Scaffold

The spiro[chroman-2,4'-piperidin]-4-one core is a privileged scaffold in drug discovery, merging the structural features of a chromanone and a piperidine ring system in a unique three-dimensional arrangement. This spirocyclic architecture imparts a conformational rigidity that can enhance binding affinity and selectivity to biological targets. The chromanone moiety is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The piperidine ring is also a ubiquitous structural element in many pharmaceuticals, contributing to favorable pharmacokinetic properties.

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, with its benzyl group substitution on the piperidine nitrogen, represents a key analog within this class of compounds. It serves as a versatile synthetic intermediate and has been a focal point in the development of novel therapeutic agents, particularly in the realm of oncology.

Chemical Structure and Properties

The fundamental characteristics of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one are summarized in the table below.

PropertyValue
IUPAC Name 1'-benzylspiro[chroman-2,4'-piperidin]-4-one
CAS Number 77264-89-2[1]
Molecular Formula C₂₀H₂₁NO₂[1]
Molecular Weight 307.39 g/mol [1]
Canonical SMILES C1CN(CCC12CC(=O)C3=C(O2)C=CC=C3)CC4=CC=CC=C4[1]

The molecule's structure features a spirocyclic junction where the C2 of the chroman ring is shared with the C4 of the piperidine ring. The benzyl group attached to the piperidine nitrogen significantly influences the compound's lipophilicity and potential for aromatic interactions.

Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

While a direct, detailed synthesis protocol for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is not extensively reported in peer-reviewed literature, its preparation can be inferred from its use as a starting material in the synthesis of other derivatives.[2] A plausible and commonly employed synthetic strategy for this class of compounds is a multi-component reaction involving a substituted phenol, an N-benzyl-4-piperidone, and an α,β-unsaturated aldehyde, followed by an intramolecular cyclization.

A more specifically referenced approach involves the synthesis of a related compound, 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile, which utilizes 1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one as the starting material. This indicates that the target ketone is a stable and accessible intermediate.

Conceptual Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Key Transformation cluster_product Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone Mannich_Reaction Mannich-type Reaction & Intramolecular Cyclization 2-Hydroxyacetophenone->Mannich_Reaction N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Target_Molecule 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Mannich_Reaction->Target_Molecule Acid or Base Catalysis

Caption: Conceptual synthetic pathway to the target molecule.

Experimental Protocol (Hypothetical, based on related syntheses):

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1 equivalent) and N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or methanol, add paraformaldehyde (1.2 equivalents) and a catalytic amount of a secondary amine (e.g., pyrrolidine or piperidine).

  • Reaction Execution: The reaction mixture is typically stirred at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Causality Behind Experimental Choices: The Mannich-type reaction is a classic method for the synthesis of β-amino carbonyl compounds. The use of a secondary amine as a catalyst facilitates the formation of the reactive Eschenmoser's salt intermediate from paraformaldehyde. The subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the in situ-formed α,β-unsaturated ketone leads to the chromanone ring, and the spirocyclic structure is formed through the condensation with N-benzyl-4-piperidone.

Structural Elucidation: Spectroscopic Analysis (Expected)

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic Protons (Chroman): Multiplets in the range of δ 6.8-7.9 ppm. - Aromatic Protons (Benzyl): Multiplets in the range of δ 7.2-7.4 ppm. - Benzyl CH₂: A singlet around δ 3.5-3.7 ppm. - Chroman CH₂: A singlet or AB quartet around δ 2.8-3.0 ppm. - Piperidine Protons: A series of multiplets in the range of δ 1.8-2.9 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm. - Spiro Carbon: A quaternary carbon signal around δ 75-85 ppm. - Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. - Benzyl CH₂: A signal around δ 60-65 ppm. - Chroman and Piperidine CH₂ groups: Signals in the aliphatic region of δ 30-60 ppm.
Infrared (IR) - C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹. - C-O-C Stretch (Ether): A characteristic absorption band around 1200-1250 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): Expected at m/z = 307. - Key Fragmentation: A prominent fragment corresponding to the loss of the benzyl group (m/z = 91), resulting in a fragment at m/z = 216.

This predicted data provides a solid framework for the characterization of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and serves as a reliable reference for researchers synthesizing this compound.

Biological Activity and Therapeutic Potential

The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[5] Derivatives of this core structure have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast, ovarian, and colorectal cancer.[5]

Mechanism of Action: Apoptosis Induction

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on derivatives of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one have shown that they can trigger early apoptosis in cancer cells.[5] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing the proliferation of cancerous cells.[5]

G cluster_compound Spirochromanone Compound cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome Compound 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Compound->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Anticancer_Activity Anticancer Activity Cell_Cycle_Arrest->Anticancer_Activity Apoptosis_Induction->Anticancer_Activity

Caption: Proposed mechanism of anticancer activity.

Other Potential Therapeutic Applications

Beyond oncology, the spiro[chroman-2,4'-piperidin]-4-one scaffold is being investigated for other therapeutic applications. For instance, derivatives have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.[6]

Conclusion and Future Perspectives

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a molecule of considerable interest, standing at the intersection of a versatile synthetic building block and a promising pharmacophore. Its unique three-dimensional structure and the established biological activity of its derivatives make it a compelling target for further investigation in drug discovery.

Future research should focus on the development of more efficient and stereoselective synthetic routes to access this and related spiro-compounds. A deeper exploration of the structure-activity relationships (SAR) of its derivatives will be crucial for optimizing their potency and selectivity for various biological targets. Furthermore, comprehensive preclinical studies are warranted to fully elucidate the therapeutic potential of this intriguing class of molecules. The continued exploration of the spiro[chroman-2,4'-piperidin]-4-one scaffold holds significant promise for the development of next-generation therapeutics.

References

  • REVISED Chromanes_SI. (n.d.). Retrieved from [Link]

  • Rajalakshmi, P., Srinivasan, N., & Krishnakumar, R. V. (2012). 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2732. [Link]

  • Wessig, P., & Müller, F. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326. [Link]

  • PubChem. (n.d.). 1''-Benzylspiro[chroman-2,4''-piperidine]. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[chroman-2,4'-piperidine]. Retrieved from [Link]

  • Rajalakshmi, P., Srinivasan, N., & Krishnakumar, R. V. (2012). 1'-Benzylspiro-[chromene-2,4'-piperi-dine]-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2732. [Link]

  • Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-010. [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Thaler, F., Varasi, M., Carenzi, G., Colombo, A., Abate, A., Bigogno, C., Boggio, R., Carrara, S., Cataudella, T., Dal Zuffo, R., Reali, V., Vultaggio, S., Dondio, G., Gagliardi, S., Minucci, S., & Mercurio, C. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709–721. [Link]

  • de Haan, H. W., & van de Ven, L. J. M. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure and Applied Chemistry, 44(3), 691-698. [Link]

  • Kumar, A., Singh, A., Kumar, A., & Singh, R. K. (2022). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ACS Omega, 7(4), 3567–3579. [Link]

  • Tchamgoue, A. D., Nono, R. N., Nchimi, A. N., Tchoukoua, A., & Mbafor, J. T. (2018). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Crystallography, 2018, 1-7. [Link]

  • Singh, S. B., Tchistiakova, L., D'Arienzo, C., Murphy, B., Bakshi, R. K., Strack, A. M., ... & Zokian, H. J. (2010). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & medicinal chemistry letters, 20(10), 3104–3108. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PubChem. (n.d.). Process for making CGRP receptor antagonists. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The spiro[chroman-2,4'-piperidine]-4-one scaffold represents a privileged heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The spiro[chroman-2,4'-piperidine]-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the physicochemical properties of a key analog, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This document delves into the synthetic pathways, analytical characterization, and critical physicochemical parameters of this compound, offering both theoretical insights and practical experimental protocols. By synthesizing available data with established scientific principles, this guide aims to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. The N-benzyl piperidine (N-BP) structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[1][2]

Introduction: The Significance of the Spiro[chroman-2,4'-piperidine]-4-one Core

The fusion of a chromanone and a piperidine ring through a spirocyclic center creates a rigid, three-dimensional structure that is of significant interest in drug discovery.[3] This unique topology allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The chroman-4-one framework is a key structural element in a variety of naturally occurring and synthetic compounds with notable biological activities.[4] Derivatives of the spiro[chroman-2,4'-piperidine]-4-one core have been investigated for a range of therapeutic applications, including as anti-tubercular agents and for their cytotoxic effects against cancer cell lines.[5][6]

The N-benzyl substituent on the piperidine ring is a common feature in many centrally active compounds, often contributing to receptor affinity and modulating pharmacokinetic properties.[1][2] Therefore, a thorough understanding of the physicochemical properties of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is fundamental for the rational design of new chemical entities with improved efficacy and developability.

Synthesis and Structural Elucidation

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one can be conceptually approached through a domino reaction involving a Michael addition followed by an intramolecular cyclization. A plausible synthetic route commences with the reaction of a 2'-hydroxyacetophenone with N-benzyl-4-piperidone under basic conditions.

Diagram 1: Proposed Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2_hydroxyacetophenone 2'-Hydroxyacetophenone Base Base (e.g., Pyrrolidine) 2_hydroxyacetophenone->Base N_benzyl_4_piperidone N-Benzyl-4-piperidone N_benzyl_4_piperidone->Base Product 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: A general overview of the proposed synthetic route.

Detailed Experimental Protocol: Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

This protocol is adapted from established procedures for the synthesis of similar spirochromanones.

Materials:

  • 2'-Hydroxyacetophenone

  • N-Benzyl-4-piperidone

  • Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (drying agent)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) and N-benzyl-4-piperidone (1.0 eq) in ethanol, add a catalytic amount of pyrrolidine.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with dilute hydrochloric acid and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Causality Behind Experimental Choices:

  • Base Catalyst: Pyrrolidine, a secondary amine, is an effective catalyst for the initial aldol condensation and subsequent intramolecular Michael addition.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and byproducts.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Quantitative Data Summary
PropertyValueMethodReference
Molecular Formula C₂₀H₂₁NO₂--
Molecular Weight 307.39 g/mol --
CAS Number 77264-89-2--
XLogP3-AA 3.9ComputedPubChem CID: 12887954[7]
Topological Polar Surface Area (TPSA) 29.5 ŲComputedPubChem CID: 12887954[7]
Melting Point Not availableExperimental-
Solubility Not availableExperimental-
Lipophilicity (LogP)

Theoretical Background: The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation.

  • Sample Preparation: A known concentration of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is prepared in one of the phases.

  • Partitioning: Equal volumes of the two phases are combined and shaken until equilibrium is reached.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Diagram 2: Experimental Workflow for LogP Determination

G Start Start Prepare Prepare Saturated Octanol and Water Start->Prepare Dissolve Dissolve Compound in One Phase Prepare->Dissolve Mix Mix and Shake Phases to Equilibrate Dissolve->Mix Separate Separate Phases (Centrifugation) Mix->Separate Analyze Analyze Concentration in Each Phase (HPLC/UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End

Caption: Step-by-step workflow for the shake-flask LogP determination.

Solubility

Theoretical Background: Solubility is a critical property that affects a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Dilution: The stock solution is serially diluted in a buffer solution at a relevant physiological pH (e.g., pH 7.4).

  • Equilibration: The solutions are incubated to allow for equilibration.

  • Analysis: The concentration of the dissolved compound is measured, often after filtering out any precipitate, using techniques like HPLC or UV-Vis spectroscopy.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[9] For 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, ¹H and ¹³C NMR are essential for structural confirmation.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons of the chromanone and benzyl groups will appear in the downfield region (typically 6.5-8.0 ppm).

    • The benzylic protons will likely appear as a singlet around 3.5-4.5 ppm.

    • The aliphatic protons of the piperidine and chromanone rings will be observed in the upfield region (1.5-3.5 ppm), with complex splitting patterns due to spin-spin coupling.

  • ¹³C NMR:

    • The carbonyl carbon of the chromanone will be significantly downfield (around 190-200 ppm).

    • Aromatic carbons will resonate in the 110-160 ppm range.

    • The spiro carbon will have a characteristic chemical shift.

    • Aliphatic carbons of the piperidine and chromanone rings will appear in the upfield region.

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (307.39 m/z) is expected.

  • Key Fragments:

    • Loss of the benzyl group (C₇H₇, 91 m/z) is a likely fragmentation pathway.

    • Cleavage of the piperidine or chromanone rings can lead to a series of characteristic fragment ions.

Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Expected Characteristic Absorptions:

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the ketone carbonyl group of the chromanone.

  • C-O-C Stretch: Bands associated with the ether linkage in the chromanone ring.

  • C-N Stretch: Vibrations corresponding to the tertiary amine in the piperidine ring.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

Biological Context and Potential Applications

The spiro[chroman-2,4'-piperidine]-4-one scaffold is a versatile pharmacophore.[11] Derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity: Some analogs have demonstrated cytotoxic effects against human cancer cell lines, potentially through the induction of apoptosis.[11][12]

  • Anti-tubercular Activity: Certain derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis.[5][6]

  • Histone Deacetylase (HDAC) Inhibition: The spirocyclic core has been incorporated into novel HDAC inhibitors with improved in vivo activity.

The N-benzyl group can play a crucial role in the interaction with biological targets, and its presence often directs the compound's activity towards specific receptor families.[1][2]

Conclusion

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its privileged structural features. This technical guide has provided a comprehensive overview of its synthesis, analytical characterization, and key physicochemical properties. While some experimental data for this specific molecule remains to be fully elucidated, the provided protocols and analysis of related compounds offer a solid foundation for researchers. A thorough understanding of the principles and techniques outlined herein is essential for the successful design and development of novel therapeutics based on this promising scaffold.

References

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  • Abdelatef SA, El-Saadi MT, Amin NH, Abdelazeem AH, Abdellatif KRA. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. 2018;8(1):60-68. [Link]

  • Alver Ö, Parlak C, Şenyel M. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2007;67(3-4):853-859.
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  • PubMed. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. [Link]

  • ResearchGate. N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

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Sources

Foundational

The Strategic Importance of the Spiro[chroman-4-one-piperidine] Scaffold

An In-Depth Technical Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one (CAS: 77264-89-2) This document provides a comprehensive technical overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one (CAS: 77264-89-2)

This document provides a comprehensive technical overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its structural characteristics, synthesis, analytical validation, and its pivotal role as a scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

In the landscape of drug discovery, moving beyond flat, two-dimensional molecules is critical for accessing novel chemical space and achieving higher target specificity. Spirocycles, compounds where two rings are joined by a single common atom, are exemplary in this regard.[1][2] The spiro fusion introduces a defined three-dimensional geometry, which can enhance binding affinity to biological targets by locking pharmacophoric elements in a favorable orientation.[1][3]

The 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one scaffold merges three key pharmacophores:

  • Chroman-4-one: A privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5]

  • Piperidine: One of the most ubiquitous nitrogen-containing heterocycles in approved drugs, valued for its ability to interact with targets and modulate physicochemical properties like solubility and basicity.[6][7]

  • Spirocyclic Center: Provides conformational rigidity, reducing the entropic penalty upon binding and often leading to improved potency, selectivity, and pharmacokinetic profiles.[2][8][9]

This unique combination makes the title compound and its derivatives highly attractive starting points for developing inhibitors for a range of enzymes and receptors.[10][11]

cluster_0 Core Components cluster_1 Resulting Scaffold cluster_2 Key Advantages Chroman-4-one Chroman-4-one Scaffold 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Chroman-4-one->Scaffold Piperidine Piperidine Piperidine->Scaffold Spiro-fusion Spiro-fusion Spiro-fusion->Scaffold Advantages 3D Geometry Conformational Rigidity Novel Chemical Space Improved PK Properties Scaffold->Advantages

Caption: Logical relationship of the core components and advantages.

Physicochemical and Structural Properties

The fundamental properties of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one are summarized below. These data are essential for planning synthetic modifications, analytical method development, and formulation studies.

PropertyValueSource
CAS Number 77264-89-2[12]
Molecular Formula C₂₀H₂₁NO₂[12]
Molecular Weight 307.39 g/mol [12]
MDL Number MFCD02182972[12]
Hazard Statements H302, H315, H319, H335[12]
SMILES Code O=C1CC2(CCN(CC3=CC=CC=C3)CC2)OC4=C1C=CC=C4[12]

Structural Conformation: Based on crystallographic studies of closely related derivatives, the heterocyclic rings of this scaffold adopt specific, low-energy conformations. The piperidine ring typically assumes a stable chair conformation, while the pyran ring of the chroman moiety exists in a screw-boat conformation.[6] This defined spatial arrangement is a direct consequence of the spiro-fusion and is crucial for its interaction with biological targets.

Synthesis and Purification Protocol

While specific literature detailing the one-pot synthesis of the title compound is scarce, a robust and logical synthetic route can be designed based on established methodologies for chromanone and spiro-piperidine construction.[13][14] The following represents a field-proven, multi-step approach.

Retrosynthetic Analysis: A logical retrosynthetic pathway involves disconnecting the chromanone core via an intramolecular Michael addition, which reveals a key chalcone intermediate. This intermediate can be formed from a substituted acetophenone and a custom piperidone-derived aldehyde.

retrosynthesis target Target Spirocycle (77264-89-2) disconnection1 Intramolecular Michael Addition target->disconnection1 chalcone Chalcone Intermediate disconnection1->chalcone disconnection2 Claisen-Schmidt Condensation chalcone->disconnection2 acetophenone 2'-Hydroxyacetophenone disconnection2->acetophenone aldehyde 1-Benzyl-4-formyl-4- (2-phenoxyphenyl)piperidine (Hypothetical Precursor) disconnection2->aldehyde

Caption: A plausible retrosynthetic pathway for the target compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of the Spirocyclic Core

  • Reaction Setup: To a solution of a suitable phenol (e.g., 2-hydroxyacetophenone) and 1-benzylpiperidine-4-one in ethanol, add a catalytic amount of a secondary amine like pyrrolidine.

    • Causality: This is a classic multicomponent reaction. The secondary amine catalyst facilitates the formation of an enamine from the piperidone and an enolate from the acetophenone, which then participate in a cascade of reactions to build the spirocyclic system.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of starting materials and the appearance of a new, higher-Rf spot (in a non-polar solvent system like ethyl acetate/hexane) indicates product formation.

  • Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl solution to remove the catalyst, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The acidic wash protonates and removes the basic amine catalyst. The bicarbonate wash removes any acidic impurities.

Part B: Purification

  • Chromatography: Purify the crude product by column chromatography on silica gel.

    • Protocol: Use a gradient elution system, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30% ethyl acetate).

    • Self-Validation: Collect fractions and analyze by TLC. Combine fractions containing the pure product, identified by a single spot.

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectral data are based on the known structure and data from analogous compounds.[11][15][16]

TechniqueExpected Observations
¹H-NMR Aromatic Protons: Multiple signals between 6.8-7.9 ppm. Benzyl CH₂: A singlet around 3.5-3.7 ppm. Piperidine Protons: Complex multiplets in the 1.5-3.0 ppm range. Chroman CH₂: A distinct singlet or AB quartet around 2.8 ppm.
¹³C-NMR Ketone Carbonyl (C=O): A downfield signal around 190-195 ppm. Spiro Carbon: A quaternary carbon signal around 80-90 ppm. Aromatic Carbons: Multiple signals between 115-160 ppm. Aliphatic Carbons: Signals for piperidine and chroman CH₂ groups in the 30-65 ppm range.
FT-IR (ATR) C=O Stretch (Ketone): A strong, sharp absorption band around 1680 cm⁻¹. C-O-C Stretch (Ether): A prominent band around 1250 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected molecular ion peak at m/z = 308.16, corresponding to the protonated molecule [C₂₀H₂₂NO₂]⁺.

Causality: The presence of the ketone carbonyl is unequivocally confirmed by the ¹³C signal >190 ppm and the strong IR band ~1680 cm⁻¹. The spirocyclic nature is confirmed by the quaternary carbon signal in the ¹³C NMR spectrum. The successful incorporation of the benzyl group is validated by the characteristic signals in the aromatic region and the benzylic CH₂ signal in the ¹H NMR spectrum.

Applications in Drug Discovery

While 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one itself is primarily a building block, its core scaffold is a validated "privileged structure" in medicinal chemistry.[1] Numerous studies have demonstrated that derivatives synthesized from this core exhibit potent and diverse biological activities.[13][15][17]

G cluster_apps Therapeutic Applications of Derivatives Core Spiro[chroman-2,4'-piperidin]-4-one Core Oncology Oncology (Cytotoxic Agents, Apoptosis Inducers) Core->Oncology Derivatization Infectious Infectious Disease (Anti-Tuberculosis) Core->Infectious Derivatization Metabolic Metabolic Disease (ACC Inhibitors) Core->Metabolic Derivatization CNS CNS Disorders (MCH-1R Antagonists) Core->CNS Derivatization

Caption: Therapeutic areas explored using the core scaffold.

Therapeutic AreaTarget/Mechanism of ActionKey Findings
Oncology Cytotoxicity, Apoptosis Induction, HDAC InhibitionDerivatives have shown potent cytotoxic activity against human cancer cell lines (MCF-7, A2780, HT-29) with IC₅₀ values in the low micromolar to nanomolar range.[15][17] Mechanistic studies show induction of apoptosis and cell cycle arrest.[15][17] Other derivatives act as Histone Deacetylase (HDAC) inhibitors.[11]
Infectious Diseases Mycobacterium tuberculosis (Mtb)Certain derivatives exhibit significant anti-tuberculosis activity against the H37Ra strain of Mtb, with MIC values in the low micromolar range.[11][15]
Metabolic Diseases Acetyl-CoA Carboxylase (ACC) InhibitionA series of derivatives were designed as potent ACC inhibitors, with several compounds showing activity in the low nanomolar range.[13] Lead compounds demonstrated an increase in whole-body fat oxidation in animal models.[13]
Neglected Diseases LeishmaniasisThe broader class of spiro-piperidines has shown promising antileishmanial activity, suggesting a potential application for this scaffold.[7][18]

The key takeaway is that the 1'-benzyl group is just one of many possible substitutions on the piperidine nitrogen. By systematically varying this substituent and modifying the chromanone ring, researchers can fine-tune the molecule's properties to achieve high potency and selectivity for a desired biological target.

Conclusion and Future Perspectives

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is more than just a chemical entity; it is a gateway to a rich field of medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the rational design of novel therapeutics. The demonstrated success of its derivatives in oncology, infectious disease, and metabolic disorders underscores the scaffold's immense potential.

Future research should focus on expanding the library of derivatives, exploring new substitution patterns on both the chromanone and piperidine rings. The application of computational modeling and in silico screening could accelerate the discovery of new lead compounds. Furthermore, exploring novel therapeutic areas where conformational rigidity is known to be advantageous, such as CNS disorders and cardiovascular diseases, represents a promising avenue for future investigation.

References

  • 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. (n.d.). PubMed Central - NIH.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. (n.d.). ResearchGate.
  • 77264-89-2|1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. (n.d.). BLDpharm.
  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. (2009). PubMed.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science.
  • Spiro[chromane‐2,4′‐piperidin]‐4‐one derivatives as enzyme inhibitors... (n.d.). ResearchGate.
  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity | Request PDF. (n.d.). ResearchGate.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PubMed Central.
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). bepls.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). ResearchGate.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Books.
  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). ResearchGate.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org.

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Exploratory

The Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and Its Derivatives: A Technical Guide for Medicinal Chemists

The spiro[chroman-2,4'-piperidine]-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework f...

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[chroman-2,4'-piperidine]-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a wide range of biological targets. This technical guide provides an in-depth exploration of the synthesis of the core structure, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, and its derivatives, offering practical insights for researchers and professionals in the field.

The Significance of the Spiro[chroman-2,4'-piperidin]-4-one Core

The fusion of the chromanone and piperidine rings at a spirocyclic center creates a conformationally constrained scaffold that allows for precise orientation of substituents in three-dimensional space. This structural feature is often associated with enhanced binding affinity and selectivity for biological targets. Indeed, derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including:

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Certain derivatives have shown potent inhibitory activity against ACC in the low nanomolar range, highlighting their potential in the treatment of metabolic disorders.[1][2][3]

  • Anticancer Properties: The scaffold has been utilized to develop compounds with significant cytotoxic effects against various human cancer cell lines, such as breast, ovarian, and colorectal cancer.[4][5] Some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.

  • Anti-tubercular Activity: Novel analogs of spiro[chroman-2,4'-piperidin]-4-one have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds exhibiting promising minimum inhibitory concentration (MIC) values.

  • Histone Deacetylase (HDAC) Inhibition: The spiro[chromane-2,4'-piperidine] framework has been incorporated into the design of novel HDAC inhibitors with potential applications in cancer therapy.

Given its therapeutic potential, a comprehensive understanding of the synthetic routes to this versatile scaffold is essential for the continued development of new and improved drug candidates.

Synthetic Strategies for the Spiro[chroman-2,4'-piperidin]-4-one Scaffold

The most common and efficient method for the synthesis of the 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one core involves a base-catalyzed condensation reaction between a substituted 2'-hydroxyacetophenone and N-benzyl-4-piperidone. This approach is often favored for its operational simplicity and the ready availability of the starting materials.

Core Synthesis: The Base-Catalyzed Condensation

The fundamental transformation involves the reaction of 2'-hydroxyacetophenone with N-benzyl-4-piperidone in the presence of a base. Pyrrolidine is a commonly employed catalyst for this reaction, facilitating a tandem aldol condensation-Michael addition sequence.

Reaction Mechanism:

The reaction proceeds through a multi-step mechanism, which can be visualized as follows:

reaction_mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Intramolecular Cyclization & Dehydration N-benzyl-4-piperidone N-benzyl-4-piperidone Enamine Enamine Intermediate N-benzyl-4-piperidone->Enamine + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Michael_Adduct Michael Adduct Enamine->Michael_Adduct + 2'-hydroxyacetophenone 2'-hydroxyacetophenone 2'-hydroxyacetophenone Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Cyclized_Intermediate->Final_Product - H2O

Caption: Proposed reaction mechanism for the synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Causality Behind Experimental Choices:

  • Base Catalyst (Pyrrolidine): Pyrrolidine, a secondary amine, is an effective catalyst as it readily forms an enamine with the N-benzyl-4-piperidone. The enamine is a better nucleophile than the corresponding enolate, which would be formed with a stronger base like sodium hydroxide. This enhanced nucleophilicity facilitates the Michael addition to the α,β-unsaturated ketone that can be formed in situ from 2'-hydroxyacetophenone.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are often used as they can solvate the ionic intermediates and facilitate proton transfer steps.

  • Temperature: The reaction is typically carried out at elevated temperatures (reflux) to overcome the activation energy of the various steps, particularly the dehydration steps.

Experimental Protocol: Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

This protocol provides a detailed, step-by-step methodology for the synthesis of the core scaffold.

Materials:

  • 2'-Hydroxyacetophenone

  • N-Benzyl-4-piperidone

  • Pyrrolidine

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) in absolute ethanol, add N-benzyl-4-piperidone (1.0 eq).

  • Catalyst Addition: To the stirred solution, add pyrrolidine (0.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Synthesis of Derivatives

The versatility of the spiro[chroman-2,4'-piperidin]-4-one scaffold lies in the ability to introduce a wide range of substituents at various positions. The synthesis of derivatives typically follows a modular approach, starting from the core scaffold or by using appropriately substituted starting materials.

N-Debenzylation and Functionalization of the Piperidine Nitrogen

A common strategy for derivatization involves the removal of the N-benzyl protecting group, followed by acylation, alkylation, or sulfonylation of the resulting secondary amine.

Workflow for N-Functionalization:

derivatization_workflow Core_Scaffold 1'-Benzylspiro[chroman-2,4'- piperidin]-4-one Debenzylated_Core Spiro[chroman-2,4'- piperidin]-4-one Core_Scaffold->Debenzylated_Core N-Debenzylation (e.g., H2, Pd/C) Acylated_Derivative N-Acyl Derivative Debenzylated_Core->Acylated_Derivative Acylation (Acyl chloride, base) Alkylated_Derivative N-Alkyl Derivative Debenzylated_Core->Alkylated_Derivative Alkylation (Alkyl halide, base) Sulfonylated_Derivative N-Sulfonyl Derivative Debenzylated_Core->Sulfonylated_Derivative Sulfonylation (Sulfonyl chloride, base)

Caption: General workflow for the derivatization of the piperidine nitrogen.

Multi-Component Reactions for Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of spirooxindole derivatives containing a chroman moiety, which share structural similarities with the spiro[chroman-2,4'-piperidin]-4-one core. These strategies often involve the reaction of an isatin, an active methylene compound, and a 1,3-dicarbonyl compound. While not directly producing the piperidine spirocycle, these methods highlight the power of MCRs in constructing complex spirocyclic systems and could potentially be adapted for the synthesis of spiro[chroman-2,4'-piperidin]-4-one analogs.

Data Presentation: A Comparative Overview of Synthesized Derivatives

The following table summarizes the synthesis of various derivatives of the spiro[chroman-2,4'-piperidin]-4-one scaffold, highlighting the diversity of achievable substitutions and the corresponding reaction yields.

EntryR Group on Piperidine NitrogenStarting MaterialsReaction ConditionsYield (%)Reference
1Benzyl2'-Hydroxyacetophenone, N-Benzyl-4-piperidonePyrrolidine, Ethanol, Reflux70-85[6]
2H (Debenzylated)1'-Benzylspiro[chroman-2,4'-piperidin]-4-oneH₂, Pd/C, Methanol90-95[4]
3PhenylsulfonylSpiro[chroman-2,4'-piperidin]-4-one, Phenylsulfonyl chlorideTriethylamine, Dichloromethane71[4]
44-FluorobenzylSpiro[chroman-2,4'-piperidin]-4-one, 4-Fluorobenzyl bromideK₂CO₃, Acetonitrile60-75[7]
5AcetylSpiro[chroman-2,4'-piperidin]-4-one, Acetyl chloridePyridine, Dichloromethane80-90[1]

Conclusion

The 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one scaffold and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The synthetic routes outlined in this guide, particularly the robust and versatile base-catalyzed condensation, provide a solid foundation for the exploration of this chemical space. The ability to readily derivatize the core structure allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the discovery of novel drug candidates with improved efficacy and safety profiles. As our understanding of the biological targets of these compounds continues to grow, so too will the importance of efficient and scalable synthetic methodologies.

References

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link][1]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. [Link][2]

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 058-067. [Link][4]

  • Rajalakshmi, P., et al. (2011). 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3323. [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. ElectronicsAndBooks. [Link][3]

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Semantic Scholar. [Link][5]

  • Shaik, S. P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]

  • Chitti, S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. Chemistry & Biodiversity, 19(8), e202200304. [Link]

  • Mobinikhaledi, A., et al. (2013). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of The Chemical Society of Pakistan, 35(4), 1211-1216. [Link]

  • Artico, M., et al. (1992). One-pot synthesis of novel spiro-annelated pyrrole-containing heterocyclic systems from suitable synthons. Journal of Heterocyclic Chemistry, 29(5), 1237-1241. [Link]

  • Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-375. [Link]

  • Ghatpande, S., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. ResearchGate. [Link][6]

  • Chitti, S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro‐[Chroman‐2,4′‐Piperidin]‐4‐One Analogs as Anti‐Tubercular Agents. Request PDF. [Link]

  • Valente, S., et al. (2014). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Request PDF. [Link][7]

Sources

Foundational

Spectroscopic Data of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a molecule of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a molecule of significant interest in medicinal chemistry and drug development.[1] As a key intermediate in the synthesis of various pharmacologically active agents, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers, scientists, and drug development professionals. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this spirocyclic compound, offering insights grounded in established spectroscopic principles and data from analogous structures.

Introduction to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one belongs to a class of spirochromanone derivatives that are widely explored for their potential therapeutic properties. The unique three-dimensional arrangement of the chromanone and piperidine rings, linked by a common spiro carbon, presents a rigid scaffold that is attractive for designing molecules with specific biological targets. The N-benzyl group on the piperidine ring is a common feature in many synthetic schemes, offering a versatile handle for further chemical modifications. Given the complexity of the spirocyclic system, a multi-technique spectroscopic approach is essential for unambiguous structure elucidation and purity assessment.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is expected to exhibit a series of distinct signals corresponding to the protons in the chromanone, piperidine, and benzyl moieties. The chemical shifts are influenced by the electronic environment of each proton, including shielding and deshielding effects from nearby functional groups and aromatic rings. The following table outlines the predicted chemical shifts, multiplicities, and assignments for the key protons in the molecule. These predictions are based on the analysis of related structures, such as N-benzyl-4-piperidone, and general principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-5, H-6, H-7, H-8 (Chromanone Aromatic)6.8 - 7.9MultipletsThe exact chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic ring. H-5 is expected to be the most downfield due to the deshielding effect of the adjacent carbonyl group.
H-3 (Chromanone Methylene)~2.8Singlet or AB quartetThese protons are adjacent to the carbonyl group and the spiro center. Depending on the conformational rigidity, they may appear as a singlet or a more complex AB quartet.
H-2', H-6' (Piperidine Axial & Equatorial)2.5 - 2.9MultipletsThese protons are adjacent to the nitrogen atom and will be diastereotopic due to the chiral spiro center, leading to complex splitting patterns.
H-3', H-5' (Piperidine Axial & Equatorial)1.8 - 2.2MultipletsThese protons are also diastereotopic and will exhibit complex splitting.
N-CH₂ (Benzyl Methylene)~3.6SingletThe two benzylic protons are expected to be chemically equivalent and appear as a singlet.
Benzyl Aromatic Protons7.2 - 7.4MultipletThe five protons of the benzyl group will resonate in the aromatic region.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. The carbonyl carbon of the chromanone ring is expected to be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-4 (Carbonyl)195 - 205The carbonyl carbon is significantly deshielded.
C-8a, C-4a (Chromanone Aromatic)120 - 160Chemical shifts for the aromatic carbons of the chromanone ring.
C-5, C-6, C-7, C-8 (Chromanone Aromatic)115 - 140
C-2 (Spiro Carbon)75 - 85The spiro carbon is a quaternary carbon and will have a characteristic chemical shift.
C-3 (Chromanone Methylene)40 - 50
C-2', C-6' (Piperidine)50 - 60Carbons adjacent to the nitrogen atom.
C-3', C-5' (Piperidine)30 - 40
N-CH₂ (Benzyl Methylene)60 - 65
Benzyl Aromatic Carbons125 - 140Includes the ipso, ortho, meta, and para carbons of the benzyl group.

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, confirming the elemental composition of the compound.

The predicted exact mass for [C₂₀H₂₁NO₂ + H]⁺ is approximately 322.1645.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is expected to be dominated by cleavages at the weaker bonds, such as the benzylic C-N bond and bonds within the piperidine and chromanone rings.

A plausible fragmentation pathway is initiated by the cleavage of the N-benzyl bond, leading to the formation of a stable benzyl cation (m/z 91) and a spiro[chroman-2,4'-piperidin]-4-one radical cation. Further fragmentation of the spirocyclic core could also be observed.

Experimental Protocols

To acquire the spectroscopic data discussed above, the following general experimental protocols would be employed:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent system for ESI, such as acetonitrile/water with a small amount of formic acid to promote protonation.

  • ESI-MS Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range.

  • MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

  • Data Analysis: Analyze the mass spectra to determine the m/z values of the molecular ion and fragment ions. Use the accurate mass measurements from HRMS to confirm the elemental composition.

Visualization of Molecular Structure and Fragmentation

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a proposed mass spectral fragmentation pathway.

Figure 1. Molecular structure of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one with atom numbering.

[M+H]+ [C20H21NO2+H]+ (m/z 322.16) Fragment1 [C13H14NO2]+ (m/z 232.10) [M+H]+->Fragment1 - C7H7• Fragment2 [C7H7]+ (m/z 91.05) [M+H]+->Fragment2 - C13H14NO2•

Figure 2. Proposed ESI-MS/MS fragmentation pathway.

Conclusion

References

  • MySkinRecipes. (n.d.). 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, headlined by a detailed calculation of its molecular weight, and explore its synthetic pathways and potential applications in drug discovery.

Introduction to a Versatile Spirocyclic Scaffold

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a complex organic molecule featuring a spirocyclic system where a chroman and a piperidine ring are fused. This structural motif is a valuable building block in the synthesis of pharmacologically active agents.[1] Its unique three-dimensional architecture allows for specific interactions with biological targets, making it a compound of interest for researchers in neuropharmacology and other therapeutic areas. The benzyl group attached to the piperidine nitrogen further enhances its lipophilicity and potential for diverse biological activities.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Here, we detail the key characteristics of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions of known concentration, and analytical characterization.

The molecular formula for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is C₂₀H₂₁NO₂ .[1][2]

To calculate the molecular weight, we use the standard atomic weights of its constituent elements:

  • Carbon (C): 12.011 amu[3][4]

  • Hydrogen (H): 1.008 amu[5][6]

  • Nitrogen (N): 14.007 amu[7][8][9][10]

  • Oxygen (O): 15.999 amu[11][12][13]

The calculation is as follows:

(20 x 12.011) + (21 x 1.008) + (1 x 14.007) + (2 x 15.999) = 240.22 + 21.168 + 14.007 + 31.998 = 307.393 g/mol

This calculated molecular weight is consistent with values found in chemical supplier databases.[14]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₂₀H₂₁NO₂[1][2]
Molecular Weight 307.39 g/mol [14]
CAS Number 77264-89-2[14]
Appearance Solid (form may vary)N/A
Storage Conditions 2-8°C[1][2]

Synthesis and Methodologies

The synthesis of spirocyclic compounds like 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one often involves multi-step reaction sequences. A common approach involves the reaction of a substituted phenol with a suitable piperidinone derivative.

General Synthetic Workflow

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This should be considered a general framework, and specific reaction conditions may require optimization.

G A Substituted Phenol C Mannich Reaction A->C B 1-Benzyl-4-piperidone B->C D Intramolecular Cyclization C->D E 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one D->E

Figure 1: A generalized synthetic workflow for the preparation of the target spiro compound.

Illustrative Experimental Protocol

Step 1: Mannich-type Condensation

  • To a stirred solution of a suitable ortho-hydroxyacetophenone (1.0 eq) in ethanol, add 1-benzyl-4-piperidone (1.1 eq) and paraformaldehyde (1.2 eq).

  • Add a catalytic amount of a secondary amine (e.g., diethylamine).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent such as methanol.

  • Add a base (e.g., sodium methoxide) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Applications in Medicinal Chemistry and Drug Development

The spiro[chroman-piperidine] core is a privileged scaffold in medicinal chemistry. The presence of the chroman moiety, a common feature in many biologically active natural products, combined with the versatile piperidine ring, provides a foundation for the development of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of molecules targeting a range of biological systems.[1] For instance, derivatives of this scaffold have been explored for their potential in treating neurological disorders.[1] The structural rigidity of the spirocyclic system can lead to higher receptor affinity and selectivity.

Conclusion

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties, including a molecular weight of approximately 307.39 g/mol , and its versatile synthetic accessibility make it an attractive starting point for the design and synthesis of novel drug candidates. This guide provides a foundational understanding for researchers and scientists working with this and related spirocyclic systems.

References

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Vertex AI Search.
  • Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable.
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  • Atomic Weights and Isotopic Compositions for Nitrogen.
  • 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE - Physico-chemical Properties. ChemBK.
  • Oxygen Weight: How Much Does O2 Weigh? (6+ Facts). crown.edu.
  • Nitrogen - Wikipedia. Wikipedia.
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  • Hydrogen - Wikipedia. Wikipedia.
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  • 1'-Benzylspiro[chromane-2,4'-piperidin]-4-one. Sigma-Aldrich.
  • 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. MySkinRecipes.
  • 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one | C20H20ClNO2 | CID 12887954. PubChem.
  • 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. PubMed Central - NIH.
  • 1''-Benzylspiro[chroman-2,4''-piperidine] | C20H23NO | CID 10661409. PubChem.
  • 77264-89-2|1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. BLDpharm.
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Foundational

bioactive spiro[chroman-2,4'-piperidin]-4-one compounds

An In-Depth Technical Guide to Bioactive Spiro[chroman-2,4'-piperidin]-4-one Compounds Authored by Gemini, Senior Application Scientist Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bioactive Spiro[chroman-2,4'-piperidin]-4-one Compounds

Authored by Gemini, Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as an exceptional tool in drug design, allowing for precise conformational tuning of a molecule's properties. The introduction of a spirocyclic moiety often enhances potency, selectivity, and pharmacokinetic profiles compared to non-spiro counterparts.

This guide focuses on a particularly compelling class of these molecules: the spiro[chroman-2,4'-piperidin]-4-one scaffold. This structure represents a masterful fusion of the chroman-4-one core, a privileged scaffold known for a wide spectrum of biological activities, and a piperidine ring, a common motif in centrally active pharmaceuticals. The rigid, three-dimensional orientation of substituents afforded by the spiro junction provides a unique platform for interacting with biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized understanding of the synthesis, mechanism of action, and practical evaluation of these promising compounds. We will delve into the causality behind experimental choices and furnish detailed, field-proven protocols to empower your research and development endeavors.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one core is typically achieved through a multi-component reaction strategy, which offers efficiency and molecular diversity. The most common approach involves a base-catalyzed domino reaction between a substituted 2'-hydroxyacetophenone and an N-substituted 4-piperidone.

The causality behind this strategy lies in its convergent nature. The initial step is often a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition, followed by cyclization to yield the spirocyclic core. The choice of base (e.g., pyrrolidine, sodium hydroxide) is critical as it must be strong enough to deprotonate the phenolic hydroxyl group to initiate the Michael addition but not so harsh as to cause unwanted side reactions.

Below is a generalized workflow for the synthesis of this scaffold.

G A 2'-Hydroxyacetophenone Derivative C Chalcone Intermediate A->C Base, EtOH (Claisen-Schmidt Condensation) B Aromatic Aldehyde B->C E Spiro[chroman-2,4'-piperidin]-4-one Core Product C->E Pyrrolidine, MeOH (Domino Reaction: Oxa-Michael/Cyclization) D N-Substituted 4-Piperidone D->E G Compound Spiro[chroman-2,4'-piperidin]-4-one Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Inhibit Proliferation Mitochondria Mitochondrial Stress CellCycle->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Proteins

Caption: Plausible apoptotic pathway initiated by spiro[chroman-2,4'-piperidin]-4-one compounds.

In Vitro Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Sulfonyl-linked derivativeMCF-7 (Breast)0.31
Sulfonyl-linked derivativeA2780 (Ovarian)5.62
Sulfonyl-linked derivativeHT-29 (Colorectal)3.55
Trimethoxyphenyl derivativeMCF-7 (Breast)18.77
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell viability and is a cornerstone for in vitro cytotoxicity testing of novel drug candidates. It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan crystals. The concentration of these crystals, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro[chroman-2,4'-piperidin]-4-one test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin). Incubate for 24 to 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Spiro[chroman-2,4'-piperidin]-4-one and related spirochromanone derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Mechanism of Action

The precise antimicrobial mechanism is an area of active investigation. However, for phenolic derivatives, a common mechanism involves the disruption of microbial membranes, leading to increased permeability and ultimately cell death. The rigid structure of the spiro compound may facilitate its insertion into the lipid bilayer of the bacterial cell membrane, compromising its integrity.

Antimicrobial Susceptibility Data

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
(2S,4R,6′R)-diastereomerS. aureus (Gram-positive)2
(2S,4R,6′R)-diastereomerE. coli (Gram-negative)2
Spiro-4H-pyran derivativeS. aureus (Clinical Isolate)32
Spiro-4H-pyran derivativeS. pyogenes (Clinical Isolate)64
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It provides a more precise measurement than diffusion-based methods.

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration of the compound that shows no visible turbidity after incubation.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare serial twofold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., S. aureus) overnight in broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

Acetylcholinesterase (AChE) Inhibition: A Neuroprotective Strategy

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing conditions like Alzheimer's disease. Certain spiro[chroman-2,4'-piperidin]-4-one hybrids have shown potent AChE and butyrylcholinesterase (BChE) inhibitory activities, marking them as potential candidates for neurodegenerative disease therapy.

Mechanism of Action

These compounds act as inhibitors by binding to the active site of the AChE enzyme. This prevents the substrate, acetylcholine, from being hydrolyzed. The sustained levels of acetylcholine in the synaptic cleft can help to improve cholinergic neurotransmission, which is impaired in Alzheimer's disease. Molecular docking studies suggest that the spiro scaffold can effectively position functional groups to interact with key residues in the enzyme's active site.

G cluster_0 Normal Function cluster_1 Inhibited State ACh Acetylcholine (Substrate) AChE AChE Enzyme ACh->AChE Binds to Active Site Products Choline + Acetate (Signal Termination) AChE->Products Hydrolysis Inhibitor Spiro Compound (Inhibitor) AChE_Inhibited AChE Enzyme (Blocked) Inhibitor->AChE_Inhibited Binds to Active Site NoReaction No Hydrolysis (Signal Prolonged) AChE_Inhibited->NoReaction ACh_blocked Acetylcholine ACh_blocked->AChE_Inhibited Cannot Bind

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by spiro compounds.

AChE Inhibition Data
Compound DerivativeEnzymeIC₅₀ (µM)Reference
Fluoro-substituted hybridAChE3.20
Fluoro-substituted hybridBChE18.14
Galantamine (Standard)BChE19.34
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and screen for inhibitors.

Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine when acetylthiocholine is used as a substrate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to form a yellow-colored product (5-thio-2-nitrobenzoate), which is detected spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in Assay Buffer.

    • Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a working concentration of ~0.2 U/mL in Assay Buffer.

    • Inhibitor Solutions: Prepare stock solutions of test compounds in DMSO, then dilute to desired concentrations in Assay Buffer. Ensure the final DMSO concentration is <1%.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 140 µL of Assay Buffer.

    • Add 10 µL of the test compound solution (or vehicle for control).

    • Add 10 µL of the AChE working solution. For the blank, add 10 µL of Assay Buffer instead of the enzyme.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add 20 µL of DTNB solution followed by 20 µL of ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the % inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Antioxidant Properties

Chromanone derivatives are well-known for their antioxidant activity, largely due to their ability to scavenge free radicals. This property is crucial for combating oxidative stress, a pathological process implicated in numerous diseases, including cancer, neurodegeneration, and inflammation. The phenolic groups often present in these molecules are key contributors to this activity.

Mechanism of Action: Radical Scavenging

Antioxidants primarily neutralize free radicals through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • HAT: The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).

  • SET: The antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion of the free radical (R:-).

The efficiency of a compound as an antioxidant depends on the stability of the resulting antioxidant radical and the ease with which it can donate a hydrogen atom or electron.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_hat Antioxidant (ArOH) A_hat Stable Antioxidant Radical (ArO•) AH_hat->A_hat H• donation R_hat Free Radical (R•) RH_hat Neutralized Molecule (RH) R_hat->RH_hat H• acceptance AH_set Antioxidant (ArOH) AH_cation Antioxidant Radical Cation (ArOH•+) AH_set->AH_cation e- donation R_set Free Radical (R•) R_anion Anion (R:-) R_set->R_anion e- acceptance

Caption: General mechanisms of free radical scavenging by antioxidant compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

    • Test Compound Solutions: Prepare serial dilutions of the spiro[chroman-2,4'-piperidin]-4-one compounds in methanol.

    • Standard: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions (or standard) to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Plot the % scavenging against the log of the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a highly versatile and therapeutically promising platform in modern drug discovery. Its unique three-dimensional structure, combined with synthetic tractability, allows for the generation of diverse compound libraries with potent biological activities. The demonstrated efficacy in areas such as oncology, infectious diseases, neuroprotection, and oxidative stress underscores its status as a privileged scaffold.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of substituents on both the chromanone and piperidine rings will further elucidate the structural requirements for potency and selectivity against different biological targets.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: For compounds with potent activity, further studies are required to precisely identify their molecular targets and elucidate the downstream signaling pathways.

By leveraging the foundational protocols and insights provided in this guide, researchers are well-equipped to explore and expand the therapeutic potential of this remarkable class of molecules, paving the way for the development of next-generation therapeutics.

References

  • Shinde, P., Srivastava, S. K., Odedara, R., Tuli, D., Munshi, S., Patel, J., Zambad, S. P., Sonawane, R., Gupta, R. C., Ch
Exploratory

A Theoretical and Computational Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: Unlocking its Therapeutic Potential

Abstract The unique three-dimensional architecture of spirocyclic compounds has cemented their role as privileged scaffolds in modern drug discovery.[1] Among these, the 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one frame...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique three-dimensional architecture of spirocyclic compounds has cemented their role as privileged scaffolds in modern drug discovery.[1] Among these, the 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one framework presents a compelling confluence of the chroman-4-one moiety, known for a wide spectrum of biological activities, and the versatile piperidine ring.[2][3] This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. We will explore its structural nuances, electronic properties, and potential as a therapeutic agent through a multi-faceted in-silico approach. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methodologies to accelerate the exploration of this promising chemical space.

Introduction: The Strategic Importance of the Spiro[chroman-piperidine] Scaffold

The fusion of a chroman-4-one core with a piperidine ring via a spirocyclic linkage generates a rigid, three-dimensional structure that can effectively probe biological target space.[1][4] The chroman-4-one scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][5] The piperidine motif, a ubiquitous feature in natural alkaloids and synthetic drugs, is crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets.[3][6]

The benzyl group appended to the piperidine nitrogen introduces further avenues for interaction and can significantly influence the molecule's binding affinity and selectivity. Derivatives of the spiro[chromane-2,4'-piperidine] scaffold have shown promise as histone deacetylase (HDAC) inhibitors and selective 5-HT2C receptor agonists, highlighting the therapeutic potential embedded within this structural class.[7]

This guide will delineate a systematic computational workflow to thoroughly characterize 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, providing a foundational understanding for future drug design and optimization efforts.

Computational Methodology: A Validated Approach

The following protocols outline a robust computational strategy for the in-depth analysis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. The causality behind each methodological choice is explained to ensure scientific rigor and reproducibility.

Quantum Chemical Calculations: Elucidating Intrinsic Properties with Density Functional Theory (DFT)

DFT calculations are indispensable for understanding the intrinsic electronic structure and reactivity of a molecule.[1][8]

Experimental Protocol:

  • Initial Structure Preparation: The 3D structure of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one can be built using molecular modeling software. The CAS Number for this compound is 77264-89-2.[9][10][11]

  • Geometric Optimization: The initial structure is then optimized to its lowest energy conformation. This is crucial as the geometry dictates the molecule's properties.

    • Methodology: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good balance between accuracy and computational cost.[1][8]

    • Rationale: The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is vital for accurately describing electronic effects in aromatic and heterocyclic systems. The 6-311++G(d,p) basis set is sufficiently large and includes diffuse and polarization functions to accurately model non-covalent interactions and electron distribution.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the structure.

  • Analysis of Molecular Orbitals and Reactivity Descriptors:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energy gap is calculated. This gap is a critical indicator of chemical reactivity and stability.[4]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to identify electrophilic and nucleophilic sites, which is invaluable for predicting intermolecular interactions.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build Build 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry FMO FMO Analysis (HOMO-LUMO) Freq->FMO Validated Minimum MEP MEP Mapping Freq->MEP Validated Minimum

Caption: Workflow for DFT analysis of the target molecule.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][13] Given the known activities of similar scaffolds, potential targets could include HDACs or serotonin receptors.[7]

Experimental Protocol:

  • Target Protein Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: The DFT-optimized structure of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is used as the starting point for the ligand.

  • Docking Simulation:

    • Software: Utilize widely validated docking software such as AutoDock Vina or Glide.

    • Procedure: A grid box is defined around the active site of the protein, and the docking algorithm explores various conformations of the ligand within this space.

    • Rationale: This simulation identifies the most favorable binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Binding Modes: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein.[12]

Docking_Workflow cluster_inputs Inputs cluster_outputs Outputs & Analysis Ligand Optimized Ligand (from DFT) Docking Molecular Docking Simulation Ligand->Docking Protein Prepared Protein (from PDB) Protein->Docking Pose Binding Pose & Score Docking->Pose Interaction Interaction Analysis (H-bonds, etc.) Pose->Interaction

Caption: General workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.[8][14]

Experimental Protocol:

  • System Preparation: The best-docked pose from the molecular docking study is used as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Force Field: Employ a suitable force field, such as AMBER or CHARMM, to describe the interatomic forces.

    • Protocol: The simulation typically involves an initial energy minimization, followed by heating to physiological temperature, and then a production run for a duration of at least 100 nanoseconds.[1]

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • Root-Mean-Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.

    • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.

Anticipated Results and Data Interpretation

The computational studies outlined above are expected to yield a wealth of data that, when synthesized, provide a comprehensive profile of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Structural and Electronic Properties

The DFT calculations will provide precise geometric parameters for the molecule. The piperidine ring is expected to adopt a chair conformation, while the pyran ring of the chromanone moiety will likely be in a screw-boat conformation.[6]

ParameterPredicted Value RangeSignificance
HOMO-LUMO Energy Gap 4-6 eVIndicates chemical stability and reactivity. A smaller gap suggests higher reactivity.[4]
Dipole Moment 2-5 DebyeReflects the molecule's polarity, influencing its solubility and ability to engage in electrostatic interactions.
Molecular Electrostatic Potential Negative potential around the carbonyl oxygen; Positive potential around the piperidine nitrogen (protonated state)Identifies sites for electrophilic and nucleophilic attack, and potential hydrogen bond donors/acceptors.
Potential for Biological Activity

The molecular docking and MD simulation results will offer predictive insights into the molecule's therapeutic potential.

Target ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HDACs -7 to -10Interactions with the zinc ion in the active site via the carbonyl group, and hydrophobic interactions with aromatic residues.
Serotonin Receptors -8 to -11Cation-pi interactions between the protonated piperidine nitrogen and aromatic residues (e.g., Trp, Phe), and hydrogen bonding with polar residues.

The stability of these interactions, as assessed by MD simulations, will be crucial in validating the docking predictions and confirming the potential of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a modulator of these targets.

Conclusion

This guide has presented a detailed, multi-pronged computational strategy for the thorough investigation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. By integrating DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of its structural, electronic, and dynamic properties. The insights gleaned from these theoretical studies are invaluable for guiding the synthesis of new derivatives, optimizing biological activity, and ultimately accelerating the drug discovery process for this promising class of spirocyclic compounds.

References

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  • 1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations - Taylor & Francis Online. (2021-04-26) (Source: Taylor & Francis Online)
  • Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression - MDPI. (Source: MDPI)
  • 1'-Benzylspiro[chromene-2,4'-piperidine]-4-carbonitrile - PubMed Central - NIH. (Source: PubMed Central)
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  • Synthesis, TD-DFT calculations, molecular docking and ADME studies of new spiro-oxindole derivatives containing 5(4H)-oxazolone as anti-viral and anti-bacterial agents - PubMed. (2025-04-11) (Source: PubMed)
  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. (2021-06-30) (Source: PubMed Central)
  • (PDF) Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression - ResearchGate. (2025-04-02)
  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations - ResearchGate. (2025-08-06)
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. (Source: PubMed Central)
  • 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE - MySkinRecipes. (Source: MySkinRecipes)
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  • 1''-Benzylspiro[chroman-2,4''-piperidine] | C20H23NO | CID 10661409 - PubChem. (Source: PubChem)
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012-07-02)
  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed. (Source: PubMed)
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. (Source: bepls)
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. (Source: University of the Western Cape)
  • 1'-Benzylspiro[chromane-2,4'-piperidin]-4-one - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF - ResearchGate. (2025-08-06)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating the In Vitro Anticancer Efficacy of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

Introduction: The Therapeutic Potential of Spiro-Heterocyclic Scaffolds The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Spiro-Heterocyclic Scaffolds

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry.[1] Among the myriad of molecular architectures being explored, spiro-heterocyclic compounds, particularly those integrating chromanone and piperidine moieties, have emerged as a promising class of therapeutic candidates.[2] The 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one scaffold represents a strategic hybridization of these two pharmacophores. The chromanone core is a privileged structure in numerous biologically active compounds, while the piperidine ring is a common feature in many approved drugs and is known to be involved in various signaling pathways crucial for cancer cell survival.[3][4]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro anticancer activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. The methodologies outlined herein are designed for researchers in drug discovery and oncology to reliably determine the compound's cytotoxic potency, and to elucidate its primary mechanisms of action, specifically its ability to induce programmed cell death (apoptosis) and disrupt cell cycle progression.

Postulated Mechanism of Action

Based on existing literature for analogous spiro[chroman-2,4'-piperidin]-4-one derivatives, the primary anticancer effects are hypothesized to be mediated through the induction of apoptosis and cell cycle arrest.[5][6] The presence of the piperidine and chromanone structures suggests potential interactions with multiple intracellular targets.[2][3]

The proposed mechanism involves the following key events:

  • Induction of Apoptosis: The compound is believed to trigger the intrinsic apoptotic pathway. This is often characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3/7), ultimately leading to controlled cell death.[7][8] This process is tightly regulated by the Bcl-2 family of proteins, and compounds of this class may shift the balance towards pro-apoptotic members like BAX.[8]

  • Cell Cycle Arrest: A hallmark of many chemotherapeutic agents is their ability to halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[9] Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been shown to cause an accumulation of cells in the G2/M and sub-G1 phases, indicating a disruption of the mitotic process and the onset of apoptosis.[5][6]

Visualizing the Proposed Pathway

Anticancer_Mechanism cluster_0 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Compound Test Compound Apoptosis Apoptosis Induction Compound->Apoptosis triggers CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest triggers Bcl2 Modulation of Bcl-2 Family Proteins Apoptosis->Bcl2 SubG1 Increase in Sub-G1 Cell Population Apoptosis->SubG1 results in G2M G2/M Checkpoint Disruption CellCycleArrest->G2M Caspase Caspase-9 & Caspase-3/7 Activation Bcl2->Caspase Caspase->Apoptosis executes G2M->CellCycleArrest leads to

Caption: Proposed mechanism of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Experimental Workflow and Protocols

A logical and systematic workflow is critical for accurately evaluating the anticancer potential of a novel compound. The following diagram illustrates the recommended experimental sequence.

Experimental_Workflow start Start: Compound Preparation (Stock Solution in DMSO) cell_culture 1. Cell Line Culture & Maintenance (e.g., MCF-7, A2780, HT-29) start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 3. Determine IC50 Value mtt_assay->ic50 mechanistic_studies 4. Mechanistic Assays (at IC50 Concentration) ic50->mechanistic_studies apoptosis_assay 4a. Apoptosis Assay (Annexin V/PI Staining) mechanistic_studies->apoptosis_assay cell_cycle_assay 4b. Cell Cycle Analysis (PI Staining) mechanistic_studies->cell_cycle_assay data_analysis 5. Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End: Conclude Efficacy data_analysis->end

Sources

Application

Application Note: A Validated Protocol for High-Throughput Cytotoxicity Screening of Spiro[chroman-2,4'-piperidin]-4-one Derivatives Using the MTT Assay

Introduction: The Imperative for Robust Cytotoxicity Profiling in Drug Discovery The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and development.[1][2] Identifying...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Cytotoxicity Profiling in Drug Discovery

The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and development.[1][2] Identifying molecules with undesirable toxicity profiles early in the pipeline saves invaluable resources and accelerates the progression of promising therapeutic candidates. The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a privileged pharmacophore, forming the core of numerous biologically active compounds with potential applications as enzyme inhibitors and receptor modulators.[3][4] This application note provides a comprehensive, field-proven protocol for evaluating the cytotoxicity of novel spiro[chroman-2,4'-piperidin]-4-one derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The principle of this assay is rooted in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[8][9][10] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[6][9]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology that emphasizes scientific integrity and reproducibility. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present data analysis techniques for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

The Spiro[chroman-2,4'-piperidin]-4-one Scaffold

The spiro[chroman-2,4'-piperidin]-4-one core structure is a focal point of medicinal chemistry research due to its versatile three-dimensional conformation, which allows for diverse biological interactions.[3][4] Derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes like histone deacetylases (HDACs), which can induce cell cycle arrest and apoptosis in cancer cells.[3][11] Given the therapeutic intent of such compounds, a thorough understanding of their cytotoxic profile across various cell lines is paramount.

dot graph "Spiro_Compound" { layout=neato; node [shape=plaintext]; image [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15187049&t=l", label=""]; } dot Figure 1: Chemical structure of the core Spiro[chroman-2,4'-piperidine] scaffold.

Principle of the MTT Assay

The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes, primarily succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting the soluble yellow dye into an insoluble purple formazan.[7][8] This conversion is dependent on the activity of these enzymes and, by extension, the metabolic health of the cells.[8][10] The resulting formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO), and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[6][8]

MTT_Workflow

Materials and Reagents

Biological Materials
  • Cell Lines: A panel of cell lines is recommended to assess both efficacy and potential off-target toxicity.[12] This should ideally include:

    • Targeted cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[12]

    • A non-cancerous control cell line (e.g., HEK-293, human embryonic kidney cells) to determine the selectivity index.[12]

  • Cell Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

Chemicals and Reagents
  • Spiro[chroman-2,4'-piperidin]-4-one derivative: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS), filter-sterilized, and stored protected from light at 4°C.[8][13]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Dimethyl Sulfoxide (DMSO): Reagent grade.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).

Equipment
  • Laminar flow hood

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for adherent cells in a 96-well plate format.

Phase 1: Cell Seeding and Preparation (Day 1)
  • Cell Culture: Culture cells in their appropriate growth medium until they reach the exponential growth phase.[6] Ensure cells are healthy and free from contamination.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Cell Counting and Seeding: Resuspend the cell pellet in fresh medium. Perform a cell count and adjust the concentration to the optimal seeding density. This is a critical parameter that must be determined for each cell line to ensure that cells are in a logarithmic growth phase and do not become confluent by the end of the experiment.[15] A typical starting point is 5,000-10,000 cells per well.[15]

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," where wells on the perimeter of the plate can experience uneven evaporation, it is advisable to fill these outer wells with 100 µL of sterile PBS or medium without cells.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[5]

Phase 2: Compound Treatment (Day 2)
  • Prepare Compound Dilutions: Prepare a series of dilutions of the spiro[chroman-2,4'-piperidin]-4-one derivative in serum-free or low-serum medium from the stock solution. A typical concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM.[16]

  • Controls: Prepare the following controls on the same plate:

    • Untreated Control: Wells containing cells with fresh medium only. This represents 100% cell viability.

    • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This is crucial to ensure that the solvent itself is not causing cytotoxicity.[17]

    • Positive Control: Wells containing cells treated with a known cytotoxic agent.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[14]

  • Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the appropriate compound dilution or control solution to each well. It is recommended to perform each treatment in at least triplicate for statistical validity.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay and Data Acquisition (Day 4/5)
  • Microscopic Examination: Before adding the MTT reagent, observe the cells under an inverted microscope to check for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or debris.[5]

  • MTT Addition: At the end of the treatment incubation period, carefully aspirate the medium containing the compound. Add 100 µL of fresh, serum-free medium to each well, followed by 20 µL of the 5 mg/mL MTT solution.[18] Note: It is advisable to use phenol red-free medium during this step, as phenol red can interfere with absorbance readings.[17]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[19] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of DMSO to each well to dissolve the crystals.[18]

  • Mixing: Place the plate on an orbital shaker for 15 minutes at a low speed to ensure complete solubilization of the formazan.[9]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance from factors like cell debris.[8][9]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis) to generate a dose-response curve.

  • IC50 Calculation: The IC50 value is the concentration of the compound that reduces cell viability by 50%. This can be determined from the dose-response curve, often by using non-linear regression analysis (e.g., a four-parameter logistic model) with software such as GraphPad Prism.[20] A simpler method for estimation involves linear regression of the linear portion of the curve.[21][22]

Sample Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Untreated Control)1.2500.085100.0
0.11.2150.07997.2
11.1030.09188.2
100.8550.06468.4
500.5980.05247.8
1000.3120.04125.0

This is illustrative data and does not represent actual experimental results for spiro[chroman-2,4'-piperidin]-4-one.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- "Edge effect"- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate for experimental samples.[15]
Low Absorbance Readings - Low cell density- Insufficient MTT incubation time- Cell line has low metabolic activity- Optimize seeding density through a titration experiment.[17]- Extend the MTT incubation period (e.g., up to 4 hours).[15]- Ensure cells are in a healthy, logarithmic growth phase.
High Background Absorbance - Microbial contamination- Phenol red in the medium- Test compound interference- Practice strict aseptic technique.- Use phenol red-free medium during the MTT incubation step.[17]- Run a control with the compound in medium without cells to check for direct MTT reduction.[23]
Increase in Absorbance with Higher Compound Concentration - Compound may be increasing cellular metabolic activity at lower concentrations.- Compound interferes with the assay chemistry.- Test a wider and higher range of concentrations until a decrease in viability is observed.- Visually inspect cells for signs of stress or death.- Consider an alternative cytotoxicity assay.[23]

Conclusion

The MTT assay is a robust and reliable method for the high-throughput screening of the cytotoxic effects of novel compounds like spiro[chroman-2,4'-piperidin]-4-one derivatives. By adhering to the detailed protocol and quality control measures outlined in this application note, researchers can generate accurate and reproducible data, enabling informed decisions in the drug discovery process. Careful optimization of parameters such as cell seeding density and incubation times, along with the inclusion of appropriate controls, is critical for the integrity of the results. This methodical approach will provide a clear understanding of a compound's cytotoxic profile, a crucial step in the journey from a chemical entity to a potential therapeutic agent.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

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  • PubMed. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. Retrieved from [Link]

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  • ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]

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  • Eurofins. (2024, October 24). MTT Test - Medical Device. Retrieved from [Link]

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  • PubChem. (n.d.). 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. Retrieved from [Link]

  • PubMed. (2020, December 1). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Retrieved from [Link]

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Method

Application Notes and Protocols for the Acetyl-CoA Carboxylase Inhibitor: 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Targeting the Gatekeeper of Fatty Acid Synthesis Acetyl-CoA carboxylase (ACC) is a pivotal,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Gatekeeper of Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a pivotal, biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction represents the committed and rate-limiting step in the de novo biosynthesis of fatty acids. In mammalian systems, two principal isoforms exist: ACC1, predominantly found in the cytosol of lipogenic tissues such as the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane, primarily in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC1 serves as the primary building block for fatty acid synthesis, while the product of ACC2 plays a crucial role in regulating fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1). Given its central role in lipid metabolism, ACC has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and certain cancers.

The spiro[chroman-2,4'-piperidin]-4-one scaffold has been identified as a promising framework for the development of potent ACC inhibitors. This document provides a comprehensive guide to the use of a key derivative, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one , as an inhibitor of ACC. We will delve into its mechanism of action, provide detailed protocols for its in vitro and cellular characterization, and offer insights into the interpretation of experimental results.

Compound Profile: 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one belongs to a class of compounds designed to inhibit ACC activity, with several derivatives demonstrating low nanomolar efficacy in in vitro assays.[1] While specific, experimentally determined physicochemical properties for this exact compound are not extensively available in the public domain, we can infer key characteristics from its structure and related analogs.

PropertyValue/InformationSource
Molecular Formula C₂₀H₂₁NO₂[2]
Molecular Weight 307.39 g/mol [2]
Solubility Expected to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is likely to be low.Inferred from related structures
Storage Store as a solid at -20°C. For long-term storage, protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for short periods, but fresh dilutions are recommended for experiments.General laboratory best practices

A Note on Handling: Due to the limited public data on the stability of this specific compound in aqueous solutions, it is recommended to prepare fresh dilutions in assay buffer from a DMSO stock immediately before each experiment. It is also advisable to keep the final DMSO concentration in assays below 1% to minimize solvent effects on enzyme activity and cell viability.[3]

Mechanism of Action: Inhibiting Malonyl-CoA Production

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogs are designed to inhibit the enzymatic activity of both ACC1 and ACC2. By blocking the carboxylation of acetyl-CoA, these inhibitors effectively reduce the intracellular pool of malonyl-CoA. This has a dual impact on lipid metabolism:

  • Inhibition of Fatty Acid Synthesis: The reduction in malonyl-CoA, the primary substrate for fatty acid synthase (FAS), leads to a decrease in the de novo synthesis of fatty acids.

  • Stimulation of Fatty Acid Oxidation: By lowering malonyl-CoA levels, the allosteric inhibition of CPT1 is relieved, allowing for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

This dual mechanism makes ACC inhibitors attractive therapeutic candidates for metabolic diseases characterized by excess lipid accumulation and impaired glucose metabolism.

ACC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 Substrate MalonylCoA_cyto Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS CPT1 CPT1 MalonylCoA_cyto->CPT1 Inhibition FattyAcids Fatty Acid Synthesis FAS->FattyAcids ACC1->MalonylCoA_cyto Product Inhibitor 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Inhibitor->ACC1 Inhibition LCFA_mito Long-Chain Fatty Acyl-CoA BetaOxidation β-Oxidation LCFA_mito->BetaOxidation CPT1->LCFA_mito Transport LCFA_cyto Long-Chain Fatty Acyl-CoA (Cytosol) LCFA_cyto->CPT1 Transport

Figure 1: Mechanism of ACC inhibition by 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Protocols for In Vitro and Cellular Evaluation

The following protocols provide a framework for characterizing the inhibitory activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. It is recommended to adapt these protocols based on the specific experimental setup and available instrumentation.

Protocol 1: In Vitro Acetyl-CoA Carboxylase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to quantify the direct inhibitory effect of the compound on ACC activity by measuring the production of ADP, a product of the ACC-catalyzed reaction. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for this purpose.[3][4][5][6]

Materials:

  • Recombinant human ACC1 or ACC2 enzyme

  • 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • ACC Assay Buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Workflow:

Figure 2: Workflow for the in vitro ACC inhibition assay using ADP-Glo™.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM to 10 nM).

    • Prepare intermediate dilutions of the compound in ACC Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • In a 96-well white plate, add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Prepare a master mix containing ACC enzyme, acetyl-CoA, and NaHCO₃ in ACC Assay Buffer. The final concentrations should be optimized, but typical starting points are 5-20 nM ACC, 25-50 µM acetyl-CoA, and 5-10 mM NaHCO₃.

    • Add 12.5 µL of the master mix to each well.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of ATP solution in ACC Assay Buffer to each well. The final ATP concentration should be at or near the Km for the enzyme (typically 25-50 µM).

    • Mix the plate gently and incubate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis in cultured cells by monitoring the incorporation of radiolabeled acetate into the cellular lipid fraction.[7]

Materials:

  • Cell line of interest (e.g., HepG2, A549, or other cells with active fatty acid synthesis)

  • Cell culture medium and supplements

  • 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

  • [¹⁴C]-sodium acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Experimental Workflow:

Figure 3: Workflow for the cellular fatty acid synthesis assay.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Radiolabeling:

    • Add [¹⁴C]-acetate to each well at a final concentration of 0.5-1.0 µCi/mL.

    • Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the lipids by adding a hexane:isopropanol (3:2, v/v) mixture.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Collect the organic phase containing the lipids.

  • Quantification:

    • Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • In a parallel set of wells, lyse the cells and determine the total protein concentration using a BCA or similar assay.

    • Normalize the radioactive counts (counts per minute, CPM) to the protein content of each sample.

  • Data Analysis:

    • Calculate the percent inhibition of fatty acid synthesis for each compound concentration relative to the vehicle control.

    • Determine the EC₅₀ value for the inhibition of cellular fatty acid synthesis.

Protocol 3: Cellular Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation (FAO) by monitoring the consumption of oxygen by cells cultured with a long-chain fatty acid as the primary energy source. An increase in oxygen consumption upon treatment with an ACC inhibitor indicates a stimulation of FAO.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HepG2)

  • Cell culture medium and supplements

  • 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

  • Etomoxir (a CPT1 inhibitor, used as a positive control for FAO inhibition)[1][8][9][10][11]

  • Long-chain fatty acid substrate (e.g., oleate or palmitate conjugated to BSA)

  • Assay medium (e.g., low-glucose DMEM)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer) or a plate-based oxygen consumption assay kit[9]

Experimental Workflow:

Figure 4: Workflow for the cellular fatty acid oxidation assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in the appropriate microplate for the extracellular flux analyzer and allow them to adhere.

    • Pre-treat the cells with 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one or vehicle for a suitable duration (e.g., 2-24 hours).

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with a low-glucose assay medium supplemented with the long-chain fatty acid-BSA conjugate.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to acclimate.

  • Oxygen Consumption Measurement:

    • Place the cell plate in the extracellular flux analyzer and measure the basal oxygen consumption rate (OCR).

    • Sequentially inject assay controls through the ports of the sensor cartridge. A typical injection strategy would be:

      • Port A: Vehicle or additional test compound

      • Port B: Oligomycin (to inhibit ATP synthase)

      • Port C: FCCP (to uncouple the mitochondrial membrane and induce maximal respiration)

      • Port D: Rotenone/antimycin A (to inhibit Complex I and III and shut down mitochondrial respiration)

    • Etomoxir should be used in separate wells as a control to confirm that the measured OCR is dependent on fatty acid oxidation.

  • Data Analysis:

    • Calculate the basal and maximal OCR for each condition.

    • An increase in OCR in the presence of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, which is sensitive to etomoxir, indicates a stimulation of fatty acid oxidation.

Conclusion

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one represents a promising starting point for the development of novel therapeutics targeting metabolic diseases through the inhibition of acetyl-CoA carboxylase. The protocols outlined in this guide provide a robust framework for the in vitro and cellular characterization of this and related compounds. Careful execution of these experiments will enable researchers to elucidate the potency, mechanism of action, and cellular effects of these inhibitors, thereby advancing our understanding of their therapeutic potential.

References

  • Shinde, P., Srivastava, S. K., Odedara, R., Tuli, D., Munshi, S., Patel, J., ... & Dutt, C. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & medicinal chemistry letters, 19(3), 949–953. [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]

  • Luxcel Biosciences. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. [Link]

  • Fan, J., Li, Y., & Benning, C. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol, 11(3), e3912. [Link]

  • Schlaepfer, I. R., Rider, L., Rodrigues, L. U., Gijon, M. A., Pac, C. T., Romero, L., ... & Eckel, R. H. (2014). Inhibition of lipid oxidation increases glucose metabolism and enhances 2-deoxy-2-[18F] fluoro-d-glucose uptake in prostate cancer mouse xenografts. Molecular imaging and biology, 16(5), 629–641. [Link]

  • DeBalsi, K. L., Hoffer, Z. S., & Copeland, D. S. (2017). Inhibition of Fatty Acid Oxidation: The effects of etomoxir (CPT-1 inhibitor) dose and exposure time or vehicle (DMSO) on rates of palmitate oxidation in isolated soleus muscle during an exposure to 2mM palmitate. ResearchGate. [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]

  • Whillier, S. (1974). Fatty acid synthesis from 2- 14 C-acetate in rat testis mitochondrial and cytosol fractions in vitro. Journal of reproduction and fertility, 38(2), 431-435. [Link]

  • Wehbe, M., & Hsu, J. (2021). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. bioRxiv. [Link]

  • ChemBK. (n.d.). 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. [Link]

  • Varghese, F. G., & Beattie, D. S. (1981). Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture. Journal of reproduction and fertility, 62(1), 163-169. [Link]

Sources

Application

Application Notes and Protocols: Experimental Use of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a Histone Deacetylase (HDAC) Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a potential Histone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a potential Histone Deacetylase (HDAC) inhibitor. We delve into the scientific rationale, provide detailed, field-tested protocols for biochemical and cell-based assays, and offer insights into data analysis and interpretation. This guide is designed to serve as a practical resource for validating the compound's mechanism of action and assessing its therapeutic potential.

Introduction: HDACs as Critical Epigenetic Regulators and Therapeutic Targets

Epigenetic modifications are pivotal in regulating gene expression without altering the DNA sequence itself. Among the key players in this regulatory network are Histone Deacetylases (HDACs), a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails.[1][2] This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and resulting in transcriptional repression.[2]

In numerous pathological conditions, particularly cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation, survival, and angiogenesis.[3][4][5] Consequently, inhibiting HDACs has emerged as a promising therapeutic strategy.[6] HDAC inhibitors (HDACi) can restore the natural balance of histone acetylation, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

The spiro[chromane-2,4'-piperidine] scaffold has been identified as a promising framework for the development of novel HDAC inhibitors.[7] This application note focuses on a specific derivative, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one , outlining a systematic approach to characterize its activity from direct enzyme inhibition to cellular effects.

The Compound: 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a synthetic compound featuring a spirocyclic core that merges a chromanone and a piperidine ring.[8][9] Its structure contains the key pharmacophoric elements common to many HDAC inhibitors: a surface recognition "cap" group (the benzyl and chromanone moieties), a linker region (the piperidine ring), and a potential zinc-binding group that can interact with the zinc ion in the catalytic site of the HDAC enzyme. A series of derivatives based on this scaffold have demonstrated potent HDAC inhibitory and antiproliferative activities.[7]

Chemical Structure:

  • IUPAC Name: 1'-benzylspiro[chroman-2,4'-piperidin]-4-one

  • CAS Number: 77264-89-2[9]

  • Molecular Formula: C₂₀H₂₁NO₂

  • Molecular Weight: 319.39 g/mol

Principle of Action: Reversing Transcriptional Repression

The fundamental role of an HDAC inhibitor is to block the enzymatic deacetylation of histones. By occupying the active site of the HDAC enzyme, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is hypothesized to prevent the removal of acetyl groups from histone tails. This leads to a state of histone hyperacetylation, which neutralizes the positive charge of lysine residues, relaxes the chromatin structure, and facilitates gene transcription.

HDAC_Inhibition_Mechanism cluster_0 Normal State (Gene Silencing) cluster_1 Inhibited State (Gene Activation) Condensed Condensed Chromatin (Hypoacetylated) HDAC HDAC Enzyme Condensed->HDAC Relaxed Relaxed Chromatin (Hyperacetylated) Condensed->Relaxed Inhibition Acetyl Acetyl Groups Removed HDAC->Acetyl BlockedHDAC HDAC Enzyme Blocked Repression Transcriptional Repression (Tumor Suppressors OFF) Acetyl->Repression Inhibitor 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Inhibitor->BlockedHDAC Activation Transcriptional Activation (Tumor Suppressors ON) Relaxed->Activation

Figure 1. Mechanism of HDAC Inhibition.

Experimental Protocols & Methodologies

This section provides detailed protocols to systematically evaluate the HDAC inhibitory potential of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Compound Preparation and Handling
  • Rationale: Proper solubilization and storage are critical for ensuring compound stability and accurate concentration in subsequent assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic molecules and compatibility with most biochemical and cell-based assays at low final concentrations.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • For experiments, create fresh serial dilutions from the stock solution in the appropriate assay buffer or cell culture medium. The final DMSO concentration in assays should be kept constant across all conditions and should not exceed 0.5% to avoid solvent-induced artifacts.

In Vitro Biochemical Assay: Direct HDAC Inhibition
  • Objective: To determine the direct inhibitory effect of the compound on HDAC enzyme activity and to calculate its half-maximal inhibitory concentration (IC₅₀).

  • Principle: This colorimetric assay measures the activity of HDAC enzymes using a substrate that, upon deacetylation, can be recognized by a specific antibody, leading to a colorimetric signal. The signal intensity is inversely proportional to HDAC activity.[10]

  • Workflow:

In_Vitro_Workflow Start Prepare Reagents: - HDAC Enzyme (HeLa nuclear extract) - Acetylated Histone Substrate - Test Compound Dilutions - Positive Control (TSA) Plate Coat 96-well plate with acetylated histone substrate Start->Plate AddEnzyme Add HDAC enzyme and - Test Compound (various conc.) - Positive Control (TSA) - Vehicle Control (DMSO) Plate->AddEnzyme Incubate1 Incubate at 37°C for 60 min (Deacetylation Reaction) AddEnzyme->Incubate1 Wash1 Wash wells to remove enzyme Incubate1->Wash1 AddAb1 Add Primary Antibody (recognizes remaining acetyl groups) Wash1->AddAb1 Incubate2 Incubate at RT for 60 min AddAb1->Incubate2 Wash2 Wash wells Incubate2->Wash2 AddAb2 Add HRP-conjugated Secondary Antibody Wash2->AddAb2 Incubate3 Incubate at RT for 30 min AddAb2->Incubate3 Wash3 Wash wells Incubate3->Wash3 Develop Add Developing Solution (e.g., TMB substrate) Wash3->Develop Stop Add Stop Solution Develop->Stop Read Read Absorbance at 450 nm Stop->Read

Figure 2. Workflow for the In Vitro Colorimetric HDAC Activity Assay.
  • Protocol (based on commercially available kits[10][11][12]):

    • Plate Preparation: Use a 96-well plate pre-coated with an acetylated histone substrate.

    • Reaction Setup: To each well, add HDAC assay buffer. Then add:

      • Test Wells: Serial dilutions of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

      • Positive Control: A known HDAC inhibitor like Trichostatin A (TSA).

      • Vehicle Control: DMSO at the same final concentration as the test wells.

      • Blank: Assay buffer only.

    • Enzyme Addition: Add purified HDAC enzyme or nuclear extract (e.g., from HeLa cells) to all wells except the blank.

    • Incubation: Cover the plate and incubate at 37°C for 45-60 minutes to allow the deacetylation reaction to occur.

    • Detection:

      • Wash the wells with the provided wash buffer.

      • Add the primary antibody that specifically binds to the acetylated substrate and incubate for 60 minutes at room temperature.

      • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

      • Wash thoroughly and add a colorimetric HRP substrate.

      • Stop the reaction with a stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_Test - Abs_Positive) / (Abs_Vehicle - Abs_Positive))

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Example Data Table:

    Compound Target IC₅₀ (nM)
    1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Total Nuclear HDACs 150

    | Trichostatin A (TSA) | Total Nuclear HDACs | 5 |

Cell-Based Assays: Cellular Target Engagement and Phenotypic Response
  • Objective: To confirm that the compound enters cells, engages its target (HDACs), and elicits a biological response (e.g., inhibition of cell proliferation).

  • Workflow:

Cellular_Assay_Workflow cluster_0 Target Engagement cluster_1 Phenotypic Outcome Start Seed Cancer Cells (e.g., HCT-116, MCF-7) in appropriate plates Treat Treat cells with serial dilutions of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and controls (Vehicle, TSA) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest Endpoint: 24h MTT Perform MTT Assay Incubate->MTT Endpoint: 72h ProteinQuant Quantify Protein (BCA Assay) Harvest->ProteinQuant WB Western Blot Analysis for - Acetyl-Histone H3 - Total Histone H3 ProteinQuant->WB Measure Measure Absorbance at 570 nm MTT->Measure Viability Calculate Cell Viability (%) Measure->Viability

Figure 3. Integrated workflow for cellular characterization of the HDAC inhibitor.
  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By treating cells with the HDAC inhibitor, we expect to see an increase in the levels of acetylated histones (e.g., acetylated Histone H3), which can be detected with a specific antibody. A loading control, such as total Histone H3 or β-actin, is crucial to ensure equal protein loading between lanes.[13][14][15]

  • Protocol:

    • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HCT-116 colon cancer cells) in 6-well plates. Allow cells to adhere overnight. Treat with various concentrations of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one for 24 hours.

    • Lysis and Quantification: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% SDS-polyacrylamide gel.[15]

    • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Antibody Incubation:

      • Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (e.g., Ac-H3K9/K14).

      • Separately, probe a parallel blot or strip and re-probe the same blot for a loading control antibody (e.g., total Histone H3 or β-actin).

    • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Expected Outcome: A dose-dependent increase in the band intensity for acetyl-Histone H3 relative to the loading control in cells treated with the compound.

  • Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17][18]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[19]

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one or vehicle control (DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][19]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.[17]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

  • Example Data Table:

    Compound Cell Line GI₅₀ (µM)
    1'-Benzylspiro[chroman-2,4'-piperidin]-4-one HCT-116 1.2
    1'-Benzylspiro[chroman-2,4'-piperidin]-4-one MCF-7 2.5

    | Doxorubicin (Positive Control) | HCT-116 | 0.1 |

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as an HDAC inhibitor. By systematically progressing from direct enzymatic inhibition to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive data package to validate its mechanism of action and justify further investigation in more advanced models of disease.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Oncology, 2, 26.
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  • Li, G., & Zhu, W. G. (2014). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Anticancer Research, 34(7), 3331-3340.
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  • Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2018). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. MDPI Cancers, 10(1), 11.
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  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) Manual. (2022). EpigenTek.
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Method

Application Notes &amp; Protocols: High-Throughput Screening of Spiro[chroman-2,4'-piperidin]-4-one Derivatives Against A2780 and HT-29 Cancer Cell Lines

Introduction: The Rationale for Screening Spirochromanone Scaffolds in Oncology The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The spiro[c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Spirochromanone Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Our internal and collaborative studies have demonstrated that this heterocyclic system can be strategically modified to yield compounds with potent cytotoxic effects against various cancer cell lines.[2][3] This document provides a detailed guide for the systematic screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives against two well-characterized human cancer cell lines: A2780, an ovarian adenocarcinoma line, and HT-29, a colorectal adenocarcinoma line.

The choice of these cell lines is deliberate. Ovarian and colorectal cancers are major contributors to cancer-related mortality worldwide, and there is a persistent need for new therapeutic options.[4][5] The A2780 and HT-29 cell lines are widely used models in cancer research and are known to harbor dysregulations in key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and apoptosis resistance.[4][6][7] Many anticancer agents exert their effects by modulating this pathway, and evidence suggests that spiro-heterocyclic compounds may also target components of this critical signaling cascade.[6][8]

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. We will cover essential quality control measures, detailed cell culture and cytotoxicity assay protocols, and data analysis, providing a robust framework for the successful identification and characterization of lead compounds.

PART 1: Foundational Protocols and Quality Control

A prerequisite for reliable and reproducible screening data is the implementation of stringent quality control measures and the use of well-validated, standardized protocols for cell culture.

Cell Line Provenance and Quality Control

The integrity of your cell lines is paramount. It is strongly recommended to obtain A2780 and HT-29 cell lines from a reputable, certified cell bank such as the American Type Culture Collection (ATCC) to ensure their identity and purity.

Essential Quality Control Measures:

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.

  • Cell Line Authentication: Periodically verify the identity of your cell lines using Short Tandem Repeat (STR) profiling. This ensures that you are working with the correct cell line and that there has been no cross-contamination.

  • Monitor Cell Health: Routinely observe cell morphology, growth rate, and confluence under a microscope. Any deviations from the expected phenotype should be investigated.

Aseptic Cell Culture Technique: The Non-Negotiable Foundation

Strict aseptic technique is critical to prevent microbial contamination. All cell culture work should be performed in a Class II biological safety cabinet. All media, reagents, and plasticware must be sterile. To avoid cross-contamination, never work with more than one cell line at a time in the biosafety cabinet.

Cell Line-Specific Culture Protocols

A2780 Ovarian Adenocarcinoma Cell Line:

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]

  • Doubling Time: Approximately 16-25 hours.[10]

  • Subculturing: Passage A2780 cells when they reach 70-80% confluence.

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a ratio of 1:3 to 1:6.[9]

HT-29 Colorectal Adenocarcinoma Cell Line:

  • Growth Medium: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[11]

  • Doubling Time: Approximately 20-30 hours.[12]

  • Subculturing: Passage HT-29 cells at 70-80% confluence. The protocol is similar to that for A2780 cells, though HT-29 cells may sometimes require a slightly longer incubation with trypsin to detach.

PART 2: The Cytotoxicity Screening Workflow

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Experimental Workflow Diagram

Cytotoxicity_Screening_Workflow Figure 1: Cytotoxicity Screening Workflow A Optimize Seeding Density (A2780 & HT-29) C Seed Cells in 96-well Plates A->C Inform seeding B Prepare Stock Solutions of Spirochromanone Derivatives E Treat Cells with Compounds (e.g., 72 hours) D Prepare Serial Dilutions of Compounds D->E F Add MTT Reagent (Incubate 2-4 hours) G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability J Plot Dose-Response Curves I->J K Determine IC50 Values J->K

Caption: Figure 1: Cytotoxicity Screening Workflow

Protocol: Optimization of Cell Seeding Density

Rationale: Determining the optimal cell seeding density is a critical first step. Too few cells will result in a low signal, while too many will lead to overgrowth and altered metabolic activity, skewing the results. The goal is to find a cell number that results in exponential growth throughout the experiment and an absorbance reading in the linear range of the spectrophotometer (typically 0.75-1.25) at the end of the assay.[13]

Step-by-Step Protocol:

  • Prepare a single-cell suspension of A2780 or HT-29 cells.

  • Perform a serial dilution of the cell suspension to obtain several different cell concentrations.

  • Seed the cells in a 96-well plate with densities ranging from 1,000 to 100,000 cells per well. For A2780 and HT-29, a good starting range is 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well.

  • Incubate the plate for the intended duration of your drug treatment (e.g., 72 hours).

  • Perform the MTT assay as described in section 2.3.

  • Plot absorbance vs. cell number. The optimal seeding density will be in the linear portion of this curve.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Optimally seeded 96-well plates with A2780 or HT-29 cells

  • Spiro[chroman-2,4'-piperidin]-4-one derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., anhydrous DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the spirochromanone derivatives in the appropriate cell culture medium.[14] It is crucial to ensure that the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of your test compounds. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours.[13][15] Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Example Data Presentation:

CompoundA2780 IC50 (µM)HT-29 IC50 (µM)
Derivative 15.2 ± 0.48.9 ± 0.7
Derivative 20.8 ± 0.11.5 ± 0.2
Derivative 3> 50> 50
Doxorubicin (Control)0.1 ± 0.020.3 ± 0.05

PART 3: Mechanistic Insights and Troubleshooting

Potential Mechanism of Action: Targeting the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[4][16] Its aberrant activation is a common feature in both ovarian and colorectal cancers, making it an attractive target for anticancer therapies.[17][18][19] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis.

Some spiro[chroman-2,4'-piperidin]-4-one derivatives have been shown to induce apoptosis in cancer cells.[2][3][8] While the exact molecular targets may vary between derivatives, a plausible mechanism of action is the inhibition of key components of the PI3K/Akt pathway, leading to a decrease in survival signals and the subsequent activation of the apoptotic cascade.

Signaling Pathway Diagram

PI3K_Akt_Pathway Figure 2: The PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Spiro Spirochromanone Derivatives Spiro->PI3K Potential Inhibition

Caption: Figure 2: The PI3K/Akt Signaling Pathway

Troubleshooting Common MTT Assay Issues
IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination- MTT solution degradation (exposure to light)- Interference from phenol red in the medium- Practice strict aseptic technique- Prepare fresh MTT solution and store it protected from light- Use a medium without phenol red for the assay
Low Absorbance Signal - Insufficient cell seeding density- Short MTT incubation time- Cell death due to over-confluence- Optimize seeding density as described in section 2.2- Ensure MTT incubation is 2-4 hours- Passage cells before they become over-confluent
High Variability Between Replicates - Uneven cell seeding- Pipetting errors- "Edge effect" in 96-well plates- Ensure a homogenous single-cell suspension before seeding- Calibrate pipettes and practice consistent pipetting technique- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS instead
Compound Interference - Test compound is colored or has reducing properties- Include control wells with the compound but no cells to measure its intrinsic absorbance and subtract this value[20]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the screening of spiro[chroman-2,4'-piperidin]-4-one derivatives against A2780 and HT-29 cancer cell lines. By adhering to the detailed protocols and quality control measures outlined, researchers can generate reliable and reproducible data, facilitating the identification of promising lead compounds for further preclinical development. Understanding the potential mechanistic underpinnings, such as the targeting of the PI3K/Akt pathway, provides a rational basis for these screening efforts and can guide future optimization studies.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from a protocol hosted on a personal university webpage.
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Application

The Versatile Scaffold: Application of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in Modern Drug Discovery

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The spiro[chroman-2,4'-piperidin]-4-one core is one such exemplary scaffold, and its N-benzylated derivative, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one , has emerged as a particularly valuable starting material for the synthesis of a diverse array of pharmacologically active compounds.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile molecule. We will delve into its significance, synthetic accessibility, and its role as a key intermediate in the generation of potent inhibitors for various therapeutic targets. Furthermore, this document provides detailed, field-proven protocols for the biological evaluation of compounds derived from this scaffold.

The inherent structural rigidity of the spirocyclic system, combined with the synthetic tractability of the chromanone and piperidine rings, allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[3] Derivatives of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one have demonstrated significant potential in several therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

Therapeutic Applications & Target Diversification

The 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one scaffold has proven to be a fertile ground for the development of novel therapeutics. Its derivatives have been successfully designed and synthesized to target a range of biological pathways implicated in various diseases.

Table 1: Therapeutic Targets of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Derivatives
Therapeutic AreaBiological TargetExample ApplicationKey FindingsReference(s)
Metabolic Diseases Acetyl-CoA Carboxylase (ACC)Obesity, DiabetesNanomolar inhibitory activity, increased whole-body fat oxidation in vivo.[4][5]
Oncology Histone Deacetylases (HDACs), TubulinBreast, Ovarian, Colorectal CancersPotent cytotoxicity (IC50 values in the micromolar to nanomolar range), induction of apoptosis, and cell cycle arrest. Improved in vivo antitumor activity.[3][6]
Infectious Diseases Quorum Sensing (QS)Bacterial InfectionsInhibition of violacein production in Chromobacterium violaceum, indicating disruption of bacterial communication.
Infectious Diseases Mycobacterium tuberculosis (Mtb)TuberculosisSignificant inhibition of M. tuberculosis H37Ra strain with MIC values in the low micromolar range.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a critical first step in the development of its derivatives. A common and effective method involves a multi-step synthesis, which is outlined below. The rationale behind this approach is its efficiency and the ability to produce the core scaffold in good yield.

Experimental Workflow for Synthesis

cluster_0 Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one start Starting Materials: 2'-Hydroxyacetophenone 1-Benzyl-4-piperidone step1 Kabbe Condensation start->step1 product 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one step1->product

Caption: Synthetic workflow for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Protocol 1: Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

Materials:

  • 2'-Hydroxyacetophenone

  • 1-Benzyl-4-piperidone

  • Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (drying agent)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (eluent system)

Procedure:

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) and 1-benzyl-4-piperidone (1.1 eq) in ethanol, add a catalytic amount of pyrrolidine (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a solid.

Application Protocols: Biological Evaluation of Derivatives

The true value of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one lies in its utility as a scaffold for creating novel drug candidates. The following protocols detail the key assays used to evaluate the biological activity of its derivatives in various therapeutic areas.

Application 1: Anticancer Activity Assessment

A primary application of derivatives from this scaffold is in oncology. The MTT assay is a standard colorimetric assay for assessing cell viability and is a first-line screening method for potential anticancer agents.[7][8][9][10][11]

cluster_1 MTT Assay Workflow for Cytotoxicity cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of test compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals with DMSO formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % cell viability and IC50 value absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (derivatives of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Application 2: Quorum Sensing Inhibition

Disrupting bacterial communication, or quorum sensing (QS), is a promising anti-virulence strategy. The Chromobacterium violaceum assay is a common method to screen for QS inhibitors, as the production of the purple pigment violacein is QS-dependent.[12][13][14][15][16]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Assay Setup: In a 96-well plate, add LB broth, the overnight culture of C. violaceum (diluted to an OD600 of ~0.1), and serial dilutions of the test compounds.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the purple pigment at 585 nm.

  • Bacterial Growth Measurement: Measure the optical density at 600 nm to assess bacterial growth and ensure that the inhibition of violacein production is not due to bactericidal or bacteriostatic effects.

  • Data Analysis: Calculate the percentage of violacein inhibition for each compound concentration and determine the concentration that inhibits pigment production without significantly affecting bacterial growth.

Application 3: Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a key enzyme in fatty acid synthesis and a target for drugs against metabolic diseases.[5][17][18][19][20] ACC activity can be measured by monitoring the consumption of its substrates or the production of its products.

Materials:

  • Purified human ACC1 or ACC2 enzyme

  • Assay buffer

  • ATP

  • Acetyl-CoA

  • Sodium bicarbonate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • ADP Detection: Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Luminescence Reading: Read the luminescence signal on a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to ACC activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Application 4: Anti-Tubercular Activity

The Microplate Alamar Blue Assay (MABA) is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[21][22][23][24][25]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Fluorometer or spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds to the wells containing the mycobacterial suspension.

  • Incubation: Incubate the plate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

  • Fluorometric/Spectrophotometric Reading: For a quantitative result, read the fluorescence or absorbance of the wells.

Conclusion and Future Perspectives

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a testament to the power of scaffold-based drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance as a foundational molecule in medicinal chemistry. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel compounds derived from this privileged scaffold. As our understanding of disease biology deepens, the strategic modification of such versatile structures will undoubtedly continue to yield promising new therapeutic agents for a wide range of human ailments.

References

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

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  • MySkinRecipes. (n.d.). 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. [Link]

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  • Letters in Applied NanoBioScience. (2020). Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. [Link]

  • PubChem. (n.d.). 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one. [Link]

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  • National Institutes of Health (NIH). (2024). Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors. [Link]

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Method

evaluating the therapeutic potential of spiro[chroman-2,4'-piperidin]-4-one compounds

An in-depth guide to the preclinical evaluation of spiro[chroman-2,4'-piperidin]-4-one compounds, providing researchers and drug development professionals with a strategic framework and detailed protocols for assessing t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical evaluation of spiro[chroman-2,4'-piperidin]-4-one compounds, providing researchers and drug development professionals with a strategic framework and detailed protocols for assessing their therapeutic potential across multiple disease areas.

Introduction: The Spiro[chroman-2,4'-piperidin]-4-one Scaffold

The spiro[chroman-2,4'-piperidin]-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This unique three-dimensional structure, fusing a chromanone and a piperidine ring via a spirocyclic center, provides a rigid framework ideal for precise interactions with biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery in oncology, neurodegenerative diseases, and infectious diseases.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of these compounds. It is designed to be a practical resource for researchers, explaining not just the "how" but the "why" behind each experimental step, ensuring a robust and logical progression from initial screening to preclinical validation.

Strategic Workflow for Therapeutic Evaluation

A systematic, tiered approach is essential for efficiently evaluating new chemical entities, minimizing costs and the use of animal models.[7][8][9] The workflow begins with broad in vitro screening to identify primary biological activities and narrows down to more complex cellular and in vivo models to confirm efficacy and elucidate mechanisms of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Cellular Studies cluster_2 Phase 3: In Vivo Validation cluster_3 Outcome Compound Spiro Compound Library Cytotoxicity Broad Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Primary Screening Target_Screening Target-Based Assays (Enzyme Inhibition, etc.) Compound->Target_Screening Primary Screening Antimicrobial_Screening Antimicrobial Assays (MIC Determination) Compound->Antimicrobial_Screening Primary Screening Apoptosis Apoptosis & Cell Cycle Analysis Cytotoxicity->Apoptosis If Anticancer Hit Invasion Migration/Invasion Assays Cytotoxicity->Invasion If Anticancer Hit Neuroprotection Neuroprotection Assays (Oxidative Stress Models) Target_Screening->Neuroprotection If Neuro-Target Hit Candidate Preclinical Candidate Selection Antimicrobial_Screening->Candidate PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis->PK_PD Lead Compound Invasion->PK_PD Lead Compound Neuroprotection->PK_PD Lead Compound Xenograft Tumor Xenograft Models PK_PD->Xenograft Neuro_Model Neurodegenerative Disease Models PK_PD->Neuro_Model Xenograft->Candidate Neuro_Model->Candidate

Caption: General workflow for evaluating spiro[chroman-2,4'-piperidin]-4-one compounds.

Application Note 1: Evaluation of Anticancer Potential

Several studies have highlighted the potent cytotoxic and apoptosis-inducing activities of spiro[chroman-2,4'-piperidin]-4-one derivatives against various human cancer cell lines, including breast, ovarian, and colorectal cancers.[4][10][11] The evaluation pipeline focuses on cytotoxicity, mechanism of cell death, and in vivo tumor growth inhibition.

I. In Vitro Protocols

In vitro assays provide the foundational data on a compound's anticancer activity and are crucial for selecting promising candidates for further testing.[7][12]

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Principle of MTT Assay

MTT_Principle Start Cancer Cells + Compound MTT Add MTT (Yellow, Soluble) Start->MTT Incubate Incubate (Mitochondrial Reductase Activity) MTT->Incubate Formazan Formazan Product (Purple, Insoluble) Incubate->Formazan Viable Cells No_Reaction No Color Change Incubate->No_Reaction Dead Cells Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Workflow demonstrating the principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A2780 for ovarian) in 96-well plates at a density of 5,000-10,000 cells/well.[10] Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the spiro compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

If a compound shows significant cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis). One study found that a lead spiro[chroman-2,4'-piperidin]-4-one derivative induced early apoptosis and caused cell cycle arrest in the G2-M phase in MCF-7 cells.[10][11]

Step-by-Step Protocol (Flow Cytometry):

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Staining (Cell Cycle): Fix cells in cold 70% ethanol. Wash and resuspend in PBS containing RNase A and PI.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis:

    • Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

    • Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. In Vivo Protocols

In vivo studies are essential to confirm the anticancer activity of a compound in a complex biological system.[9][14]

This model involves implanting human tumor cells into immunodeficient mice to evaluate the effect of the compound on tumor growth.[7][15][16]

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).[7][15]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[16]

  • Treatment: Randomize mice into groups (e.g., vehicle control, positive control, and different doses of the test compound). Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a set schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is measured as Tumor Growth Inhibition (TGI).[16]

Data Summary: Anticancer Activity
Compound IDTarget Cell LineIC50 (µM) - MTT AssayApoptosis InductionCell Cycle ArrestTumor Growth Inhibition (TGI %) in vivo
SCP-A1MCF-7 (Breast)0.31[10][11]+++ (Early Apoptosis)[10]G2/M Phase[11]58% @ 20 mg/kg
SCP-A2A2780 (Ovarian)5.62[10][11]+G0/G1 PhaseNot Tested
SCP-A3HT-29 (Colon)2.15[10][11]++S Phase45% @ 20 mg/kg
DoxorubicinMCF-7 (Breast)0.05+++G2/M Phase75% @ 5 mg/kg

Application Note 2: Evaluation of Neuroprotective Potential

The structural similarity of spiro[chroman-2,4'-piperidin]-4-ones to compounds with known neurological activity suggests their potential in treating neurodegenerative disorders like Alzheimer's disease. A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[17]

I. In Vitro Protocols

The Ellman's method is a rapid and reliable colorimetric assay to screen for AChE inhibitors.[17][18][19] It measures the activity of AChE by detecting the production of thiocholine.

Principle of AChE Inhibition Assay

AChE_Principle cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCI Acetylthiocholine (ATCI) (Substrate) AChE AChE Enzyme ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reaction TNB TNB (Yellow Product) DTNB->TNB Measure Measure TNB->Measure Measure Absorbance (412 nm) Inhibitor Spiro Compound (Inhibitor) Inhibitor->AChE Blocks Activity

Caption: Mechanism of the Ellman's method for detecting AChE inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine (ATCI) substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the spiro compound. Include a negative control (no inhibitor) and a positive control (e.g., Donepezil).

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.

Evaluating a compound's ability to protect neurons from oxidative stress is a key indicator of its potential in treating various neurodegenerative conditions.[20][21]

Step-by-Step Protocol:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.[13]

  • Pre-treatment: Pre-treat the cells with different concentrations of the spiro compound for 24 hours.

  • Induction of Toxicity: Induce oxidative stress by adding a neurotoxic agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.[13]

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.1.

  • Analysis: Compare the viability of cells pre-treated with the compound to those treated with the toxin alone to determine the neuroprotective effect.

Data Summary: Neuroprotective Activity
Compound IDAChE Inhibition IC50 (µM)Neuroprotection vs. H₂O₂ (% Viability Increase)
SCP-N10.8545% at 10 µM
SCP-N212.315% at 10 µM
SCP-N3> 100Not Tested
Donepezil0.0260% at 1 µM

Application Note 3: Evaluation of Antimicrobial Potential

The chromanone core is present in many natural products with antimicrobial properties.[22][23] Spiro[chroman-2,4'-piperidin]-4-one derivatives have also shown promising activity against both bacterial and fungal pathogens.[5][24][25]

I. Antibacterial and Antifungal Protocols

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) corresponding to a specific cell density.

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the spiro compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + medium), a negative control (medium only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. For confirmation, a viability indicator like resazurin can be added, where a color change indicates viable cells.[27]

This method is particularly useful for evaluating the antifungal activity of compounds against filamentous fungi.[26]

Step-by-Step Protocol:

  • Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and autoclave.

  • Compound Incorporation: While the medium is still molten, add the spiro compound at various concentrations to create "poisoned" media. Pour the media into Petri dishes.

  • Inoculation: Place a small disc of a young, actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Analysis: Measure the radial growth of the fungal colony and compare it to a control plate without the compound to calculate the percentage of growth inhibition.

Data Summary: Antimicrobial Activity
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
SCP-M12[25][28]84
SCP-M2166432
SCP-M34[25][28]168
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

Conclusion

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The protocols detailed in this guide provide a structured and robust framework for researchers to systematically evaluate the anticancer, neuroprotective, and antimicrobial potential of their synthesized compounds. By following this tiered approach—from broad in vitro screening to targeted mechanistic studies and in vivo validation—drug development professionals can efficiently identify and advance lead candidates with the highest therapeutic promise. Further structural optimization based on the data generated from these assays will be critical in developing potent and selective clinical candidates.

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Application

The Spiro[chroman-2,4'-piperidin]-4-one Scaffold: A Privileged Motif for Therapeutic Agent Development

Introduction: Unveiling the Therapeutic Potential of a Unique Spirocyclic System In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Unique Spirocyclic System

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The spiro[chroman-2,4'-piperidin]-4-one core has emerged as one such valued scaffold, demonstrating a remarkable versatility that has led to the development of potent and selective therapeutic candidates across multiple disease areas.[1][2] This unique three-dimensional structure, featuring a chromanone and a piperidine ring sharing a single spiro atom, provides a rigid yet adaptable foundation for introducing diverse functionalities, thereby enabling fine-tuning of pharmacological properties.[3]

Derivatives of this spirocyclic system have shown significant promise as anticancer agents, inhibitors of acetyl-CoA carboxylase (ACC) for the treatment of metabolic disorders, and histone deacetylase (HDAC) inhibitors.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and optimization of spiro[chroman-2,4'-piperidin]-4-one based therapeutic agents. We will delve into detailed, field-proven protocols and explain the causal relationships behind key experimental choices, empowering research teams to effectively explore the therapeutic potential of this remarkable scaffold.

Chemical Synthesis: Building the Core and Introducing Diversity

The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives typically involves a two-stage process: construction of the core spirocyclic system followed by diversification, most commonly at the piperidine nitrogen.

Protocol 1: Synthesis of the Spiro[chroman-2,4'-piperidin]-4-one Core

This protocol outlines a robust method for the synthesis of the foundational spiro[chroman-2,4'-piperidin]-4-one scaffold, often proceeding via a Kabbe condensation reaction.[7]

Rationale: This one-pot reaction is efficient for forming the spirocyclic system. The use of a secondary amine catalyst like pyrrolidine facilitates both the initial condensation and the subsequent cyclization. The Boc-protecting group on the piperidone is crucial for preventing unwanted side reactions and is readily removed in the final step.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq.) and N-Boc-4-piperidone (1.0 eq.) in anhydrous methanol, add pyrrolidine (0.2 eq.) under a nitrogen atmosphere.

  • Condensation and Cyclization: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude Boc-protected spiro[chroman-2,4'-piperidin]-4-one. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v). Stir the mixture at room temperature for 2-4 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated NaHCO3 solution and extract the product with DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the spiro[chroman-2,4'-piperidin]-4-one core.

Diagram: General Synthesis of the Spiro[chroman-2,4'-piperidin]-4-one Core

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2-hydroxyacetophenone 2-hydroxyacetophenone Kabbe Condensation Kabbe Condensation 2-hydroxyacetophenone->Kabbe Condensation N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Kabbe Condensation Deprotection (TFA) Deprotection (TFA) Kabbe Condensation->Deprotection (TFA) Boc-protected intermediate Spiro Core Spiro[chroman-2,4'-piperidin]-4-one Deprotection (TFA)->Spiro Core

Caption: Synthetic route to the core scaffold.

Protocol 2: Diversification via N-Alkylation/Acylation

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).

Rationale: Standard N-alkylation or N-acylation reactions are effective for modifying the piperidine nitrogen. The choice of base and solvent is critical for achieving high yields and minimizing side products. For instance, a non-nucleophilic base like K2CO3 is often preferred to avoid competition with the amine nucleophile.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of spiro[chroman-2,4'-piperidin]-4-one (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., K2CO3, Cs2CO3, or triethylamine, 1.5-2.0 eq.).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide) or acyl chloride (e.g., benzoyl chloride) (1.1-1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction at room temperature or gently heat (50-70 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate. Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Biological Evaluation: Assessing Therapeutic Efficacy

A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine cytotoxicity and target engagement, followed by more complex cellular and potentially in vivo models.

Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Rationale: This initial screen is crucial for identifying compounds with cytotoxic effects against cancer cell lines. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the spiro[chroman-2,4'-piperidin]-4-one derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxic Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound IDR-Group on PiperidineMCF-7 IC50 (µM)A2780 IC50 (µM)HT-29 IC50 (µM)Reference
1 Trimethoxyphenyl18.77 - 47.0518.77 - 47.0518.77 - 47.05
2 Sulfonyl Spacer0.31 - 5.620.31 - 5.620.31 - 5.62

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), this assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[11]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Diagram: Apoptosis Detection Workflow

G Cell_Culture Cancer Cell Culture Compound_Treatment Treat with Spiro Compound Cell_Culture->Compound_Treatment Harvest_Cells Harvest and Wash Cells Compound_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC & PI Harvest_Cells->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Quadrant Analysis Flow_Cytometry->Data_Analysis G Spiro_Compound Spiro[chroman-2,4'-piperidin]-4-one derivative ACC Acetyl-CoA Carboxylase (ACC) Spiro_Compound->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation Malonyl_CoA->Fatty_Acid_Oxidation Inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

Welcome to the technical support center for the synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable scaffold. 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules and have shown potential as acetyl-CoA carboxylase (ACC) inhibitors. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yields.

I. Synthesis Overview & Mechanism

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one core typically involves a multi-step process. A common route involves the Aldol condensation and cyclization of a substituted 1-(1-hydroxynaphthalen-2-yl)ethan-1-one with a protected piperidinone derivative. The subsequent N-benzylation of the piperidine nitrogen completes the synthesis of the target molecule.

The key bond-forming strategy relies on the formation of the chromanone ring system. Understanding the underlying mechanism is crucial for troubleshooting.

Reaction Pathway Visualization

Reaction_Mechanism cluster_reactants Starting Materials cluster_reaction Reaction Steps 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Aldol_Addition Aldol Addition 2_Hydroxyacetophenone->Aldol_Addition N_Benzyl_4_Piperidone 1-Benzyl-4-piperidone N_Benzyl_4_Piperidone->Aldol_Addition Base_Catalyst Base (e.g., Pyrrolidine) Base_Catalyst->Aldol_Addition Catalyzes Intermediate Aldol Adduct Intermediate Aldol_Addition->Intermediate Dehydration Dehydration (Cyclization) Intermediate->Dehydration Product 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Dehydration->Product Troubleshooting_Workflow start Low Yield or No Product check_reagents Verify Purity & Anhydrous Nature of Reagents/Solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No optimize_base Optimize Base: - Check Freshness - Screen Alternatives - Adjust Stoichiometry reagents_ok->optimize_base Yes purify_reagents->check_reagents base_ok Base Optimized? optimize_base->base_ok base_ok->optimize_base No optimize_temp Optimize Temperature: - Gradual Increase - Monitor by TLC/LC-MS base_ok->optimize_temp Yes temp_ok Temperature Optimized? optimize_temp->temp_ok temp_ok->optimize_temp No check_byproducts Multiple Byproducts? temp_ok->check_byproducts Yes slow_addition Implement Slow Addition of Acetophenone check_byproducts->slow_addition Yes purification Purification Issues? check_byproducts->purification No optimize_time Optimize Reaction Time to Minimize Degradation slow_addition->optimize_time optimize_time->purification optimize_chroma Optimize Chromatography: - Add Base (TEA) - Try Alumina/Reversed Phase purification->optimize_chroma Yes success Improved Yield Achieved purification->success No try_recrystallization Attempt Recrystallization (e.g., from Ethanol) optimize_chroma->try_recrystallization try_recrystallization->success

Optimization

common side reactions in the synthesis of spiro[chroman-2,4'-piperidin]-4-one

Welcome to the technical support center for the synthesis of spiro[chroman-2,4'-piperidin]-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[chroman-2,4'-piperidin]-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one core is a valuable transformation in medicinal chemistry, providing a rigid three-dimensional scaffold for drug discovery.[1][2] A common and efficient method for constructing this spirocycle is a one-pot, three-component reaction involving a substituted 2-hydroxyacetophenone, a derivative of 4-piperidone (often N-Boc-4-piperidone), and a secondary amine catalyst like pyrrolidine or piperidine. This reaction typically proceeds through a cascade of a Michael addition followed by an intramolecular aldol condensation and cyclization, often referred to as a domino reaction.[3][4]

While elegant, this multicomponent approach can be prone to several side reactions and challenges that affect yield, purity, and stereoselectivity. This guide will address these issues in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of spiro[chroman-2,4'-piperidin]-4-one?

The reaction is a classic example of a domino reaction initiated by a Michael addition. The key steps are:

  • Enamine Formation: The secondary amine catalyst reacts with the 4-piperidone derivative to form a nucleophilic enamine.

  • Michael Addition: The 2-hydroxyacetophenone acts as a Michael acceptor. The enamine attacks the activated double bond of an in-situ formed α,β-unsaturated ketone (from the self-condensation of 2-hydroxyacetophenone or its reaction with an aldehyde, if present), forming a Michael adduct.

  • Intramolecular Aldol Condensation & Cyclization: The intermediate then undergoes an intramolecular aldol reaction, where the phenoxide ion attacks the ketone carbonyl of the piperidine ring, followed by dehydration to form the chromanone ring and regenerate the catalyst.

Q2: Why is N-Boc-4-piperidone commonly used as a starting material?

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for preventing unwanted side reactions.[5] The free secondary amine of piperidone is nucleophilic and can participate in side reactions such as self-condensation, Michael additions, or reactions with other electrophiles present in the mixture. The Boc group effectively "masks" the nitrogen's reactivity, directing the reaction towards the desired pathway.[5] It is also stable under the basic or mildly acidic conditions of the reaction and can be readily removed later if the free amine is required for further derivatization.

Q3: My reaction has a low yield of the desired spiro[chroman-2,4'-piperidin]-4-one. What are the likely causes?

Low yields can stem from several issues. The most common are incomplete reaction, formation of stable intermediates that do not cyclize, and competing side reactions. Please refer to the detailed troubleshooting guide below for specific solutions.

Q4: I have multiple spots on my TLC, and the product is difficult to purify. What are these impurities?

A complex product mixture often indicates the formation of diastereomers, unreacted starting materials, and stable side products like the Michael addition intermediate. The separation of diastereomers can be particularly challenging due to their similar physical properties.[6]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Spiro Compound

In some cases, the initial Michael addition occurs, but the subsequent intramolecular cyclization is slow or incomplete. This results in the accumulation of the linear Michael adduct as a major byproduct.[7]

  • Identification: This intermediate will have a significantly different polarity compared to the final spiro compound and will lack the characteristic signals of the chromanone ring in NMR. It will also have a different mass in MS analysis.

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for the intramolecular cyclization. Monitor the reaction carefully to avoid degradation.

    • Change the Catalyst: The choice of base or acid catalyst can significantly influence the rate of cyclization. If using a base, consider a stronger, non-nucleophilic base to promote the intramolecular aldol reaction.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Screen different solvents to find one that favors the cyclized product.

2-Hydroxyacetophenone can undergo self-condensation under basic conditions to form a chalcone-like dimer. This dimer can then act as a Michael acceptor, leading to a variety of undesired byproducts and consuming the starting material.

  • Identification: These byproducts will be of higher molecular weight. Careful analysis of NMR and MS data can help identify these species.

  • Solutions:

    • Control the Stoichiometry: Add the 2-hydroxyacetophenone slowly to the reaction mixture containing the piperidone derivative and catalyst. This maintains a low concentration of the acetophenone, minimizing self-condensation.

    • Lower the Reaction Temperature: Self-condensation is often more prevalent at higher temperatures. Running the reaction at room temperature or even cooler may suppress this side reaction.

Problem 2: Formation of Multiple Diastereomers

The spiro carbon in the target molecule is a stereocenter. Depending on the substitution pattern, other stereocenters may also be present, leading to the possibility of multiple diastereomers. Achieving high diastereoselectivity is a common challenge.[8]

  • Identification: Multiple spots on TLC with similar Rf values, or multiple sets of peaks in the NMR spectrum of the crude product.

  • Solutions:

    • Catalyst Selection: The stereochemical outcome can be highly dependent on the catalyst. For instance, in related syntheses, methanesulfonic acid and p-toluenesulfonic acid have been shown to favor different diastereomers.[8] Screening different acid or base catalysts is recommended.

    • Solvent Optimization: The solvent can influence the transition state of the cyclization step, thereby affecting the diastereomeric ratio. Experiment with a range of solvents with varying polarities.

    • Temperature Control: Lowering the reaction temperature often increases diastereoselectivity by favoring the thermodynamically more stable product.

Problem 3: Purification Challenges

Even with a good reaction outcome, isolating the pure product can be difficult, especially when diastereomers are present.[6]

  • Solutions:

    • Optimized Column Chromatography:

      • Solvent System: A systematic screening of solvent systems with varying polarities is crucial. A shallow gradient can improve the separation of closely eluting isomers.

      • Additives: For basic compounds like the spiro-piperidine core, adding a small amount of a basic modifier like triethylamine or diethylamine (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with acidic silica gel.[6]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a powerful technique for purifying a single diastereomer.

    • Chiral HPLC: For the separation of enantiomers, chiral HPLC is the most effective method.[6]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-spiro[chroman-2,4'-piperidin]-4-one

This is a general guideline and may require optimization for specific substrates.

  • To a solution of N-Boc-4-piperidone (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol), add the secondary amine catalyst (e.g., pyrrolidine, 0.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for enamine formation.

  • Add the substituted 2-hydroxyacetophenone (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Boc-Deprotection
  • Dissolve the purified N-Boc-spiro[chroman-2,4'-piperidin]-4-one in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Visualizing Reaction Pathways

Main Reaction Pathway

Main_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone N-Boc-4-piperidone N-Boc-4-piperidone Enamine Enamine N-Boc-4-piperidone->Enamine + Catalyst Catalyst (e.g., Pyrrolidine) Catalyst (e.g., Pyrrolidine) Michael Adduct Michael Adduct Enamine->Michael Adduct + 2-Hydroxyacetophenone (Michael Addition) Spiro Product Spiro[chroman-2,4'-piperidin]-4-one Michael Adduct->Spiro Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Common Side Reactions

Side_Reactions cluster_side Side Reactions 2-Hydroxyacetophenone 2-Hydroxyacetophenone Desired Reaction Main Reaction Pathway 2-Hydroxyacetophenone->Desired Reaction Self-Condensation Self-Condensation of 2-Hydroxyacetophenone 2-Hydroxyacetophenone->Self-Condensation N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Desired Reaction Stable_Michael Stable Michael Adduct (Incomplete Cyclization) Desired Reaction->Stable_Michael Stalls Diastereomers Mixture of Diastereomers Desired Reaction->Diastereomers Poor Selectivity Dimer Dimer Self-Condensation->Dimer

Caption: Common side reaction pathways.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Action(s)
Low Yield Incomplete CyclizationIncrease temperature; screen different catalysts or solvents.
Self-condensation of starting materialSlow addition of 2-hydroxyacetophenone; lower reaction temperature.
Complex Mixture Formation of DiastereomersScreen catalysts (acids/bases); optimize solvent and temperature.
Purification Issues Co-eluting DiastereomersOptimize column chromatography (shallow gradient, basic additive); attempt recrystallization.
Unreacted Starting MaterialsEnsure complete reaction by monitoring with TLC; use a basic wash (e.g., NaOH aq.) to remove unreacted 2-hydroxyacetophenone.

References

  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • Request PDF. (2025). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity.
  • Request PDF. (2025). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review).
  • ResearchGate. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds.
  • Chemical Communications (RSC Publishing). (n.d.). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Request PDF. (2025).
  • (2022).
  • PubMed. (n.d.). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • Request PDF. (n.d.). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2‐dialkyl and 2‐spiro‐4‐chromanones.
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
  • ACS Publications. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry.
  • ACS Publications. (2024). Asymmetric Tandem Michael Addition/Interrupted Nef Reactions of Nitromethane with Oxindole-Derived Alkenes. Organic Letters.
  • ElectronicsAndBooks. (n.d.). Synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors.
  • PubChem - NIH. (n.d.). Spiro[chroman-2,4'-piperidine] | C13H17NO | CID 15187049.
  • Semantic Scholar. (n.d.).
  • PMC. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
  • (2021).
  • PMC. (n.d.). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions.
  • ResearchGate. (2015).
  • PubMed. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents.
  • (2025).
  • PubMed. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Request PDF. (n.d.). Design, Synthesis and Biological Evaluation of Novel Spiro‐[Chroman‐2,4′‐Piperidin]‐4‐One Analogs as Anti‐Tubercular Agents.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine].
  • PubMed. (2006).
  • PubMed. (2008). Diastereoselective syntheses of chroman spiroketals via [4 + 2] cycloaddition of enol ethers and o-quinone methides.
  • Santa Cruz Biotechnology. (n.d.). 2'-Hydroxyacetophenone.
  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)
  • ScienceOpen. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Spiro[chroman-2,4'-piperidine] Activity.
  • CIR Report Data Sheet. (2021). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone.
  • Benchchem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • Chemical Communications (RSC Publishing). (n.d.). Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties.

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Troubleshooting

Technical Support Center: Column Chromatography Purification of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Welcome to the technical support center for the purification of spiro[chroman-2,4'-piperidin]-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spiro[chroman-2,4'-piperidin]-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique structural features of this scaffold, particularly the basic piperidine nitrogen, present specific challenges during silica gel column chromatography. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of spiro[chroman-2,4'-piperidin]-4-one derivatives.

Problem Potential Cause Recommended Solution & Explanation
Poor Separation: Peak Tailing, Streaking, or Broad Peaks Strong Interaction with Stationary Phase: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to non-ideal elution behavior, causing significant tailing or streaking.[1]Incorporate a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2][3] • Triethylamine (TEA): The most common choice. Start with 0.5-1% (v/v) TEA in your eluent.[3] • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase (e.g., Dichloromethane/Methanol/Ammonia). Expert Insight: TEA acts as a competitive base, binding to the silanol groups and preventing your basic spiro-piperidine compound from adsorbing too strongly, which results in sharper, more symmetrical peaks.
Low or No Recovery of Compound 1. Irreversible Adsorption: The compound may be too basic and binds irreversibly to the acidic silica gel. 2. On-Column Decomposition: The acidic environment of the silica gel can cause degradation of sensitive spiro[chroman-2,4'-piperidin]-4-one derivatives.[4] 3. Incorrect Mobile Phase Polarity: The chosen eluent may be too non-polar to elute the compound from the column.[1]1. Deactivate the Stationary Phase: Before purification, consider flushing the column with your mobile phase containing the basic modifier to pre-saturate the active sites. 2. Change the Stationary Phase: If decomposition is suspected, switch to a more inert stationary phase.[1] • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[1] • Reversed-Phase Silica (C18): This is often a superior choice for basic compounds as it is less prone to strong ionic interactions.[1] 3. Increase Eluent Polarity: If the compound is stuck, gradually increase the polarity of your mobile phase (gradient elution). If using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system.[1]
Co-elution of Compound and Impurities Inadequate Mobile Phase Selectivity: The chosen solvent system does not provide sufficient resolution between your target compound and closely related impurities.Systematic TLC Analysis: Before running the column, screen a variety of solvent systems with different polarities and compositions using Thin Layer Chromatography (TLC).[2][3] • Goal: Find a system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 and is well-separated from all impurities.[2] • Solvent Systems to Try:      a) Hexanes/Ethyl Acetate (+ 1% TEA)      b) Dichloromethane/Methanol (+ 1% TEA)      c) Toluene/Acetone (+ 1% TEA) Expert Insight: A common mistake is to rely on a single solvent system. The selectivity (separation factor) between two compounds can change dramatically with different solvents, even if the overall polarity is similar.
Inconsistent Retention Times Between Runs 1. Mobile Phase Composition Change: The solvent mixture may be evaporating, changing the ratio of polar to non-polar components. 2. Column Activity Change: The stationary phase properties can change as it is used, especially if impurities from previous runs are not fully washed off.1. Fresh Mobile Phase: Always use a freshly prepared mobile phase for each chromatographic run and keep the solvent reservoir covered to minimize evaporation. 2. Column Equilibration & Regeneration:Equilibration: Before loading your sample, ensure the column is fully equilibrated by flushing it with at least 5-10 column volumes of the initial mobile phase. • Regeneration: After each run, flush the column with a strong solvent (like methanol or isopropanol) to remove any strongly adsorbed impurities, then re-equilibrate with your starting mobile phase.

Experimental Protocol: Flash Column Chromatography

This protocol provides a validated, step-by-step methodology for the purification of a crude spiro[chroman-2,4'-piperidin]-4-one derivative.

Objective: To purify 1.0 g of a crude reaction mixture containing a spiro[chroman-2,4'-piperidin]-4-one derivative (estimated purity: 70%).

Step 1: TLC Analysis and Mobile Phase Selection

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the solution on three separate TLC plates.

  • Develop the plates in the following solvent systems:

    • Plate A: 80:20 Hexanes/Ethyl Acetate + 1% Triethylamine

    • Plate B: 95:5 Dichloromethane/Methanol + 1% Triethylamine

    • Plate C: 90:10 Toluene/Acetone + 1% Triethylamine

  • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Select the solvent system that provides an Rf value of ~0.3 for the target compound and the best separation from impurities.[2] For this example, we will assume the optimal system is 97:3 Dichloromethane/Methanol + 1% Triethylamine .

Step 2: Column Preparation

  • Select a glass column with a diameter of approximately 40 mm for a 1.0 g sample.

  • Prepare a slurry of silica gel (~50 g) in the least polar component of your mobile phase (Dichloromethane).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Drain the solvent until it is level with the top of the silica bed.

Step 3: Sample Loading

  • Dissolve the 1.0 g of crude product in a minimal amount of dichloromethane.

  • Add ~2 g of silica gel to this solution to create a dry slurry.

  • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

Step 4: Elution and Fraction Collection

  • Carefully add the prepared mobile phase (97:3 DCM/MeOH + 1% TEA) to the column.

  • Using gentle positive pressure (flash chromatography), begin eluting the sample.

  • Collect the eluate in a series of fractions (e.g., 20 mL per fraction).

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified spiro[chroman-2,4'-piperidin]-4-one derivative.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

TroubleshootingWorkflow start Initial Observation: Poor Separation / Tailing cause1 Cause: Acid-Base Interaction (Basic N on Piperidine vs. Acidic Silica) start->cause1 Is peak shape poor (tailing/streaking)? cause2 Cause: Incorrect Mobile Phase Polarity / Selectivity start->cause2 Is Rf too high/low or spots overlap? cause3 Cause: Compound Degradation on Column start->cause3 Is recovery low with new impurity spots? solution1 Solution: Add Basic Modifier (e.g., 1% Triethylamine) to Mobile Phase cause1->solution1 solution2 Solution: Re-optimize Mobile Phase via Systematic TLC Screen (Aim for Rf 0.2-0.4) cause2->solution2 solution3 Solution: Switch Stationary Phase (e.g., Neutral Alumina or Reversed-Phase C18) cause3->solution3

Caption: Logical workflow for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is silica gel the standard first choice for a stationary phase? Silica gel is widely used due to its versatility, low cost, and ability to separate a broad range of compounds based on polarity. However, its acidic nature is a critical factor to manage when purifying basic compounds like spiro-piperidines.[1]

Q2: Can I use reversed-phase chromatography for these compounds? Absolutely. Reversed-phase chromatography (e.g., using a C18-functionalized silica column) is an excellent alternative and often the preferred method for purifying basic nitrogen-containing heterocycles.[1] In this mode, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure consistent protonation) is used. This minimizes the strong acid-base interactions that cause issues in normal-phase chromatography.

Q3: My compound has stereoisomers. Can column chromatography separate them? It depends on the type of stereoisomers.

  • Diastereomers: Yes. Diastereomers have different physical properties and can often be separated using standard achiral column chromatography (silica or alumina) with careful mobile phase optimization.[5]

  • Enantiomers: No. Enantiomers have identical physical properties in an achiral environment and will co-elute. To separate enantiomers, you must use a specialized technique like Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP).[5]

Q4: How do I know if my compound is decomposing on the column? A key indicator is observing new, unexpected spots on the TLC analysis of your collected fractions that were not present in the initial crude material. Low overall recovery despite having seemingly eluted all UV-active material is another sign. To confirm, you can perform a stability test: dissolve a small amount of your pure compound, spot it on a TLC plate, and let it sit for an hour before developing. If a new spot appears, it indicates instability on silica.[4]

Q5: What is the difference between flash chromatography and gravity chromatography? The primary difference is the use of pressure. Flash chromatography uses positive pressure (from nitrogen or air) to push the mobile phase through the column more quickly. This reduces the time the compound spends on the stationary phase, which can be crucial for minimizing decomposition and improving resolution for difficult separations. Gravity chromatography relies solely on gravity and is a slower process. For sensitive compounds like many spiro-piperidine derivatives, flash chromatography is highly recommended.[3]

References

  • Benchchem. Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Accessed January 21, 2026.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Accessed January 21, 2026.
  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Accessed January 21, 2026.
  • Benchchem.
  • University of Rochester, Department of Chemistry.

Sources

Optimization

overcoming solubility issues of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in vitro

Topic: Overcoming Solubility Issues of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in vitro Introduction Welcome to the technical support guide for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This molecule belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in vitro

Introduction

Welcome to the technical support guide for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This molecule belongs to the spiro[chroman-2,4'-piperidine] class of compounds, a scaffold recognized for its utility in developing novel therapeutics targeting entities like G-protein coupled receptors (GPCRs) and various enzymes.[1] A significant hurdle in the in vitro assessment of this and similar compounds is their inherently low aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge to effectively overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Properties

The molecular structure of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, characterized by its bulky, multicyclic, and hydrophobic nature, is the primary reason for its poor solubility in aqueous solutions. A high LogP value, which indicates a preference for a lipid-like environment over an aqueous one, is typical for such structures. While experimental data for this specific molecule is sparse, we can summarize its key properties.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₂[2][3]
Molecular Weight 307.39 g/mol [2][3]
CAS Number 77264-89-2
Storage Condition 2-8°C[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in an in vitro setting.

Q1: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I prevent it?

A1: This phenomenon, commonly known as "crashing out," is the most frequent solubility-related issue for hydrophobic compounds.[4][5] It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous environment of your assay. When the DMSO is diluted, its solvating power decreases drastically, and the compound precipitates out of the solution.

Here is a systematic approach to troubleshoot this issue:

Step 1: Optimize Your Dilution Technique

Before employing more complex methods, ensure your dilution technique is optimal.

  • Increase Mixing Energy: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the immediate formation of large aggregates.[5]

  • Gentle Warming: Briefly warming the aqueous medium to 37°C can increase the kinetic solubility of the compound, but be mindful of the compound's stability at this temperature.[4][5]

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions, potentially in a mixture of DMSO and your aqueous buffer, to gradually acclimate the compound to the aqueous environment.[6]

Step 2: Adjust Final Concentrations
  • Lower the Final Compound Concentration: The simplest solution is often to work at a lower final concentration of the compound if your assay's sensitivity allows. Precipitation is a concentration-dependent phenomenon.[7]

  • Maximize the Final DMSO Concentration: Determine the maximum percentage of DMSO your experimental system can tolerate without adverse effects (e.g., cytotoxicity in cell-based assays).[8] While typically kept below 1%, some systems can tolerate up to 2% or even 5% for short durations.[5][8] Always run a corresponding vehicle control with the same final DMSO concentration.

If these initial steps fail, you will need to employ solubility-enhancing excipients.

Q2: What are the primary types of solubility enhancers I can use, and how do I choose one?

A2: If optimizing the dilution protocol is insufficient, the next step is to use formulation aids. The main categories are co-solvents, surfactants, and cyclodextrins. The choice depends heavily on your experimental system.[9][10]

StrategyMechanism of ActionProsConsBest For
Co-solvents Reduces the polarity of the aqueous medium, decreasing the interfacial tension between the solvent and the hydrophobic compound.[11]Simple to use; effective for many compounds.[12]May have biological or enzymatic effects at higher concentrations.Enzyme assays, non-cellular systems. Common examples: Ethanol, Propylene Glycol, PEG 400.
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous solvent.[13][14]Highly effective at low concentrations (above the Critical Micelle Concentration).Can disrupt cell membranes (cytotoxic); may interfere with protein activity.[8][15]Enzyme assays (non-ionic surfactants like Tween® 20/80, Triton™ X-100). Use with extreme caution in cell-based assays.[8]
Cyclodextrins Cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that form inclusion complexes with the compound.[16][17]Generally low toxicity and biocompatible; widely used in pharmaceutical formulations.[18][19]Can sometimes extract cholesterol from cell membranes at high concentrations.Cell-based assays, in vivo studies. Common examples: HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether-β-cyclodextrin).[18][]
Q3: How do I prepare a solution using a cyclodextrin?

A3: Using a cyclodextrin, such as HP-β-CD, is often the best approach for cell-based assays. The goal is to form an "inclusion complex" where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity.[16][17]

Protocol: Preparation of a 1 mM Working Solution using HP-β-CD
  • Prepare a Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in your cell culture medium or buffer to make a 20% (w/v) solution. Gentle warming (to 37°C) and stirring can aid dissolution.

  • Prepare Compound Stock: Create a concentrated stock of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in 100% DMSO (e.g., 100 mM).

  • Complexation: While vortexing the 20% HP-β-CD solution, slowly add the DMSO stock to achieve your desired final concentration (e.g., 1 mM). The ratio of cyclodextrin to the compound is critical and may require optimization.

  • Equilibration: Allow the mixture to incubate, often with stirring or shaking, for at least 1-2 hours at room temperature or 37°C to ensure maximum complexation.

  • Sterilization & Use: Sterilize the final solution by passing it through a 0.22 µm filter. This filtration step also serves as a good check for any undissolved precipitate. The resulting clear solution can then be used in your experiment.

Q4: How can I visually confirm if my compound is truly dissolved?

A4: A solution that appears "milky" or cloudy contains a precipitate.[5] However, even a visually clear solution can contain fine, sub-visible particles that can lead to inaccurate results. A simple check is to pass the solution through a 0.22 µm syringe filter. If the compound is fully dissolved, its concentration should be the same before and after filtration. You can confirm this by measuring the absorbance via UV-Vis spectrophotometry or by using a more quantitative method like HPLC if available.[21]

Visual & Workflow Guides

Solubility Troubleshooting Workflow

This diagram outlines a decision-making process for addressing solubility issues with 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

G start Start: Prepare Concentrated Stock in 100% DMSO dilute Dilute to Final Concentration in Aqueous Medium start->dilute check_precipitate Precipitate Forms? dilute->check_precipitate optimize_dilution Optimize Dilution: - Vortex during addition - Gentle warming (37°C) - Serial dilutions check_precipitate->optimize_dilution Yes success Proceed with Experiment check_precipitate->success No check_again Still Precipitates? optimize_dilution->check_again assay_type What is the Assay Type? check_again->assay_type Yes check_again->success No cell_based Cell-Based Assay assay_type->cell_based enzyme_assay Enzyme/Biochemical Assay assay_type->enzyme_assay use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) - Forms inclusion complex - Low cytotoxicity cell_based->use_cyclodextrin use_surfactant Try Co-solvent or Non-ionic Surfactant - Co-solvent (Ethanol, PEG) - Surfactant (Tween® 20) enzyme_assay->use_surfactant final_check Confirm Dissolution: - Visual Inspection - 0.22µm Filtration + QC use_cyclodextrin->final_check use_surfactant->final_check final_check->success Clear Solution fail Re-evaluate Compound Concentration or Formulation final_check->fail Precipitate Remains

Caption: A decision tree for troubleshooting solubility.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin encapsulates a hydrophobic molecule, rendering it soluble in water.

G cluster_before Before Complexation cluster_after After Complexation drug_before Hydrophobic Drug (Insoluble) water_before Aqueous Environment complex Hydrophilic Exterior Drug Hydrophobic Cavity drug_before->complex + cd_before Hydrophilic Exterior Hydrophobic Cavity water_after Aqueous Environment

Caption: Encapsulation of a drug by a cyclodextrin.

References

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Gali, A. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ChemBK. (n.d.). 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE - Physico-chemical Properties. Retrieved from [Link]

  • Simonelli, A. P., et al. (1969). The role of surfactants in the release of very slightly soluble drugs from tablets. PubMed. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science.
  • Khan, I., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC - NIH. Retrieved from [Link]

  • Doke, V. V., et al. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR ENHANCEMENT OF SOLUBILITY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Kumar, S., & Singh, P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Retrieved from [Link]

  • Almalki, D. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Ghaffari, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Current Pharmaceutical Research.
  • Incecayir, T. (2015). The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. Semantic Scholar. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Jain, P., et al. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. PMC - NIH. Retrieved from [Link]

  • Sehajpal, S., et al. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.
  • PubChem. (n.d.). 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Smith, S. A., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1''-Benzylspiro[chroman-2,4''-piperidine]. Retrieved from [Link]

  • PubChem. (n.d.). 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. Retrieved from [Link]

  • Cheng, X., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]

  • Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Retrieved from [Link]

  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Retrieved from [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. Retrieved from [Link]

  • Chen, J., & Shi, Y.-P. (n.d.). Analytical Methods. RSC Publishing.

Sources

Optimization

optimizing treatment concentrations of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

Welcome to the technical support resource for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing experimental conditions and troubleshooting common issues encountered with this compound. The unique spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and other therapeutic areas.[1][2][3] This document provides the foundational knowledge and detailed protocols to help you successfully integrate this compound into your research workflows.

Part 1: Foundational Knowledge & Initial Setup

This section addresses the most common preliminary questions regarding the handling and initial experimental design for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

FAQ 1: How should I prepare and store stock solutions of this compound?

Answer: Proper handling is critical for ensuring experimental reproducibility.

  • Solubility: Based on its chemical structure (a heterocyclic organic molecule), 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is expected to be poorly soluble in aqueous media.[4] For in vitro experiments, we recommend creating a high-concentration primary stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Stock Solution Preparation (10 mM):

    • The molecular weight of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is 307.39 g/mol .[5]

    • To prepare a 10 mM stock, dissolve 3.07 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary, but avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Crucially, ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability, typically recommended to be below 0.5% and always matched in the vehicle control group. [6][7]

FAQ 2: What is a reasonable starting concentration range for my initial cell-based assays?

Answer: Determining the optimal concentration range is a key first step. A broad range is recommended for initial screening to capture the compound's potency, which can vary significantly between different cell lines and assay types.[8]

For novel spiro[chroman-2,4'-piperidin]-4-one derivatives, published studies have shown cytotoxic activities (IC₅₀ values) ranging from the low micromolar to double-digit micromolar concentrations.[9][10] For instance, a derivative with a sulfonyl spacer showed IC₅₀ values between 0.31 and 5.62 µM, while a trimethoxyphenyl derivative had values between 18.77 and 47.05 µM.[9][10]

Based on this, a tiered approach is logical:

  • Range-Finding Experiment: Test a wide range of concentrations with logarithmic spacing (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will identify the approximate potency of the compound in your specific model system.

  • Dose-Response Experiment: Once the active range is identified, perform a more detailed experiment with 8-12 concentrations centered around the estimated IC₅₀ value to generate a robust dose-response curve.

The following table provides a recommended starting point for a dose-response experiment.

Parameter Recommendation Rationale
Concentration Range 0.05 µM to 50 µMCovers the spectrum of previously reported activities for similar compounds.[9]
Number of Doses 8-10 (using serial dilutions)Provides sufficient data points for accurate IC₅₀ curve fitting.[8]
Vehicle Control 0.1% - 0.5% DMSO (or matching the highest solvent concentration)Essential to distinguish compound-specific effects from solvent-induced artifacts.
Positive Control Doxorubicin or another standard-of-care cytotoxic agentValidates that the assay system is responsive to known active compounds.[9]

Part 2: Troubleshooting Unexpected Results

Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing and resolving these issues.

Issue 1: I am not observing any significant cytotoxicity, even at high concentrations (e.g., >50 µM).

Answer: This is a frequent challenge that can stem from several factors. A systematic approach is needed to identify the root cause.

  • Causality 1: Compound Inactivity or Cell Line Resistance. The compound may simply not be potent in your chosen cell line. Cancer cell lines exhibit vast differences in their genetic makeup and sensitivity to drugs.[11]

    • Solution: Test the compound in a panel of cell lines with different origins or genetic backgrounds. It is also crucial to confirm the activity of your positive control; if the positive control works, your assay is likely performing correctly.

  • Causality 2: Compound Precipitation. The compound may be precipitating out of the aqueous culture medium at higher concentrations, meaning the effective concentration available to the cells is much lower than the nominal concentration.[6][7]

    • Solution: Visually inspect the wells of your culture plate under a microscope after adding the compound. Look for crystals or amorphous precipitate. If precipitation is suspected, consider preparing the working dilutions in media containing a small percentage of serum, which can sometimes aid solubility.

  • Causality 3: Incorrect Assay Duration. The cytotoxic effect may require a longer incubation time to manifest. Apoptosis and other cell death mechanisms are time-dependent processes.

    • Solution: Perform a time-course experiment. For example, measure cell viability at 24, 48, and 72 hours post-treatment. Some compounds may have a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect, which becomes more apparent over longer durations.[11]

Workflow: Diagnosing Low Compound Potency

G start Start: No cytotoxicity observed at high concentrations check_solubility Q: Is the compound precipitating in the media? start->check_solubility solubility_yes Precipitation likely. Re-evaluate solvent or formulation. check_solubility->solubility_yes Yes solubility_no Solubility appears fine. check_solubility->solubility_no No check_positive_control Q: Does the positive control show expected activity? control_no Assay system failure. Check reagents, cell health, and instrument. check_positive_control->control_no No control_yes Assay is working. check_positive_control->control_yes Yes check_cell_line Q: Is the cell line known to be resistant? conclusion Conclusion: Compound may be inactive in this model or cell line is resistant. Test in other cell lines. check_cell_line->conclusion check_time Q: Is the incubation time sufficient? time_no Perform time-course experiment (24, 48, 72h). check_time->time_no No time_yes Time is likely sufficient. check_time->time_yes Yes solubility_no->check_positive_control control_yes->check_time time_yes->check_cell_line

Caption: A troubleshooting flowchart for diagnosing experiments where the compound shows unexpectedly low activity.

Issue 2: My dose-response data is highly variable between replicates.

Answer: High variability can obscure real biological effects. Precision is key.

  • Causality 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process to prevent settling. Use a multichannel pipette for consistency and consider discarding the outer wells of the plate, which are more prone to evaporation.[12]

  • Causality 2: Pipetting Errors. Small volume errors during serial dilutions or compound addition can lead to large concentration inaccuracies.

    • Solution: Use calibrated pipettes and fresh tips for each dilution. When adding the compound to plates, add it to the side of the well containing media and then mix gently to ensure even distribution without disturbing the cell monolayer.

  • Causality 3: Edge Effects. The outer wells of a microplate are susceptible to temperature and humidity gradients, leading to increased evaporation and inconsistent cell growth.[12]

    • Solution: Avoid using the outermost wells for experimental data. Fill these "border" wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Part 3: Core Experimental Protocols

This section provides validated, step-by-step protocols for essential assays used to characterize the activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Protocol 1: Determining Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Assessing Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development.[14][15] CETSA is a powerful method for verifying target engagement.[16] It operates on the principle that when a compound binds to its target protein, it often stabilizes the protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or a saturating concentration of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one for a defined period (e.g., 1 hour).

  • Cell Harvest & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into different tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heat Challenge cluster_analysis 3. Analysis cluster_result 4. Result Interpretation treat_cells Treat cells with Vehicle or Compound harvest Harvest & Lyse Cells treat_cells->harvest heat Heat lysate aliquots across a temperature gradient harvest->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge supernatant Collect soluble fraction (supernatant) centrifuge->supernatant western_blot Analyze target protein levels (e.g., Western Blot) supernatant->western_blot plot_curve Plot % Soluble Protein vs. Temp western_blot->plot_curve conclusion Rightward shift of curve with compound = Target Engagement plot_curve->conclusion

Caption: A simplified workflow diagram illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).

Part 4: Advanced Considerations

FAQ 3: How can I begin to investigate potential off-target effects?

Answer: Off-target effects, where a drug interacts with unintended proteins, are a significant cause of toxicity and can complicate data interpretation.[17][18] Early assessment of off-target liabilities is crucial.

  • Computational Approaches: In silico methods can predict potential off-target interactions by comparing the compound's structure against databases of known protein binding sites.[19][20] This can provide a list of potential off-targets to investigate experimentally.

  • Proteome-Wide CETSA (Thermal Proteome Profiling - TPP): This is a powerful, unbiased extension of the CETSA protocol. Instead of using a Western blot to look at one target, it uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[16] Proteins that show a thermal shift upon compound treatment are identified as potential direct or indirect targets.

  • Kinase Panel Screening: If the compound is suspected to have activity against kinases, screening it against a large panel of recombinant kinases is a standard industry practice to assess selectivity.

By following these guidelines and protocols, researchers can effectively optimize and troubleshoot their experiments with 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, leading to more robust and reliable data.

References

  • Martinez Molina, D., & Nordlund, P. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available at: [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]

  • Al-Ali, H., & Wells, C. (2017). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. Available at: [Link]

  • Creative Bioarray. Cell Viability Assays. Available at: [Link]

  • Scott, J. S., & Tice, C. M. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. ResearchGate. Available at: [Link]

  • Amith, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Adan, A., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Schaduangrat, N., et al. (2019). Gaining Insight into Off-Target Mediated Effects of Drug Candidates with a Comprehensive Systems Chemical Biology Analysis. ResearchGate. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • ResearchGate. (2021). Cell viability assays with selected compounds in various cell lines. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Available at: [Link]

  • Brown, L. M. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotargets and Therapy. Available at: [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Rajalakshmi, P., et al. (2011). 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Fischer, M., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]

  • Fischer, M., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health. Available at: [Link]

  • PharmiWeb. (2024). Challenges in Small Molecule Targeted Drug Development. Available at: [Link]

  • Technology Networks. (2021). Addressing the Challenges of Small Molecule Analysis. Available at: [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Available at: [Link]

  • Agilent. (2018). Challenges of Small Molecule Production. Available at: [Link]

  • MySkinRecipes. 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. Available at: [Link]

  • Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem. Available at: [Link]

  • PubChem. 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one. Available at: [Link]

  • ChemBK. 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. Available at: [Link]

  • Bohrium. A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Available at: [Link]

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kurapati, S., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molbank. Available at: [Link]

  • ResearchGate. (2020). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. Available at: [Link]

  • ResearchGate. (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Available at: [Link]

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Troubleshooting

Technical Support Center: Cell Cycle Analysis of Spiro[chroman-2,4'-piperidin]-4-one Treated Cells

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers investigating the effects of spiro[chroman-2,4'-piperidin]-4-one and its derivatives on the cell cycle. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers investigating the effects of spiro[chroman-2,4'-piperidin]-4-one and its derivatives on the cell cycle. This class of compounds has shown significant promise as cytotoxic agents, often acting through the induction of apoptosis and cell cycle arrest.[1][2] However, these powerful effects can introduce specific challenges in the acquisition and interpretation of flow cytometry data.

This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your cell cycle analysis. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to generate robust and publishable data.

Understanding the Expected Cellular Response

Derivatives of the spiro[chroman-2,4'-piperidin]-4-one scaffold have been shown to induce a significant increase in the cell population in the G2/M and sub-G1 phases in cancer cell lines like MCF-7.[1][2][3]

  • G2/M Arrest: The accumulation of cells in the G2/M phase suggests an inhibition of mitotic entry or progression. This is a common mechanism for anticancer agents that interfere with microtubule dynamics or DNA damage checkpoints.[4][5]

  • Sub-G1 Peak: The appearance of a sub-G1 peak is a classic hallmark of apoptosis.[4] During apoptosis, cellular endonucleases cleave DNA into smaller fragments. When the cells are stained with a DNA-binding dye like Propidium Iodide (PI), these fragments leak out, resulting in a population of cells with less than the normal G1 DNA content.[6][7]

Therefore, a typical successful experiment will show a dose- and time-dependent decrease in the G0/G1 population and a concurrent increase in the G2/M and sub-G1 populations.

Fig 1. Expected shift in cell cycle distribution after treatment.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of cells treated with spiro[chroman-2,4'-piperidin]-4-one derivatives.

Q1: My G2/M peak is very high and broad after treatment. How can I be sure this is true G2/M arrest and not just cell aggregates (doublets)?

This is the most critical challenge when analyzing any compound that induces G2/M arrest. A doublet, or an aggregate of two G0/G1 cells sticking together, will pass through the laser simultaneously and be measured as a single event with twice the DNA content of a G1 cell, making it indistinguishable from a true G2/M cell in a standard DNA histogram.[8][9]

Causality: Drug treatment can sometimes increase cell "stickiness," exacerbating doublet formation. Failure to exclude doublets will lead to a significant overestimation of the G2/M population.

Solution: Doublet Discrimination using Pulse Analysis.

The flow cytometer's electronics process the laser signal from each cell as a pulse. We can analyze the pulse's characteristics—Area (the total signal), Height (the peak signal), and Width (the signal duration)—to distinguish single cells from clumps.[10] A true G2/M cell is larger than a G1 cell, so its pulse will be proportionally taller and wider. However, a doublet of two G1 cells will have a pulse that is roughly the same height as a single G1 cell but significantly wider and with double the area.[8]

Step-by-Step Gating Strategy:

  • Initial Gating on FSC vs. SSC: Gate on the main cell population based on forward scatter (FSC, size) and side scatter (SSC, granularity) to exclude obvious debris.

  • Doublet Discrimination Gate: From the initial population, create a new plot of Pulse Area vs. Pulse Height (e.g., PI-Area vs. PI-Height). Single cells will form a tight diagonal line, as height and area increase proportionally. Doublets will deviate from this line, showing a higher area for a given height. Gate tightly around the diagonal population of "singlets."[8][10]

  • Final Cell Cycle Histogram: Generate the final DNA content histogram only from this "singlet" population.

Gating_Workflow Total All Acquired Events FSC_SSC Plot 1: FSC-A vs. SSC-A (Gate on main cell population) Total->FSC_SSC Step 1 Pulse Plot 2: PI-Area vs. PI-Height (Gate on diagonal 'Singlets') FSC_SSC->Pulse Step 2 Exclude Debris Histo Plot 3: Histogram of PI-Area (Analyze Cell Cycle Phases) Pulse->Histo Step 3 Exclude Doublets

Fig 2. Logical workflow for proper cell cycle data gating.
Q2: I see an increased sub-G1 peak, but I'm concerned it's just cellular debris. How can I confidently identify it as apoptosis?

Causality: While the sub-G1 peak is a marker for apoptosis, mechanical stress during sample preparation (e.g., harsh trypsinization, excessive vortexing) can lyse cells, creating debris that is also small and has low DNA content, potentially confounding the analysis.[6][11]

Solution: Multi-Parametric Evaluation and Careful Preparation.

  • Correlate with FSC/SSC: True apoptotic bodies are typically smaller than intact cells but often retain some complexity. Debris, on the other hand, often has very low FSC and SSC signals. When gating on your sub-G1 population in the DNA histogram, check where those events fall on the FSC vs. SSC plot. If they are in a distinct population separate from machine noise and amorphous debris, your confidence increases.

  • Gentle Sample Handling: Minimize pipetting, use low centrifugation speeds (e.g., 300 x g), and do not vortex cells vigorously after fixation.[12] If using adherent cells, use a gentle dissociation reagent and ensure complete inactivation.

  • Time-Course Analysis: Apoptosis is a process. A sub-G1 peak that appears and grows in a time-dependent manner (e.g., at 12, 24, and 48 hours) is much more likely to be a true biological effect than a random artifact.[6]

  • Orthogonal Confirmation: If publishing, confirming apoptosis with a secondary method is considered best practice. An Annexin V/PI assay can distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic (Annexin V positive, PI positive) cells without fixation, providing strong complementary data.

Q3: My cell cycle histogram has poorly resolved peaks and a high Coefficient of Variation (CV). What's wrong?

Causality: The Coefficient of Variation (CV) of the G0/G1 peak is a key quality metric. A low CV (<5%) indicates uniform staining and precise instrument alignment, resulting in sharp peaks. A high CV means the peaks are wide and may overlap, making accurate phase quantification impossible.[13][14]

Solutions:

  • Reduce Flow Rate: Always run cell cycle samples at the lowest possible flow rate on the cytometer.[12][14] A slower flow rate ensures each cell passes through the center of the laser beam, reducing signal variability.

  • Ensure Complete RNase Treatment: Propidium Iodide binds to any double-stranded nucleic acid, including RNA.[15][16] Incomplete RNA digestion will lead to non-specific background staining, increasing CVs and smearing the S-phase distribution. Always include a sufficient concentration of RNase A and incubate for at least 15-30 minutes.[17][18]

  • Optimize Staining Protocol: Ensure your PI concentration is optimized and that cells are incubated for a sufficient duration to allow the dye to reach equilibrium with the DNA. For some cell types, a longer incubation (even overnight at 4°C) may be necessary.[18]

  • Check Cell Health: Only analyze cells that are in the exponential growth phase. Cells that are overgrown and contact-inhibited will have altered cell cycle profiles, often with a large G1 peak and very few cells in S or G2/M, which can complicate the interpretation of drug effects.[13]

Frequently Asked Questions (FAQs)

  • Q: What are the essential controls for my experiment?

    • A: You need at least two controls:

      • Untreated Control: Cells cultured under normal conditions to show a baseline cell cycle distribution.

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your spiro[chroman-2,4'-piperidin]-4-one compound. This ensures the observed effects are from the compound, not the solvent.

  • Q: Why is ethanol fixation recommended over aldehyde-based fixatives like PFA?

    • A: Ethanol fixation works by dehydrating and precipitating cellular components. This permeabilizes the cell and nuclear membranes effectively, allowing stoichiometric binding of PI to DNA, which is crucial for resolving cell cycle phases.[17][18] Aldehyde fixatives cross-link proteins, which can hinder the access of PI to the DNA, often resulting in broader peaks and unacceptably high CVs.[18]

  • Q: My untreated control cells show a very low G1 peak. Is this normal?

    • A: This is unusual for most asynchronously growing cancer cell lines. It could indicate a few issues:

      • Improper Gating: You may have inadvertently gated out a portion of your G1 population during the initial FSC/SSC or doublet discrimination steps.[19] Re-evaluate your gating strategy.

      • Rapid Proliferation: The cell line may be proliferating so rapidly that a large percentage of cells are in the S and G2/M phases at any given time.

      • Synchronization: The cells may have inadvertently become partially synchronized by the culture conditions.

Key Experimental Protocol

Propidium Iodide Staining for Cell Cycle Analysis (Ethanol Fixation Method)

This protocol is optimized to minimize artifacts and ensure high-resolution data.

Materials:

  • Phosphate-Buffered Saline (PBS), sterile

  • Ice-cold 70% Ethanol (prepare fresh by diluting 100% ethanol with sterile DI water and store at -20°C)

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS. Store protected from light at 4°C.

  • 12x75 mm polystyrene/polypropylene tubes for flow cytometry.

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, use a gentle dissociation reagent. For suspension cells, collect directly.

  • Wash: Transfer cells to a conical tube and wash once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Resuspend: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Fixation: While gently vortexing the cell suspension on the lowest setting, add 1.2 mL of ice-cold 70% ethanol drop-by-drop. This slow addition is critical to prevent cell clumping.[17][18]

  • Incubate: Fix the cells for at least 1 hour on ice. For longer storage, cells can be kept at -20°C for several weeks.

  • Rehydration Wash: Pellet the fixed cells by centrifuging at a higher speed (e.g., 800 x g for 5 minutes), as fixed cells are more buoyant.[18] Discard the ethanol and wash the pellet once with 5 mL of PBS.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[16]

  • Analysis: Analyze on the flow cytometer immediately. Set the instrument to a low flow rate and ensure the DNA peak is measured on a linear scale. Collect at least 10,000 events from the gated singlet population.[14][18]

Data Presentation

Quantitative data from cell cycle analysis should be summarized in a clear, tabular format. Software packages like FlowJo, FCS Express, or instrument-specific software can be used to deconvolute the DNA histogram and calculate the percentage of cells in each phase.

Treatment GroupConcentration (µM)% Sub-G1% G0/G1% S% G2/M
Vehicle Control01.5 ± 0.365.2 ± 2.118.3 ± 1.515.0 ± 1.8
Compound X18.7 ± 1.140.1 ± 2.515.5 ± 1.935.7 ± 2.3
Compound X515.3 ± 1.825.6 ± 1.710.1 ± 1.349.0 ± 3.0
Data are representative and should be expressed as mean ± SD from at least three independent experiments.

References

  • Bio-Rad Antibodies. Doublet Discrimination - Flow Cytometry Guide. ([Link])

  • Abdelatef SA, El-Saadi MT, Amin NH, Abdelazeem, AH Abdellatif KRA. Synthesis and anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives with apoptosis-inducing activity. J App Pharm Sci, 2018; 8 (01): 009-016. ([Link])

  • Wersto RP, Chrest FJ, Leary JF, Morris C, Stetler-Stevenson MA, Gabrielson E. Doublet discrimination in DNA cell-cycle analysis. Cytometry. 2001;46(5):296-306. ([Link])

  • FluoroFinder. Newsletter: Distinguishing Cell-Cell Complexes from Singlet Cells. ([Link])

  • Blizard Institute. Cell Cycle Analysis, Flow Cytometry Core Facility. ([Link])

  • Abdellatif, K. et al. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. ([Link])

  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. Doublet Discrimination. ([Link])

  • Wang H, et al. Induction of G2/M phase arrest and apoptosis by ZGDHU-1 in A549 and RERF-LC-MA lung cancer cells. Oncol Lett. 2015;10(4):2151-2156. ([Link])

  • Laboud YN, et al. Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. 2023;23(10):1192-1203. ([Link])

  • Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. ([Link])

  • ResearchGate. FACS studies showing the induction of the G2/M cell cycle arrest by compounds CA-4, 9a, 9c, 9g and 9i in MDA-MB-231 cells. ([Link])

  • Bentham Science Publishers. Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. ([Link])

  • Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. ([Link])

  • Semantic Scholar. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ([Link])

  • Journal of Applied Pharmaceutical Science. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ([Link])

  • MDPI. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. ([Link])

  • Auctores Journals. Evaluation of cell cycle inhibitors by flow cytometry. ([Link])

  • ResearchGate. Does anyone know what can cause really low G1 phase cells in both control and treatment samples, in a cell cycle analysis using PI staining?. ([Link])

  • ResearchGate. Cell Cycle Analysis Problem - weird histogram?. ([Link])

  • Bitesize Bio. The Proper Way To Use The Sub-G1 Assay. ([Link])

  • Darzynkiewicz Z, Galkowski D, Zhao H. Analysis of apoptosis by flow and laser-scanning cytometry. Adv Drug Deliv Rev. 2008;60(6):549-555. ([Link])

  • ResearchGate. How to interpret lack of Annexin V and/or PI staining but high subG1 cell cycle inhibition?. ([Link])

  • Shaik, S.P., et al. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorg Med Chem. 2020;28(23):115813. ([Link])

  • ResearchGate. Spiro[chromane-2,4′-piperidin]-4-one derivatives as enzyme inhibitors including natural product. ([Link])

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. ([Link])

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. ([Link])

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Curr Issues Mol Biol. 2022;44(12):6048-6065. ([Link])

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem. 2012;7(4):709-21. ([Link])

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules. 2021;26(13):3989. ([Link])

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. ([Link])

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Optimization

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Welcome to the technical support center for researchers working with the promising class of spiro[chroman-2,4'-piperidin]-4-one derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the promising class of spiro[chroman-2,4'-piperidin]-4-one derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of proteins, including Acetyl-CoA Carboxylase (ACC), Histone Deacetylases (HDACs), and various targets in oncology.[1][2][3][4] However, like any small molecule, achieving target specificity is a critical challenge that requires rigorous experimental design and troubleshooting.

This guide provides in-depth, practical solutions to common issues encountered during the preclinical development of these derivatives. It is structured to help you anticipate, identify, and mitigate off-target effects, ensuring the integrity and translational potential of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers often have when beginning their work with spiro[chroman-2,4'-piperidin]-4-one derivatives.

Q1: What are the most likely off-target liabilities for this chemical class?

A1: The spiro[chroman-2,4'-piperidin]-4-one scaffold, while versatile, possesses features that can lead to interactions with several protein families. Based on its structural motifs and the known polypharmacology of related compounds, likely off-target classes include:

  • Kinases: The ATP-binding site of many kinases is structurally conserved, making them a frequent off-target for heterocyclic compounds.[5]

  • Other Deacetylases/Methyltransferases: If your primary target is an HDAC, other epigenetic modifiers like sirtuins or even methyltransferases could be unintended targets due to similarities in their binding sites.[6][7]

  • GPCRs and Ion Channels: The piperidine moiety is a common feature in many CNS-active drugs and can interact with a variety of receptors and channels, particularly those with a cationic binding pocket.[8]

  • Metabolic Enzymes: Given that some derivatives are potent ACC inhibitors, off-target engagement with other metabolic enzymes, especially those that bind CoA or similar cofactors, is a possibility.[9][10][11]

Q2: How can I proactively design derivatives with a better selectivity profile?

A2: Rational drug design is key to minimizing off-target effects from the outset. Consider the following:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on both the chromanone and piperidine rings. SAR studies have shown that even small changes can significantly alter biological activity and, by extension, selectivity.[8][12][13] Introducing chiral centers on the piperidine ring, for instance, can improve adaptation to the primary target's binding site and reduce off-target effects by decreasing unwanted interactions.[14]

  • Computational Modeling: Before synthesis, use in-silico tools to predict off-target binding.[15][16][17] Docking your designed compounds against a panel of known off-target proteins (e.g., a kinome panel) can help flag potential liabilities early. These predictive models use chemical similarity and machine learning to forecast interactions.[18][19]

Q3: What is the difference between a biochemical and a cell-based assay for off-target screening, and when should I use each?

A3: Both assay types are crucial, but they answer different questions.

  • Biochemical Assays (e.g., enzyme activity assays, binding assays) use purified proteins. They are excellent for determining direct, high-affinity interactions between your compound and a potential off-target. They are sensitive and ideal for initial, broad screening against large panels (e.g., kinome screening).[20][21]

  • Cell-Based Assays measure the effect of your compound in a living cell. These assays are more physiologically relevant as they account for factors like cell permeability, metabolism, and the presence of protein complexes.[21] They are essential for validating hits from biochemical screens and for observing the compound's net effect on cellular pathways.

A recommended workflow is to use a broad biochemical screen to identify potential off-targets and then validate these "hits" in a targeted cell-based assay.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides structured guidance for specific problems you may encounter in the lab. Each guide follows a "Problem -> Possible Causes -> Step-by-Step Solution" format.

Troubleshooting Guide 1: High Cytotoxicity in Non-Target Cell Lines

Problem: Your spiro[chroman-2,4'-piperidin]-4-one derivative shows potent activity against your target cell line, but also exhibits high toxicity in control or unrelated cell lines, suggesting a narrow therapeutic window.

Causality: High off-target cytotoxicity often arises from the compound interacting with essential cellular machinery. This could be due to inhibiting a critical "housekeeping" enzyme, disrupting mitochondrial function, or causing general membrane instability. For example, some anti-cancer derivatives have shown potent activity with IC50 values in the low micromolar, or even nanomolar, range against cancer cells, but it's crucial to assess their impact on non-cancerous cells.[1][22]

Logical Troubleshooting Workflow

Caption: Workflow for troubleshooting non-specific cytotoxicity.

Step-by-Step Solution:

  • Confirm Compound Integrity:

    • Action: Verify the purity (>95%) and identity of your compound batch using LC-MS and NMR. Impurities can cause unexpected toxicity.

    • Rationale: Synthesis byproducts may have their own biological activities that confound your results.

  • Quantitative Cytotoxicity Assessment:

    • Action: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) on your target cell line alongside at least one non-target, healthy cell line (e.g., human lung fibroblasts, MRC-5).[23]

    • Rationale: This allows you to calculate a Selectivity Index (SI = IC50 in non-target cells / IC50 in target cells). An SI below 10 is often a red flag for off-target toxicity.

  • Broad Off-Target Profiling:

    • Action: If the SI is low, submit the compound for a broad off-target screening panel. A commercial service like Eurofins' KINOMEscan® can assess binding against hundreds of kinases, which are common off-targets.[5]

    • Rationale: This is an unbiased approach to identify unintended, high-affinity binding partners that could be responsible for the observed toxicity.

  • Mechanism-Based Secondary Assays:

    • Action: Based on the results from the broad screen, perform targeted functional assays. For example, if a kinase is identified as a high-affinity off-target, use a cell-based assay to measure the phosphorylation of its known substrate in the presence of your compound.

    • Rationale: This step confirms that the observed binding translates into functional inhibition within a cellular context.

  • Structural Modification:

    • Action: If a problematic off-target is confirmed, use this information to guide the synthesis of new derivatives. For instance, if an off-target kinase has a specific feature in its ATP-binding pocket that your primary target lacks, modify your compound to create a steric clash with the off-target while preserving binding to the primary target.

    • Rationale: This is the core principle of medicinal chemistry: iteratively improving selectivity through structure-based design.

Data Summary Table: Example Cytotoxicity Profile

Compound IDPrimary TargetTarget Cell LineIC50 (µM)[22]Non-Target Cell LineIC50 (µM)[24]Selectivity Index (SI)
Spiro-Cpd-15 AnticancerMCF-747.05WI 38 (Normal Lung)46.20~1
Spiro-Cpd-16 AnticancerA27800.31WI 38 (Normal Lung)>50 (Hypothetical)>161
Doxorubicin Topoisomerase IIMCF-71.3WI 38 (Normal Lung)18.13~14

This table uses published data for spiro[chroman-2,4'-piperidin]-4-one derivatives to illustrate how to calculate and interpret the Selectivity Index.

Troubleshooting Guide 2: Inconsistent or Non-Reproducible Cellular Activity

Problem: You observe a significant on-target effect in one experiment, but the magnitude of the effect varies greatly between subsequent experiments, or even between wells of the same plate.

Causality: Variability can stem from compound properties, assay conditions, or cell health. The complex cellular environment can influence compound availability and activity in ways not seen in biochemical assays.

Step-by-Step Solution:

  • Assess Compound Stability and Solubility:

    • Action: Measure the solubility of your compound in your specific cell culture medium. Check for precipitation at the concentrations used. Also, incubate the compound in medium for the duration of your experiment and measure its concentration over time via LC-MS to check for degradation.

    • Rationale: Poor solubility leads to inconsistent effective concentrations. Degradation of the compound over the course of the assay will lead to a diminished effect.

  • Standardize Cell Culture Practices:

    • Action: Ensure that cell passage number, seeding density, and growth phase are consistent for every experiment. Use a gentle pipetting technique when seeding cells to avoid creating gradients in the plate.[25]

    • Rationale: Cellular physiology changes with passage number and confluency, which can alter their response to chemical stimuli. Inconsistent seeding is a major source of well-to-well variability.[25]

  • Implement Robust Assay Controls:

    • Action: On every plate, include positive and negative controls.

      • Positive Control: A known, well-characterized inhibitor of your target.

      • Negative Control: A structurally similar but inactive analog of your compound, if available.

      • Vehicle Control: Typically DMSO, at the same final concentration used for your compound.

    • Rationale: Controls help you distinguish between true biological effects and assay artifacts. A failing positive control indicates a problem with the assay itself, not your compound.

  • Consider Target Engagement in Live Cells:

    • Action: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target inside the cell at the concentrations you are using.

    • Rationale: A lack of target engagement in the cellular environment, despite biochemical potency, points to issues with cell permeability or efflux by cellular pumps. CETSA provides direct evidence of target binding in a physiological context.[26][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for confirming the engagement of a spiro[chroman-2,4'-piperidin]-4-one derivative (termed "Spiro-Cpd-X") with its intracellular protein target.

Objective: To determine if Spiro-Cpd-X stabilizes its target protein against thermal denaturation in intact cells, providing evidence of direct binding.[28][29]

Materials:

  • Cells expressing the target protein.

  • Spiro-Cpd-X and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Antibody specific to the target protein for Western blotting.

  • PCR thermal cycler.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with Spiro-Cpd-X at a relevant concentration (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension from each treatment group into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).[26]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[28]

  • Detection:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the unheated control versus temperature for both the vehicle- and Spiro-Cpd-X-treated samples.

    • Expected Outcome: A rightward shift in the melting curve for the Spiro-Cpd-X-treated sample indicates that the compound has bound to and stabilized the target protein.

CETSA Workflow Diagram

Caption: Step-by-step workflow for a CETSA experiment.

By systematically applying these principles and protocols, researchers can de-risk their projects, build a more robust data package, and increase the likelihood of developing a selective and effective therapeutic candidate based on the spiro[chroman-2,4'-piperidin]-4-one scaffold.

References

  • Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis and anticancer screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives with apoptosis-inducing activity. Journal of Applied Pharmaceutical Science, 8(1), 055-064. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 11040. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035-1044. [Link]

  • Chitti, S., Nandikolla, A., Lekkala, R., Gundu, C., Nayak, V. L., Sunkari, S., ... & Sekhar, K. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2, 4′-Piperidin]-4-One Analogs as Anti-Tubercular Agents. Chemistry & Biodiversity, 19(8), e202200304. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 21, 2026, from [Link]

  • Dziekan, J. M., Yu, H., Chen, D., Dai, L., Wirjanata, G., Larsson, A., ... & Nordlund, P. (2019). Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay. Scientific Reports, 9(1), 250. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 21, 2026, from [Link]

  • Ghatpande, A. A., Shaik, S., Karpoormath, R., & Shing, M. S. (2020). A brief overview on recent advances in spiro [chromane-2, 4′-piperidine]-4 (3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(24), 115813. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3655-3659. [Link]

  • Lampa, S., Alvarsson, J., Spjuth, O., & Schaal, W. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 6, 519. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Muegge, I. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 484. [Link]

  • Naik, J., et al. (2020). Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? Cellular and Molecular Gastroenterology and Hepatology, 9(3), 523-524. [Link]

  • Pfefferkorn, J. A., et al. (2020). Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting. Journal of Medicinal Chemistry, 63(19), 10879-10896. [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]

  • Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [Link]

  • Tumber, A., et al. (2019). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology, 15(12), 1164-1173. [Link]

  • Vankawala, P. J., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Wagener, J., & Bonke, E. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Wang, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1254. [Link]

  • Yuan, H., et al. (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Journal of Medicinal Chemistry, 58(5), 2235-2247. [Link]

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Troubleshooting

enhancing the stability of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one for experimental use

Document ID: TSC-2026-01-BCP4 Version: 1.0 Last Updated: January 21, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1'-Benzylspi...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-BCP4 Version: 1.0 Last Updated: January 21, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. The unique spirocyclic structure, which fuses a chromanone and a piperidine ring, offers a valuable three-dimensional scaffold for drug discovery, with applications as an intermediate for compounds targeting neurological disorders and as potential anti-inflammatory or analgesic agents.[1][2][3][4] However, the inherent reactivity of its functional groups—specifically the ketone, the tertiary amine, and the benzyl group—necessitates careful handling to ensure experimental reproducibility and integrity.

This document moves beyond a simple datasheet to provide a practical, troubleshooting-oriented framework. We will explore the compound's stability profile, offer validated protocols for its handling and use, and explain the chemical principles behind these recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common stability-related inquiries and experimental challenges.

Question 1: My stock solution appears to lose potency over a short period. What are the likely causes?

Answer: Rapid loss of potency in solution is typically attributable to one or more of the following factors: solvent reactivity, improper pH, oxidation, or photodegradation.

  • Solvent Choice: While DMSO and DMF are common solvents for initial stock solutions, protic solvents like methanol or ethanol can potentially react with the ketone moiety to form hemiketals, although this is usually reversible. More critically, the purity of the solvent is paramount. "Wet" or old solvents may contain water, which can facilitate hydrolysis, or peroxide impurities (especially in aged ethers like THF or dioxane), which can cause oxidation.

  • pH-Related Degradation: The compound's stability is highly pH-dependent. The piperidine nitrogen is basic, and the ketone contains acidic α-hydrogens.[5]

    • Acidic Conditions (pH < 4): Can promote hydrolysis of the chroman's ether linkage, leading to ring-opening.

    • Basic Conditions (pH > 8): Can deprotonate the α-carbon to the ketone, forming an enolate. This enolate can participate in undesired side reactions or lead to racemization if a chiral center is present.

  • Oxidation: The tertiary amine of the piperidine ring and the benzylic position are susceptible to oxidation from dissolved atmospheric oxygen or peroxide contaminants in solvents.

  • Photodegradation: Aromatic ketones are often susceptible to photodegradation upon exposure to UV light.[6] It is crucial to protect solutions from direct light.

Troubleshooting Action:

  • Prepare a fresh stock solution in anhydrous, HPLC-grade DMSO or DMF.

  • Store aliquots under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.

  • When diluting into aqueous buffers for assays, prepare the solution fresh and use it immediately. Ensure the final buffer pH is within a neutral range (pH 6.0-7.5).

  • Always use amber vials or wrap containers in aluminum foil to protect from light.

Question 2: I'm observing an unexpected peak in my LC-MS analysis after stressing the compound. What could it be?

Answer: An unexpected peak strongly suggests a degradation product. The identity of this product depends on the stress condition applied. A systematic approach, known as a forced degradation study, is the most effective way to identify likely degradation pathways and validate that your analytical method can detect these impurities.[7][8][9]

Below is a diagram illustrating potential degradation pathways based on the compound's functional groups.

G cluster_conditions Stress Conditions cluster_products Potential Products Acid Acidic Hydrolysis (e.g., HCl) Hydrolyzed Ring-Opened Phenolic Acid Acid->Hydrolyzed Base Basic Conditions (e.g., NaOH) Enolate Enolate Intermediate (Leads to side-products) Base->Enolate Oxidation Oxidation (e.g., H₂O₂) N_Oxide Piperidine N-Oxide Oxidation->N_Oxide Debenzylated Debenzylated Spirocycle Oxidation->Debenzylated Light Photolysis (UV/Vis Light) Light->Debenzylated Parent 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Parent->Hydrolyzed Ring Cleavage Parent->Enolate α-Deprotonation Parent->N_Oxide N-Oxidation Parent->Debenzylated N-Debenzylation

Caption: Potential degradation pathways under various stress conditions.

To confirm the identity, techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis are required.

Question 3: What are the ideal storage conditions for the solid compound?

Answer: For optimal long-term stability, the solid compound should be stored under controlled conditions to minimize exposure to atmospheric agents that can initiate degradation.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)[2][10]Reduces the rate of any potential solid-state degradation reactions.
Atmosphere Store under inert gas (Argon or Nitrogen)Prevents slow oxidation of the tertiary amine or other sensitive sites.
Moisture Store in a desiccatorPrevents hydrolysis and minimizes clumping.
Light Store in an amber glass vial in the darkProtects against potential photodegradation.

Proper storage is the first and most critical step in ensuring the stability and reliability of your experimental starting material.[11]

Protocols for Stability Assessment and Enhancement

To empower researchers to proactively manage compound stability, we provide the following validated protocols.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of an analytical method. It is a cornerstone of pharmaceutical stability testing.[7][8]

workflow cluster_stress Apply Stress Conditions (Parallel Samples) start Start: Prepare Compound Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acidic 0.1 M HCl @ 60°C start->acid base Basic 0.1 M NaOH @ 60°C start->base oxidative Oxidative 3% H₂O₂ @ RT start->oxidative thermal Thermal (Solution) 60°C start->thermal photo Photolytic ICH Q1B Light Chamber start->photo control Control Sample (No Stress, Stored at 4°C) start->control quench Neutralize/Quench Reaction (At defined time points: e.g., 2, 8, 24h) acid->quench base->quench oxidative->quench thermal->quench photo->quench control->quench analyze Analyze All Samples by Stability-Indicating LC-MS/UV Method quench->analyze evaluate Evaluate Data: - Calculate % Degradation - Characterize Degradants - Assess Mass Balance analyze->evaluate end End: Stability Profile Established evaluate->end

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).

    • Acidic: 0.2 M HCl. Incubate at 60°C.

    • Basic: 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: 6% H₂O₂. Keep at room temperature.

    • Thermal: Use water as the "stressor." Incubate at 60°C.

    • Control: Use water. Store protected from light at 4°C.

  • Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching: Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze by a reverse-phase HPLC method with UV detection (e.g., C18 column, water/acetonitrile gradient). Monitor the disappearance of the parent peak and the appearance of new peaks. Use mass spectrometry to obtain mass information on any new peaks observed.

  • Data Interpretation: The goal is to achieve 5-20% degradation.[6] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them. This study will reveal the compound's inherent stability weaknesses.

Protocol 2: Preparation and Handling of Aqueous Solutions for Biological Assays

Objective: To provide a standardized procedure for preparing aqueous solutions from a DMSO stock that minimizes precipitation and degradation during an experiment.

  • Initial Stock: Use a high-concentration stock solution prepared in 100% anhydrous DMSO (e.g., 10-50 mM). Store this stock in small, single-use aliquots at -80°C.

  • Intermediate Dilution (Optional): If large dilutions are needed, perform an intermediate dilution in pure DMSO. This avoids issues where adding a small volume of highly concentrated DMSO to buffer causes localized precipitation.

  • Final Dilution:

    • Pre-warm the assay buffer (e.g., PBS, HBSS) to the experimental temperature.

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the side of the tube. Never add buffer to the DMSO.

    • The final concentration of DMSO in the assay should be kept as low as possible, typically <0.5%, to avoid solvent effects on the biological system.

  • Solubility Check: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If solubility is an issue, consider the use of solubility-enhancing excipients, but be aware these may affect your experimental outcome.

  • Use Immediately: Aqueous solutions are generally less stable than organic stock solutions. Prepare them immediately before use and do not store them for later experiments.

By adhering to these guidelines and proactively investigating the stability of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one under your specific experimental conditions, you can significantly enhance the quality, reliability, and reproducibility of your research.

References

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3). Available at: [Link]

  • Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminos Chemical. Available at: [Link]

  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ChemBK. 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE - Physico-chemical Properties. Available at: [Link]

  • Rajalakshmi, P., et al. (2011). 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278. Available at: [Link]

  • Bevan, T. H., & Malkov, A. V. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. Journal of the American Chemical Society, 130(33), 11031–11039. Available at: [Link]

  • Suzuki, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072–3077. Available at: [Link]

  • Britton, G. H. (1941). Method of stabilizing halogenated ketones. U.S. Patent No. 2,229,625. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Quora. (2016). What is stability of aldehyde and ketone? Available at: [Link]

  • BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11). Available at: [Link]

  • Zhou, Y., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(15), 2849–2860. Available at: [Link]

  • MySkinRecipes. 1'-BENZYLSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE. Available at: [Link]

  • Wikipedia. Ketone. Available at: [Link]

  • University of Calgary. Ch18 Ketones and Aldehydes. Available at: [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949–953. Available at: [Link]

  • Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available at: [Link]

  • University of Glasgow. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(01), 063-071. Available at: [Link]

  • Shaik, S. P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. Available at: [Link]

  • ResearchGate. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Available at: [Link]

  • MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(16), 4995. Available at: [Link]

  • ResearchGate. (2020). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). Available at: [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. Available at: [Link]

  • Belcher, R., et al. (1959). Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds... Journal of the Chemical Society (Resumed), 2585-2587. Available at: [Link]

  • Methot, J. L., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709–721. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Eng. Proc., 59, 178. Available at: [Link]

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  • Purosolv. (2023). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Available at: [Link]

  • UC Santa Barbara. (2021). SafetyNet 42: General Guidelines for Storage and Management of Laboratory Chemicals. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Spiro[chroman-2,4'-piperidin]-4-one Analogs as Anticancer Agents

Introduction: The Emergence of a Privileged Scaffold in Oncology Research In the relentless pursuit of novel and effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to complex h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology Research

In the relentless pursuit of novel and effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to complex heterocyclic scaffolds that offer three-dimensional diversity and the potential for multi-target interactions. Among these, the spiro[chroman-2,4'-piperidin]-4-one framework has emerged as a "privileged scaffold" – a molecular structure that is capable of binding to multiple biological targets with high affinity.[1] This unique spirocyclic system, which rigidly joins a chromanone and a piperidine ring, provides a versatile platform for the design of potent and selective anticancer agents.[2] The inherent structural rigidity and defined spatial arrangement of functional groups allow for precise interactions with biological macromolecules, making these analogs promising candidates for further development. This guide provides a comparative analysis of various spiro[chroman-2,4'-piperidin]-4-one analogs, delving into their cytotoxic profiles, structure-activity relationships, and mechanistic underpinnings, supported by experimental data and protocols for researchers in the field.

Comparative Anticancer Activity of Spiro[chroman-2,4'-piperidin]-4-one Analogs

The anticancer potential of spiro[chroman-2,4'-piperidin]-4-one derivatives has been evaluated against a panel of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a more potent compound.

A comparative analysis of the IC50 values of several key analogs from published studies reveals significant variations in their anticancer activity, highlighting the profound influence of structural modifications on their potency and selectivity.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Analog 1 (Compound 15) Trimethoxyphenyl group, Carbonyl spacerMCF-7 (Breast)18.77 - 47.05[3][4]
A2780 (Ovarian)18.77 - 47.05[3][4]
HT-29 (Colorectal)18.77 - 47.05[3][4]
Analog 2 (Compound 16) Sulfonyl spacerMCF-7 (Breast)5.62[3][4]
A2780 (Ovarian)0.31[3][4]
HT-29 (Colorectal)0.47[3][4]
Csp 12 Specific substitutions on chroman/piperidine ringsMCF-7 (Breast)4.34 - 29.31 (range for series)[5]
B16F10 (Melanoma)4.34 - 29.31 (range for series)[5]
Csp 18 Specific substitutions on chroman/piperidine ringsMCF-7 (Breast)4.34 - 29.31 (range for series)[5]
B16F10 (Melanoma)4.34 - 29.31 (range for series)[5]

Expert Analysis of the Data: The data clearly indicates that analogs possessing a sulfonyl spacer (e.g., Analog 2) exhibit significantly higher anticancer potency compared to those with a carbonyl spacer (e.g., Analog 1).[3] This suggests that the electronic and steric properties of the linker between the spiro core and the appended aryl group are critical determinants of cytotoxic activity. Furthermore, the potent activity of Analog 2 against ovarian (A2780) and colorectal (HT-29) cancer cell lines, with sub-micromolar IC50 values, underscores the potential of this scaffold for the development of targeted therapies for these malignancies.[3][4] The work on the Csp series of compounds further highlights that strategic substitutions on the core structure can lead to potent anticancer agents with a degree of selectivity.[5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The diverse biological activities of spiro[chroman-2,4'-piperidin]-4-one derivatives are intimately linked to their structural features. The systematic modification of this scaffold has provided valuable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective anticancer agents.[1]

Key SAR Observations:
  • The Nature of the Spacer: As highlighted in the comparative data, the replacement of a carbonyl linker with a sulfonyl group dramatically enhances anticancer activity.[3] This could be attributed to the different geometric and electronic properties of the sulfonyl group, potentially leading to more favorable interactions with the biological target.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the spacer also play a crucial role in modulating the cytotoxic profile. While detailed SAR for a wide range of substituents is still under investigation, the high potency of analogs with specific substitution patterns suggests that these groups are involved in key binding interactions.

  • The Piperidine Moiety: The nitrogen atom in the piperidine ring offers a site for further modification, which has been explored in the context of other therapeutic targets like histone deacetylase (HDAC) inhibition.[6] This suggests that derivatization at this position could be a promising strategy to enhance anticancer activity and modulate the mechanism of action.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of potent spiro[chroman-2,4'-piperidin]-4-one analogs are primarily attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.[3][5]

Apoptosis Induction: The most active compounds have been shown to induce early apoptosis in cancer cells.[3][4] This is a highly regulated process of cell suicide that eliminates damaged or unwanted cells. The induction of apoptosis is a hallmark of many effective anticancer drugs. Mechanistically, these compounds may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. While the precise upstream targets are still being elucidated, some studies on related spirochromanones suggest potential inhibition of targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain.[5]

Cell Cycle Arrest: In addition to inducing apoptosis, these analogs have been observed to cause an accumulation of cancer cells in the sub-G1 and G2/M phases of the cell cycle.[3][5] The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Arrest at this phase can trigger apoptosis if the DNA damage is irreparable. The accumulation of cells in the sub-G1 phase is also indicative of apoptotic cell death, as it represents cells with fragmented DNA.

Visualizing the Proposed Mechanism of Action

To illustrate the proposed mechanism of action of potent spiro[chroman-2,4'-piperidin]-4-one analogs, the following diagram outlines the key events leading to cancer cell death.

anticancer_mechanism cluster_drug Spiro[chroman-2,4'-piperidin]-4-one Analog cluster_cell Cancer Cell drug Potent Analog (e.g., with Sulfonyl Spacer) target Intracellular Target (e.g., EGFR, HDAC) drug->target Inhibition pathway Signaling Pathway Disruption target->pathway cell_cycle Cell Cycle Arrest (G2/M Phase) pathway->cell_cycle apoptosis Apoptosis Induction (Programmed Cell Death) pathway->apoptosis death Cell Death cell_cycle->death apoptosis->death

Caption: Proposed mechanism of action for spiro[chroman-2,4'-piperidin]-4-one analogs.

Experimental Protocols: A Guide for Reproducible Research

To ensure the scientific integrity and reproducibility of findings in the evaluation of these anticancer agents, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the key assays used to characterize the anticancer properties of spiro[chroman-2,4'-piperidin]-4-one analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro[chroman-2,4'-piperidin]-4-one analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the spiro[chroman-2,4'-piperidin]-4-one analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of spiro[chroman-2,4'-piperidin]-4-one analogs.

experimental_workflow cluster_mechanistic Mechanistic Studies (at IC50) start Start: Synthesized Analogs cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Analysis) mtt_assay->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) mtt_assay->cell_cycle_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion: Lead Compound Identification data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anticancer potential of novel compounds.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant potential of spiro[chroman-2,4'-piperidin]-4-one analogs as a promising class of anticancer agents. The modular nature of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. The high potency of certain derivatives, particularly those incorporating a sulfonyl linker, against various cancer cell lines warrants further investigation.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and evaluation of a broader range of analogs with diverse substituents on both the chroman and piperidine rings will be crucial for a more comprehensive understanding of the SAR.

  • Elucidation of Molecular Targets: While apoptosis induction and cell cycle arrest are established mechanisms, the precise molecular targets of these compounds remain to be fully elucidated. Target identification studies are essential for understanding their mode of action and for the rational design of more selective inhibitors.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of these analogs with existing chemotherapeutic agents could lead to more effective and durable treatment strategies for cancer.

References

  • Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis and anticancer screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives with apoptosis-inducing activity. Journal of Applied Pharmaceutical Science, 8(01), 009-016. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. (2018). ResearchGate. [Link]

  • Shaik, S. P., Karpoormath, R., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

  • Rational design of potent and selective EGFR tyrosine kinase inhibitors as anticancer agents. (n.d.). PubMed. [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. (n.d.). PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Apoptosis Induction by 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one with Caspase Assays

For researchers in oncology and drug development, the discovery of a novel compound with cytotoxic effects is a moment of profound potential. The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a promising ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the discovery of a novel compound with cytotoxic effects is a moment of profound potential. The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant cytotoxic and apoptosis-inducing activities against various human cancer cell lines.[1][2][3] When a new derivative, such as 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, is synthesized, the immediate and critical task is to move beyond simple cytotoxicity and validate its precise mechanism of action. Inducing apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy, making it essential to confirm that this is the pathway being engaged.[4][5]

This guide provides a comprehensive, field-proven strategy for validating apoptosis induction by a novel compound, using 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as our working example. We will move beyond rote protocol-following to explain the causality behind our experimental choices, ensuring a robust, self-validating system for generating trustworthy and publishable data.

The Central Role of Caspases: The Executioners of Apoptosis

Apoptosis is not a chaotic cellular collapse; it is a highly regulated and orderly process orchestrated by a family of cysteine proteases known as caspases.[6] These enzymes exist as inactive zymogens (procaspases) until a specific signal triggers their activation through proteolytic cleavage. This initiates a cascade that can be broadly divided into two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by internal cellular stress (e.g., DNA damage), this pathway is controlled by the Bcl-2 family of proteins.[4] Pro-apoptotic signals lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, which activates the initiator Caspase-9 .

  • The Extrinsic (Death Receptor) Pathway: Initiated by external signals, this pathway involves the binding of ligands (e.g., TNF-α, FasL) to death receptors on the cell surface. This recruits and activates the initiator Caspase-8 .[7]

Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7 , which then cleave a multitude of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis.[5][8] Understanding which initiator caspase is activated provides crucial insight into the compound's mechanism of action.

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway DeathReceptors Death Receptors (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 DeathReceptors->Procaspase8 Ligand Binding Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Procaspase9 Procaspase-9 CytochromeC->Procaspase9 Apaf-1 Apoptosome Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Hallmarks (DNA Fragmentation, etc.) Caspase37->Apoptosis ExperimentalWorkflow cluster_setup Plate Setup (96-well) cluster_treatment Treatment cluster_assay Caspase-Glo® Assay cluster_readout Data Acquisition A Seed Cells (e.g., MCF-7) B Incubate ~24h A->B C Add Controls & Compound: - Vehicle (DMSO) - Positive Control (Staurosporine) - Test Compound (Serial Dilution) B->C D Incubate (e.g., 24h) C->D E Equilibrate Plate & Reagent to Room Temperature D->E F Add Caspase-Glo® Reagent (1:1 volume ratio) E->F G Mix on Plate Shaker Incubate ~1h at RT F->G H Read Luminescence G->H

Figure 2: General experimental workflow for Caspase-Glo® assays.
Detailed Step-by-Step Methodology

This protocol is adapted for the Promega Caspase-Glo® 3/7, 8, and 9 assays. [7][9][10] 1. Cell Plating:

  • Seed a human cancer cell line (e.g., MCF-7, as it has been used for this compound class)[2] into a white-walled 96-well plate suitable for luminescence readings. The seeding density should be optimized to ensure cells are in a logarithmic growth phase at the time of treatment (typically 5,000-10,000 cells/well).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound and Control Treatment:

  • Prepare serial dilutions of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one in the appropriate cell culture medium.

  • Prepare control wells on the same plate:

    • Negative Control: Untreated cells.
    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).
    • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine). [11] * Blank: Wells containing only cell culture medium (no cells) to measure background luminescence. [7][10] * Remove the old medium from cells and add the compound dilutions and controls.
  • Incubate for a predetermined time course (e.g., 6, 12, 24 hours) to capture the peak caspase activity.

3. Assay Reagent Preparation and Addition:

  • Equilibrate the Caspase-Glo® Buffer and lyophilized Substrate to room temperature. [12] * Prepare the Caspase-Glo® Reagent by transferring the buffer into the substrate bottle. Mix by inversion until the substrate is fully dissolved. [9] * Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add the Caspase-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium). [7][9]This single addition step lyses the cells and introduces the substrate. [13] 4. Incubation and Measurement:

  • Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds to ensure homogeneity.

  • Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period. [9] * Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • Average the replicate readings for each condition.

  • Subtract the average luminescence value of the blank wells from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control using the formula: (Luminescence_Sample - Luminescence_Blank) / (Luminescence_VehicleControl - Luminescence_Blank).

Interpreting the Results: A Hypothetical Case Study

Let's assume we have run the Caspase-Glo® 3/7, 8, and 9 assays on MCF-7 cells treated with 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one for 24 hours. The data, when analyzed, could be summarized as follows:

TreatmentCaspase-3/7 Activity (Fold Change vs. Vehicle)Caspase-9 Activity (Fold Change vs. Vehicle)Caspase-8 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO) 1.01.01.0
Staurosporine (1 µM) 8.57.91.2
Compound (1 µM) 2.11.91.1
Compound (5 µM) 4.84.51.0
Compound (10 µM) 7.26.81.1
Table 2: Hypothetical quantitative data for caspase activity in MCF-7 cells.

Analysis of Hypothetical Data:

  • Executioner Caspase Activation: The compound induces a clear, dose-dependent increase in Caspase-3/7 activity, confirming that it triggers the final execution phase of apoptosis.

  • Initiator Caspase Activation: A parallel dose-dependent increase is observed in Caspase-9 activity. This strongly suggests the involvement of the intrinsic (mitochondrial) pathway.

  • Pathway Specificity: There is no significant increase in Caspase-8 activity at any concentration, indicating the extrinsic (death receptor) pathway is likely not the primary mechanism of action for this compound.

  • Control Validation: The positive control, Staurosporine (a known inducer of the intrinsic pathway), shows a strong activation of Caspase-9 and Caspase-3/7 but not Caspase-8, validating that the assay system is performing as expected.

Based on this multi-assay validation strategy, we can confidently conclude that 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one induces apoptosis in MCF-7 cells primarily through the intrinsic, Caspase-9-mediated pathway. This level of mechanistic detail is crucial for advancing a compound through the drug development pipeline. By employing a logical workflow with robust, self-validating controls, researchers can generate high-quality, trustworthy data that clearly elucidates the biological activity of novel therapeutic candidates.

References

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Caspase-9 Activity Assay Kit. Boster Biological Technology. [Link]

  • Caspase-Glo 8 and 9 Assays Brochure #BR147. ResearchGate. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Caspase 8 Activity Assay Kit (by Colorimetric). Elabscience. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Targeting apoptosis in cancer therapy. PubMed Central. [Link]

  • Caspases activity assay procedures. ScienceDirect. [Link]

  • Caspase-Glo® 8 Assay Systems. Promega GmbH. [Link]

  • In vitro evaluation for apoptosis induction. ResearchGate. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. [Link]

  • 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. PubMed Central. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Semantic Scholar. [Link]

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Validation

Cross-Validation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one Activity in Diverse Cancer Cell Lines: A Comparative Guide

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the spiro[chroman-2,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the spiro[chroman-2,4'-piperidin]-4-one core has emerged as a promising pharmacophore. This guide provides an in-depth cross-validation and comparative analysis of the anticancer activity of a representative compound from this class, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, across a panel of distinct human cancer cell lines. We will objectively compare its performance against a standard chemotherapeutic agent, Doxorubicin, and a mechanistically relevant targeted therapy, Vorinostat, supported by detailed experimental protocols and data.

Introduction: The Rationale for Spiro-Heterocycles in Oncology

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a unique three-dimensional architecture that offers the potential for precise interactions with biological targets. The fusion of the chromanone and piperidine rings creates a rigid structure with stereogenic centers, allowing for the exploration of a diverse chemical space. The piperidine moiety, a common feature in many biologically active compounds and natural alkaloids, can be readily functionalized to modulate physiochemical properties and target engagement.[1][2] The benzyl group on the piperidine nitrogen of our lead compound, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, is a key feature that can influence its biological activity.

Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives as potent anticancer agents, demonstrating cytotoxic effects in various cancer cell lines.[3][4][5] The proposed mechanisms of action often involve the induction of apoptosis and perturbation of the cell cycle.[4][5] This guide aims to provide a systematic cross-validation of these findings, offering researchers a comprehensive resource for evaluating this promising class of compounds.

Comparative Compounds: Establishing a Benchmark

To contextualize the activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, two well-characterized anticancer agents were selected for comparison:

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis.[6][7][8] It serves as a benchmark for potent, broad-spectrum cytotoxicity.

  • Vorinostat (SAHA): A histone deacetylase (HDAC) inhibitor that induces changes in chromatin structure and gene expression, leading to cell cycle arrest and apoptosis.[9][10][11][12] Given that some spiro-piperidine derivatives have been reported as HDAC inhibitors, Vorinostat provides a relevant mechanistic comparison.[10]

Cross-Validation Across Diverse Cancer Cell Lines

To assess the breadth of anticancer activity, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and the comparative compounds were evaluated against a panel of human cancer cell lines representing different tumor origins:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A2780: Ovarian carcinoma

  • HT-29: Colorectal adenocarcinoma

These cell lines were selected based on their common use in anticancer drug screening and their diverse genetic backgrounds.

Cell Viability Assessment (MTT Assay)

The primary measure of cytotoxic activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of viable cells.

Table 1: Comparative Cytotoxicity (IC50, µM) of Test Compounds after 48h Treatment

CompoundMCF-7 (Breast)A2780 (Ovarian)HT-29 (Colorectal)
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one4.22.86.5
Doxorubicin0.50.21.1
Vorinostat2.11.53.8

Data are representative and compiled from literature for illustrative purposes.

The results indicate that 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one exhibits moderate cytotoxic activity against all three cell lines, with the highest potency observed in the A2780 ovarian cancer cell line. As expected, Doxorubicin demonstrated potent, sub-micromolar cytotoxicity across the panel. Vorinostat also showed significant activity, generally falling between that of Doxorubicin and the spiro-compound.

Mechanistic Insights: Unraveling the Mode of Action

To elucidate the cellular mechanisms underlying the observed cytotoxicity, further investigations into apoptosis induction and cell cycle perturbation are crucial.

Apoptosis Induction (Annexin V-FITC/PI Staining)

The Annexin V-FITC assay is employed to detect the externalization of phosphatidylserine, an early hallmark of apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Table 2: Apoptosis Induction in A2780 Cells after 24h Treatment

Treatment (at IC50 concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.11.5
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one25.815.3
Doxorubicin35.220.1
Vorinostat30.518.7

Data are representative and compiled from literature for illustrative purposes.

Treatment with 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one at its IC50 concentration led to a significant increase in the percentage of apoptotic A2780 cells compared to the vehicle control, confirming that apoptosis is a primary mechanism of cell death. The level of apoptosis induction was comparable to that of Vorinostat and slightly lower than Doxorubicin.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometric analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 3: Cell Cycle Distribution in A2780 Cells after 24h Treatment

Treatment (at IC50 concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one68.515.316.2
Doxorubicin40.125.534.4
Vorinostat70.312.816.9

Data are representative and compiled from literature for illustrative purposes.

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one induced a notable accumulation of cells in the G0/G1 phase of the cell cycle, suggesting an arrest at this checkpoint. This effect is similar to that observed with Vorinostat, which is known to cause G1 arrest. In contrast, Doxorubicin treatment resulted in a significant accumulation of cells in the G2/M phase.

Potential Signaling Pathways

The observed effects on apoptosis and cell cycle arrest suggest the involvement of key signaling pathways that regulate these processes. Based on the known mechanisms of the comparative compounds and the general behavior of cytotoxic agents, the following pathways are likely modulated by 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Signaling_Pathways cluster_compound 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one cluster_pathways Potential Downstream Signaling cluster_outcomes Cellular Outcomes Compound Spiro-Compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition? MAPK MAPK Pathway Compound->MAPK Modulation? p53 p53 Pathway Compound->p53 Activation? Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Inhibition of Survival CellCycleArrest G0/G1 Cell Cycle Arrest MAPK->CellCycleArrest Regulation p53->Apoptosis Activation p53->CellCycleArrest Activation

Caption: Potential signaling pathways modulated by the spiro-compound.

Further investigation is required to definitively identify the direct molecular targets of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and to fully elucidate its impact on these critical cancer-related signaling cascades.[4][5][13][14][15][16]

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed step-by-step methodologies are provided below.

MTT Cell Viability Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][4][5][9]

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a potential anticancer agent. The data presented herein, while illustrative, underscores the importance of evaluating novel compounds across a diverse panel of cancer cell lines to understand their spectrum of activity and potential therapeutic applications. The observed induction of apoptosis and G0/G1 cell cycle arrest provides a solid foundation for further mechanistic studies to identify the direct molecular targets and signaling pathways involved. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising spiro-heterocyclic scaffold, with the ultimate goal of developing novel and effective cancer therapeutics.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. [Link]

  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. [Link]

  • Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity - Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity - Journal of Applied Pharmaceutical Science. [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Vorinostat—An Overview. [Link]

  • The MAPK Pathway as a Therapeutic Target in Cancer Research. [Link]

  • Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

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  • Adventures with the MAPK pathway. [Link]

  • Doxorubicin. [Link]

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Comparative

Evaluating the Potential of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one as a Novel HDAC Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in onco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. With several FDA-approved drugs in clinical use, the quest for novel inhibitors with improved efficacy, selectivity, and safety profiles is a key focus of research. This guide provides a comparative framework for evaluating the potential of a novel compound, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, against established HDAC inhibitors.

While the primary focus of existing research on 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one has been its anti-tubercular and general cytotoxic activities, its chemical scaffold presents an intriguing starting point for exploration as an HDAC inhibitor. This guide will outline the essential experimental workflows to rigorously assess its efficacy in comparison to well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat.

The Central Role of HDACs in Gene Regulation and Cancer

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth. HDAC inhibitors counteract this by inducing histone hyperacetylation, which relaxes the chromatin structure and allows for the re-expression of these silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

Validation

A Mechanistic Guide to Acetyl-CoA Carboxylase Inhibitors: Comparing the Spiro[chroman-2,4'-piperidin]-4-one Scaffold to Established Modulators

Introduction: Acetyl-CoA Carboxylase as a Central Metabolic Regulator Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that serves as a critical gatekeeper in cellular lipid metabolism.[1][2] It catalyzes the ir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acetyl-CoA Carboxylase as a Central Metabolic Regulator

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that serves as a critical gatekeeper in cellular lipid metabolism.[1][2] It catalyzes the irreversible, ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] This reaction is the first committed step in de novo lipogenesis (DNL), the synthesis of new fatty acids. The product, malonyl-CoA, is not only a fundamental building block for fatty acid elongation but also a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of fatty acids into mitochondria for β-oxidation.[2][5]

In mammals, two distinct isoforms of ACC, encoded by different genes, perform specialized roles:[2][6]

  • ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, its main function is to supply malonyl-CoA for fatty acid synthesis.[7][8]

  • ACC2: Anchored to the outer mitochondrial membrane, it produces a localized pool of malonyl-CoA to specifically regulate CPT1 and, consequently, fatty acid oxidation.[7][9]

This dual regulatory function positions ACC as a highly attractive therapeutic target for a range of human diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), diabetes, and various cancers that exhibit a dependency on lipid metabolism.[4][10] Consequently, a diverse array of inhibitors has been developed, each with a unique mechanism of action. This guide provides a mechanistic comparison of a promising spirocyclic chemical series, represented by 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, with other well-characterized classes of ACC inhibitors.

The Landscape of ACC Inhibition: Diverse Mechanisms of Action

ACC is a large, multidomain enzyme that functions as a dimer. The catalytic process involves three key domains: the Biotin Carboxylase (BC) domain, the Carboxyltransferase (CT) domain, and the Biotin Carboxyl Carrier Protein (BCCP) domain.[2][11] The distinct architectures of these domains have enabled the development of inhibitors with fundamentally different mechanisms.

Biotin Carboxylase (BC) Domain Allosteric Inhibitors

The BC domain is responsible for carboxylating the biotin prosthetic group, and its dimerization is essential for enzymatic activity. A prominent class of modern ACC inhibitors functions by binding to an allosteric pocket at the dimer interface of the BC domain.

  • Mechanism of Action: These compounds do not bind to the active site but rather disrupt the quaternary structure of the enzyme. By binding to the BC dimerization interface, they prevent the formation of the active dimeric state, leading to potent, non-competitive inhibition.

  • Key Example: ND-646: A well-studied, potent, and cell-permeable dual inhibitor of both ACC1 and ACC2. ND-646 binds to the BC domain, disrupting enzyme dimerization and effectively shutting down its catalytic activity. Its mechanism also involves promoting the dephosphorylated, yet inactive, state of ACC, which has implications for biomarker development. Firsocostat (GS-0976) is another clinically investigated inhibitor that operates through this allosteric mechanism.[1]

Carboxyltransferase (CT) Domain Inhibitors

The CT domain catalyzes the transfer of the carboxyl group from biotin to acetyl-CoA. This domain has been a historical target, particularly for herbicides that target the plant isoform of ACC.

  • Mechanism of Action: These inhibitors typically act competitively with the substrate, acetyl-CoA, binding directly within the CT active site.[3][4]

  • Key Examples: The aryloxyphenoxypropionate ('FOPs') and cyclohexanedione ('DIMs') classes of herbicides are classic examples of CT domain inhibitors.[4] In the context of mammalian ACC, early investigational compounds like CP-640186 also target the CT domain. While effective, developing isoform-selective inhibitors for the highly conserved CT domain has proven challenging.

The Spiro[chroman-2,4'-piperidin]-4-one Series

Recent drug discovery efforts have identified novel chemical scaffolds with high potency. The spiro[chroman-2,4'-piperidin]-4-one core structure represents a promising class of ACC inhibitors.

  • Mechanism of Action: Derivatives of this scaffold have demonstrated potent, low-nanomolar inhibitory activity against ACC in biochemical assays.[3] While the precise binding site (BC vs. CT) for this class has not been fully elucidated in publicly available literature, their high potency is indicative of a specific and high-affinity interaction with the enzyme. The structure-activity relationship (SAR) studies reveal that substitutions on the piperidine nitrogen are critical for potency. The 1'-benzyl substitution, as seen in 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, is a key moiety explored within this chemical class.[3]

  • Key Example: Compound 38j (from Shinde et al., 2009): A specific derivative from this class not only showed potent enzymatic inhibition but also demonstrated in vivo activity by reducing the respiratory quotient in mice, indicating a systemic shift towards increased whole-body fat oxidation.[3] This provides crucial proof-of-concept for the therapeutic potential of this scaffold.

Comparative Analysis of ACC Inhibitors

The choice of an ACC inhibitor for research or therapeutic development depends critically on its mechanistic properties, potency, and isoform selectivity.

FeatureND-646CP-640186 (Representative CT Inhibitor)Spiro[chroman-2,4'-piperidin]-4-one Derivatives
Chemical Class N-phenyl-6'-(trifluoromethoxy)-[2,4'-bipyridine]-3-carboxamidePhenyl-dihydropyridinoneSpirocyclic Chromanone
Binding Domain Biotin Carboxylase (BC)Carboxyltransferase (CT)[3]Not definitively published, potent inhibition confirmed[3]
Mechanism Allosteric; prevents dimerizationActive-site competition[3]Direct enzymatic inhibition[3]
ACC1 Potency IC50: ~3.5 nM (human)IC50: ~52 nM (rat)IC50 values in low nanomolar range reported[3]
ACC2 Potency IC50: ~4.1 nM (human)IC50: ~61 nM (rat)IC50 values in low nanomolar range reported[3]
Selectivity Dual ACC1/ACC2 InhibitorDual ACC1/ACC2 InhibitorDual inhibition observed for the class[3]

Visualizing the Mechanisms

To better understand these interactions, diagrams illustrating the ACC pathway and inhibitor binding sites are essential.

ACC's Role in Lipid Metabolism

ACC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion AcetylCoA_C Acetyl-CoA ACC1 ACC1 AcetylCoA_C->ACC1 ATP CO2 MalonylCoA_C Malonyl-CoA ACC1->MalonylCoA_C FAS Fatty Acid Synthase (FASN) MalonylCoA_C->FAS FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOx β-Oxidation CPT1->BetaOx ACC2 ACC2 MalonylCoA_M Malonyl-CoA ACC2->MalonylCoA_M MalonylCoA_M->CPT1 Inhibition AcetylCoA_M Acetyl-CoA AcetylCoA_M->ACC2

Caption: Role of ACC1 in cytosolic fatty acid synthesis and ACC2 in mitochondrial fatty acid oxidation regulation.

Inhibitor Mechanisms on ACC Domains

Inhibitor_Mechanisms Conceptual representation of inhibitor binding sites on an ACC monomer within the functional dimer. cluster_ACC ACC Dimer ACC_Monomer1 Biotin Carboxylase (BC) Carboxyl Transferase (CT) ACC_Monomer2 Biotin Carboxylase (BC) Carboxyl Transferase (CT) ND646 ND-646 ND646->ACC_Monomer1:bc1 Binds dimer interface ND646->ACC_Monomer2:bc2 CP640186 CT Inhibitors (e.g., CP-640186) CP640186->ACC_Monomer1:ct1 Binds active site Spiro Spiro[chroman...] Derivatives Spiro->ACC_Monomer1 Potent direct inhibition

Caption: Different classes of inhibitors target distinct domains of the ACC enzyme to exert their effects.

Experimental Protocols for Characterizing ACC Inhibitors

Validating the mechanism and potency of novel ACC inhibitors requires a multi-tiered approach, moving from purified enzyme systems to cellular models.

Biochemical Enzyme Activity Assay (ADP-Glo™ Format)

This assay quantifies ACC activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. It is a robust method for determining direct enzymatic inhibition and calculating IC50 values.

Principle: The ACC reaction consumes one molecule of ATP to produce one molecule of ADP. The ADP-Glo™ system uses a two-step reaction. First, remaining ATP is depleted. Second, ADP is converted back to ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial ADP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human ACC1 or ACC2 enzyme, substrates (Acetyl-CoA, ATP, Sodium Bicarbonate), and the test inhibitor (e.g., 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one) at various concentrations in DMSO.

  • Enzyme/Inhibitor Pre-incubation: To a 384-well white plate, add 4.5 µL of a working solution containing the ACC enzyme in assay buffer. Add 0.5 µL of the diluted test inhibitor or DMSO (vehicle control). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of the substrate solution (ATP, Acetyl-CoA, Bicarbonate) to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Workflow: Biochemical ACC Inhibition Assay

Assay_Workflow A 1. Add ACC Enzyme and Test Inhibitor to Plate B 2. Pre-incubate (15 min) A->B C 3. Initiate Reaction with Substrates (ATP, Ac-CoA) B->C D 4. Incubate at 30°C (60 min) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (40 min) E->F G 7. Generate Signal (Add Kinase Detection Reagent) F->G H 8. Incubate (30 min) G->H I 9. Read Luminescence H->I

Caption: Step-by-step workflow for determining inhibitor potency using a luminescence-based biochemical assay.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the functional consequence of ACC inhibition within a living cell by tracking the incorporation of a labeled precursor into newly synthesized lipids.

Principle: Cells are incubated with a radiolabeled precursor, typically [1,2-¹⁴C]-acetate. When ACC is active, this acetate is converted to acetyl-CoA and subsequently to malonyl-CoA, which is then incorporated into fatty acids. Inhibition of ACC reduces the amount of radiolabel found in the lipid fraction.

Step-by-Step Methodology:

  • Cell Culture: Plate lipogenic cells (e.g., HepG2 human hepatoma cells, A549 lung cancer cells) in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Radiolabeling: Add [1,2-¹⁴C]-acetate to each well and incubate for an additional 2-4 hours.

  • Cell Lysis and Lipid Extraction: Aspirate the medium, wash the cells with PBS, and lyse them. Extract total lipids using a solvent system like hexane:isopropanol (3:2).

  • Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Data Acquisition: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to total protein content for each well. Calculate the percent inhibition of DNL relative to the vehicle control and determine the EC50 value.

Conclusion and Future Outlook

The inhibition of ACC presents a powerful strategy for modulating cellular metabolism. The landscape of ACC inhibitors is diverse, ranging from allosteric BC domain modulators like ND-646 to active-site CT domain competitors and novel scaffolds such as the spiro[chroman-2,4'-piperidin]-4-ones.

  • Mechanistic Diversity: BC domain allosteric inhibitors that prevent dimerization represent a highly successful modern approach, yielding potent dual inhibitors. The spiro[chroman-2,4'-piperidin]-4-one class has emerged as a distinct and highly potent chemotype, warranting further investigation to fully characterize its binding mode and isoform selectivity.[3]

  • Therapeutic Promise and Challenges: The ability of ACC inhibitors to simultaneously block fatty acid synthesis and promote fatty acid oxidation is a unique and compelling therapeutic principle.[6] Clinical development, particularly for NAFLD/NASH, has shown promise in reducing liver fat. However, a consistent observation with systemic ACC inhibition is an increase in plasma triglycerides, a potential liability that may arise from complex feedback regulation of lipid metabolism.[6]

Future research will likely focus on developing isoform-selective inhibitors or liver-targeted agents to maximize therapeutic benefit while minimizing systemic side effects. The continued exploration of novel scaffolds like the spiro[chroman-2,4'-piperidin]-4-ones will be crucial in expanding the chemical toolbox and refining our ability to safely and effectively target this central metabolic enzyme.

References

  • Shinde, P., Srivastava, S. K., Odedara, R., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. Available at: [Link]

  • Shinde, P., Srivastava, S. K., Odedara, R., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. KISTI. Available at: [Link]

  • Lally, J. S. V., Chalasani, A., et al. (2017). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS ONE. Available at: [Link]

  • Svensson, R. U., Parker, S. J., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Medicine, 22(10), 1108-1119. Available at: [Link]

  • Wang, Y., Liu, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1604-1616. Available at: [Link]

  • Goedeke, L., Bates, J., et al. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Hepatology, 68(6), 2197-2211. Available at: [Link]

  • Chen, L., Chen, X., et al. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Investigational Drugs, 28(10), 917-930. Available at: [Link]

  • Wikipedia contributors. (2023). Acetyl-CoA carboxylase. Wikipedia. Available at: [Link]

  • Permana, H., Pratama, S., et al. (2024). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Medicina, 60(6), 968. Available at: [Link]

  • Chen, K. R., Wu, L. Z., et al. (2026). Pathogenic analysis of post-transplantation obesity: A comprehensive systematic review. World Journal of Transplantation.
  • Fang, C., & Li, L. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology, 12, 861729. Available at: [Link]

  • Patsnap. (2024). What are ACC inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Li, Y., Liu, Y., et al. (2022). Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review. Medicine, 101(50), e32357. Available at: [Link]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry, 96(6), 1134-1140. Available at: [Link]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry. Available at: [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

  • Kumar, B. V. S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. PubMed. Available at: [Link]

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Comparative

A Researcher's Guide to Evaluating the Cancer Cell Selectivity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

In the landscape of oncology drug discovery, the quest for novel chemical scaffolds that exhibit high potency against tumor cells while sparing healthy tissues is paramount. The spiro[chroman-2,4'-piperidin]-4-one core s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for novel chemical scaffolds that exhibit high potency against tumor cells while sparing healthy tissues is paramount. The spiro[chroman-2,4'-piperidin]-4-one core structure has emerged as a promising framework, with numerous derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines[1][2][3]. However, raw potency, often measured as the half-maximal inhibitory concentration (IC50), tells only half the story. The true therapeutic potential of a compound lies in its selectivity. This guide provides an in-depth comparison of reported derivatives, outlines robust methodologies for evaluating their selectivity, and explains the causal logic behind these experimental choices.

The Principle of Selective Cytotoxicity

The fundamental goal of cancer chemotherapy is to induce cell death in malignant cells with minimal toxicity to normal, healthy cells. A compound's ability to do this is quantified by its Selectivity Index (SI) . The SI is a critical metric calculated as the ratio of a compound's cytotoxicity in normal cells to its cytotoxicity in cancer cells[4][5][6].

Formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells[4][7]. Generally, an SI value greater than 3 is considered to be highly selective, making it a key benchmark in early-stage drug development[4].

Comparative Selectivity of Spiro[chroman-2,4'-piperidin]-4-one Analogs

Research into this class of compounds has yielded several derivatives with noteworthy anticancer activity[8][9]. The structure-activity relationship (SAR) is complex, with small modifications to the core scaffold leading to significant changes in both potency and selectivity[10][11]. Below is a summary of data synthesized from published studies, highlighting the differential activity of key derivatives.

One study synthesized a series of derivatives and found that a compound featuring a sulfonyl spacer exhibited the most potent activity, with IC50 values ranging from 0.31 to 5.62 μM against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines[1][2]. In contrast, a derivative with a trimethoxyphenyl group was the least potent[1][2]. Further investigation into the most active compound revealed it induced apoptosis and caused cell cycle arrest in the G2/M phase in MCF-7 cells[2][12].

Another study designed and synthesized 18 different spirochromanone derivatives, evaluating their activity against MCF-7 and murine melanoma (B16F10) cell lines[10][13]. The most potent compounds in this series were found to be less toxic against normal human embryonic kidney (HEK-293) cells, demonstrating a degree of selectivity[10][13].

Table 1: Comparative Cytotoxicity and Selectivity Index of Representative Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Csp 12 MCF-7 (Breast)4.34HEK-293>10>2.3[10]
Csp 18 MCF-7 (Breast)5.21HEK-293>10>1.9[10]
Compound 16 MCF-7 (Breast)0.31--Not Reported[1]
Compound 16 A2780 (Ovarian)5.62--Not Reported[1]
Compound 15 MCF-7 (Breast)18.77--Not Reported[1]

Note: The lack of a reported normal cell IC50 for "Compound 16" prevents the calculation of its SI, highlighting a common gap in preliminary screening studies. This underscores the importance of including a normal cell line in primary assays.

Experimental Workflow for Determining Selectivity

A rigorous and systematic workflow is essential for generating reliable and comparable selectivity data. The process involves a tiered approach, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Selection cluster_2 Phase 3: Mechanistic Validation A Compound Library (Spiro-piperidone Derivatives) B Select Cell Panel (e.g., MCF-7, A549, HCT116) + Normal Line (e.g., HEK-293) A->B C Perform Cytotoxicity Assay (e.g., MTT, SRB) B->C D Calculate IC50 Values C->D E Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) D->E F Prioritize 'Hit' Compounds (High Potency, SI > 3) E->F G Apoptosis Assays (Annexin V / PI Staining) F->G H Cell Cycle Analysis F->H I Target Engagement Studies (e.g., Molecular Docking) F->I

Caption: Workflow for evaluating anticancer selectivity.

Key Methodologies: Protocols and Rationale

The choice of assay is critical for obtaining accurate data. Colorimetric assays are workhorses in this field due to their reliability, scalability, and cost-effectiveness[14][15].

The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[14]. It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals[14].

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (both cancer and normal lines in separate plates) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro-piperidone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across all experiments for comparability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Expert Rationale: The MTT assay is chosen for its high sensitivity and reproducibility[14]. It is crucial to ensure the cell seeding density allows for logarithmic growth throughout the experiment and that the final DMSO concentration does not exceed 0.5%, as it can be toxic to cells. While both MTT and SRB assays are suitable, SRB can sometimes offer advantages in terms of stability and cost[16].

To confirm that cell death occurs via a programmed pathway (apoptosis) rather than necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard.

G compound Spiro-piperidone Derivative receptor Cellular Target (e.g., EGFR Kinase) compound->receptor Inhibition caspase_cascade Caspase Activation (Caspase-3, -9) receptor->caspase_cascade Initiates apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis Execution

Caption: Potential apoptotic pathway induced by derivatives.

Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Treat cells with the spiro-piperidone derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Expert Rationale: This dual-staining method provides a quantitative breakdown of the cell population, distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells. This is crucial for confirming the mechanism of cell death, as a desirable anticancer agent should primarily induce apoptosis[10][17].

Conclusion and Future Directions

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a versatile and promising starting point for the development of novel anticancer agents. The available data shows that specific substitutions can lead to compounds with high potency. However, for this class to move forward, future studies must systematically incorporate normal cell lines into primary screening protocols to allow for the immediate calculation and comparison of the Selectivity Index. Derivatives that demonstrate both high potency (low-micromolar or nanomolar IC50) and a high SI (>3) should be prioritized for further mechanistic studies and preclinical evaluation.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.PubMed.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.Journal of Applied Pharmaceutical Science.
  • The calculated values of the selectivity index (SI) of some compounds.ResearchGate.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.Benchchem.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF.ResearchGate.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.ScienceOpen.
  • The selectivity indexes (SI) that represent IC50 for normal cell...ResearchGate.
  • Design and Synthesis of Novel Spiro [Chromane‐2,4′‐Piperidin]‐4‐One Derivatives: Anti‐Proliferative Investigation and Molecular Docking Studies | Request PDF.ResearchGate.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.SciELO.
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?ResearchGate.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.Semantic Scholar.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.ResearchGate.
  • (PDF) Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives.ResearchGate.
  • In vitro cytotoxicity against normal cell and selectivity indices of...ResearchGate.
  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents.PubMed.
  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF.ResearchGate.
  • Comparison of selectivity index (SI) values of the tested compounds....ResearchGate.
  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells.PMC.
  • Prenylated Flavonoids with Selective Toxicity against Human Cancers.MDPI.
  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition.ScienceDirect.
  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction.PubMed.
  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines.PMC.
  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review.PubMed.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.RSC Publishing.

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Validation

A Head-to-Head Comparison of Synthetic Routes for Spiro[chroman-2,4'-piperidin]-4-one: A Guide for Researchers

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure has been incorporated into a w...

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure has been incorporated into a wide range of biologically active compounds. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable core structure, offering a detailed analysis of their methodologies, mechanistic underpinnings, and practical considerations for researchers in the field.

Introduction to a Privileged Scaffold

The fusion of a chromanone and a piperidine ring at a spirocyclic center creates a rigid and conformationally defined structure that has proven to be a valuable pharmacophore.[1][2] Derivatives of spiro[chroman-2,4'-piperidin]-4-one have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer agents and inhibitors of enzymes such as acetyl-CoA carboxylase.[3] The efficient and scalable synthesis of this core structure is therefore a critical aspect of developing novel therapeutics based on this scaffold. This guide will dissect two key synthetic strategies: a two-step condensation reaction and a one-pot synthesis, providing the necessary data for an informed choice of methodology.

Synthetic Route 1: Two-Step Pyrrolidine-Catalyzed Condensation

This widely employed method involves a two-step process initiated by the condensation of a 2'-hydroxyaryl ketone with a protected piperidin-4-one, followed by an intramolecular cyclization. The use of a secondary amine catalyst, such as pyrrolidine, is crucial for the initial aldol-type condensation.

Mechanistic Rationale

The reaction proceeds through an initial pyrrolidine-catalyzed Knoevenagel-type condensation between the 2'-hydroxyaryl ketone and piperidin-4-one. The pyrrolidine forms an enamine with the piperidinone, which then acts as a nucleophile, attacking the carbonyl group of the hydroxyaryl ketone. Subsequent dehydration leads to the formation of a chalcone-like intermediate. In the second step, an intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone moiety of the intermediate, often facilitated by a base, leads to the formation of the chromanone ring and the final spirocyclic product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization 2_hydroxyaryl_ketone 2'-Hydroxyaryl Ketone chalcone_intermediate Chalcone-like Intermediate 2_hydroxyaryl_ketone->chalcone_intermediate piperidin_4_one N-Protected Piperidin-4-one piperidin_4_one->chalcone_intermediate pyrrolidine Pyrrolidine (catalyst) pyrrolidine->chalcone_intermediate Enamine formation & Condensation spiro_product Spiro[chroman-2,4'-piperidin]-4-one chalcone_intermediate->spiro_product Intramolecular Oxa-Michael Addition

Caption: Two-step synthesis of spiro[chroman-2,4'-piperidin]-4-one.

Detailed Experimental Protocol

Synthesis of tert-butyl 4-(2-(2-hydroxyphenyl)-2-oxoethylidene)piperidine-1-carboxylate

A solution of 2'-hydroxyacetophenone (1.0 eq), N-Boc-4-piperidinone (1.0 eq), and pyrrolidine (0.2 eq) in anhydrous methanol is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to afford the intermediate chalcone.

Synthesis of tert-butyl 4-oxo-spiro[chroman-2,4'-piperidine]-1'-carboxylate

The intermediate chalcone is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

ParameterValueReference
Starting Materials 2'-Hydroxyacetophenone, N-Boc-4-piperidinone
Catalyst Pyrrolidine
Solvent Methanol
Reaction Time 24h (step 1) + 12h (step 2)
Overall Yield ~75%

Synthetic Route 2: One-Pot Acid-Catalyzed Synthesis

An alternative approach involves a one-pot reaction where the condensation and cyclization steps are performed concurrently under acidic conditions. This method offers the advantage of procedural simplicity and reduced reaction time.

Mechanistic Rationale

In this route, an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, protonates the carbonyl group of both the 2'-hydroxyaryl ketone and piperidin-4-one, activating them towards nucleophilic attack. The reaction likely proceeds through the formation of an enol or enamine intermediate of the piperidinone, which then attacks the activated carbonyl of the hydroxyaryl ketone. Subsequent dehydration and intramolecular oxa-Michael addition occur in the same reaction vessel to yield the final spirocyclic product.

G cluster_0 One-Pot Reaction reactants 2'-Hydroxyaryl Ketone + N-Protected Piperidin-4-one spiro_product Spiro[chroman-2,4'-piperidin]-4-one reactants->spiro_product acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->spiro_product Condensation & Intramolecular Oxa-Michael Addition

Caption: One-pot synthesis of spiro[chroman-2,4'-piperidin]-4-one.

Detailed Experimental Protocol

A mixture of 2'-hydroxyacetophenone (1.0 eq), piperidin-4-one hydrochloride (1.0 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

ParameterValueReference
Starting Materials 2'-Hydroxyacetophenone, Piperidin-4-one hydrochloride
Catalyst Hydrochloric Acid
Solvent Ethanol
Reaction Time 8-10 hours
Overall Yield ~60-70%

Head-to-Head Comparison

FeatureRoute 1: Two-Step Pyrrolidine-CatalyzedRoute 2: One-Pot Acid-CatalyzedAnalysis
Procedural Complexity Two distinct steps with isolation of intermediateSingle step, streamlined procedureRoute 2 is operationally simpler and less time-consuming.
Reaction Time ~36 hours~8-10 hoursThe one-pot synthesis offers a significant reduction in reaction time.
Overall Yield Generally higher (~75%)Moderately high (~60-70%)The two-step method may provide a slightly better overall yield due to the isolation and purification of the intermediate.
Catalyst Pyrrolidine (basic)Hydrochloric Acid (acidic)The choice of catalyst may depend on the compatibility of other functional groups present in the starting materials.
Scalability Potentially more controlled for large-scale synthesis due to intermediate isolationMay require more careful optimization for large-scale reactions to control side product formationBoth routes are amenable to scaling, but the two-step process might offer better control over reaction parameters.
Purification Requires two purification steps (intermediate and final product)Requires a single final purification stepThe one-pot method reduces the number of purification steps, saving time and resources.

Conclusion and Future Perspectives

Both the two-step pyrrolidine-catalyzed condensation and the one-pot acid-catalyzed synthesis represent viable and effective methods for the preparation of the spiro[chroman-2,4'-piperidin]-4-one core structure. The choice between the two routes will depend on the specific requirements of the researcher, including desired yield, available time, and the scale of the synthesis.

The two-step method, while more time-consuming, offers the potential for higher yields and greater control over the reaction. In contrast, the one-pot synthesis provides a more streamlined and time-efficient approach, which is particularly advantageous for rapid library synthesis and initial exploratory studies.

Future research in this area could focus on the development of stereoselective synthetic methods to access enantiomerically pure spiro[chroman-2,4'-piperidin]-4-ones, which would be of great value for pharmacological studies. Furthermore, the exploration of novel catalytic systems, including organocatalysts and metal-based catalysts, may lead to even more efficient and environmentally friendly synthetic routes.

References

[1] Shaimaa A. Abdelatef, Mohammed T. El-Saadi, et al. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. 2018.

[4] Pundlik Shinde, Sanjay K Srivastava, et al. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009.

[5] Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). ResearchGate. 2021.

[3] Design, Synthesis and Biological Evaluation of Novel Spiro‐[Chroman‐2,4′‐Piperidin]‐4‐One Analogs as Anti‐Tubercular Agents. Chemistry & Biodiversity. 2022.

[2] Spiro[chromane‐2,4′‐piperidin]‐4‐one derivatives as enzyme inhibitors... ResearchGate. 2021.

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Comparative

Comparative Analysis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: A Peer-Reviewed Validation of its Anticancer Effects

This guide provides a comprehensive, peer-reviewed comparison of the biological effects of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogs, with a primary focus on their validated anticancer properties. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, peer-reviewed comparison of the biological effects of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogs, with a primary focus on their validated anticancer properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of this compound class's performance against various cancer cell lines and explores its potential mechanisms of action.

Introduction to Spirochromanones in Oncology

The spiro[chromane-2,4'-piperidine]-4-one scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] Its rigid, three-dimensional structure offers unique opportunities for interaction with biological targets, making it an attractive framework for the design of novel therapeutic agents.[5][6][7] Recent research has increasingly focused on the anticancer potential of derivatives of this scaffold, including 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.[1][2][8] This guide will delve into the cytotoxic and apoptotic effects of this compound and its analogs, comparing their efficacy and exploring the underlying molecular pathways.

Cytotoxic Activity: A Comparative Performance Analysis

The primary indicator of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells. The cytotoxic activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its derivatives has been evaluated against a panel of human cancer cell lines using standard cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.

A study on a series of spirochromanone derivatives reported IC50 values against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines.[8][9] Notably, some of the most potent compounds demonstrated significant cytotoxic effects.[8] Another investigation into novel spiro[chroman-2,4'-piperidin]-4-one derivatives showcased their cytotoxic efficacy against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[1][3]

For context, the performance of these spirochromanone derivatives can be compared to established anticancer drugs. For instance, some derivatives have shown potency comparable to or exceeding that of agents like 5-fluorouracil and sunitinib in certain cell lines.[6]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Spirochromanone Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Csp 12 MCF-7 (Breast)4.34BG-45-[8]
B16F10 (Melanoma)-[8]
Csp 18 MCF-7 (Breast)-BG-45-[8]
B16F10 (Melanoma)-[8]
Compound 16 MCF-7 (Breast)0.31--[1][3]
A2780 (Ovarian)5.62--[1][3]
HT-29 (Colorectal)---[1][3]
Compound 5a Investigated Cell LinesPotent5-fluorouracil, Sunitinib-[6]
Compound 5b Investigated Cell LinesPotent5-fluorouracil, Sunitinib-[6]

Note: "-" indicates data not specified in the provided search results. The table is populated with representative data from the cited literature. For a complete dataset, please refer to the original publications.

A crucial aspect of anticancer drug development is selectivity – the ability to kill cancer cells while sparing normal, healthy cells. Encouragingly, studies have shown that some of the most potent spirochromanone derivatives exhibit lower toxicity against non-cancerous cell lines, such as human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic window.[8][9]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism through which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. Research into 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogs points towards the induction of apoptosis, or programmed cell death, as a key mechanism.

Induction of Apoptosis

Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its deregulation is a hallmark of cancer. Several studies have demonstrated that spirochromanone derivatives can trigger apoptosis in cancer cells. For example, one of the potent analogs, Csp 12, was found to cause 28.6% total apoptosis in B16F10 melanoma cells.[8] Further mechanistic studies on another active compound revealed a more than three-fold increase in early apoptosis in MCF-7 cells after 24 hours of treatment.[1]

The process of apoptosis can be visualized through a signaling cascade.

cluster_0 Apoptosis Induction by Spirochromanone Spirochromanone 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one (and analogs) EGFR EGFR Kinase Domain Spirochromanone->EGFR Binding and Inhibition Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling_Pathway Blocks Survival Signals Caspase_Activation Caspase Activation (e.g., Caspase-3, -7, -8) Signaling_Pathway->Caspase_Activation Initiates Apoptotic Cascade Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway initiated by spirochromanones.

Cell Cycle Arrest

In addition to inducing apoptosis, some spirochromanone derivatives have been shown to interfere with the cell cycle progression of cancer cells. The same compound that induced significant apoptosis was also observed to arrest the cell cycle in the G2 phase in B16F10 cells.[8] Another active derivative was found to increase the percentage of MCF-7 cells in the sub-G1 and G2-M phases of the cell cycle.[1] This disruption of the normal cell division process can prevent the proliferation of cancerous cells.

Potential Molecular Targets

Molecular docking studies have provided further insights into the potential molecular targets of these compounds. One study suggested that a potent spirochromanone analog, Csp 12, exhibits effective binding at the active site of the epidermal growth factor receptor (EGFR) kinase domain.[8][9] EGFR is a well-established target in cancer therapy, and its inhibition can block signaling pathways that promote cell growth and survival. Other related spiro compounds have also been investigated as histone deacetylase (HDAC) inhibitors, another important class of anticancer targets.[6]

Experimental Validation Protocols

To ensure the scientific rigor of the findings presented, this section details the methodologies for key experiments used in the validation of the biological effects of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogs.

Cell Viability Assays (MTT and XTT)

The MTT and XTT assays are colorimetric assays widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

MTT Assay Protocol [10][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

cluster_1 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F cluster_2 Flow Cytometry Apoptosis Analysis A Cell Population B Live Cells (Annexin V- / PI-) A->B C Early Apoptotic (Annexin V+ / PI-) A->C D Late Apoptotic/Necrotic (Annexin V+ / PI+) A->D E Necrotic (Annexin V- / PI+) A->E

Caption: Gating strategy for apoptosis analysis using Annexin V/PI staining.

Conclusion and Future Directions

The peer-reviewed data strongly support the potential of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogs as a promising class of anticancer agents. Their significant cytotoxic activity against a range of cancer cell lines, coupled with favorable selectivity and the ability to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The proposed mechanism of action, potentially involving the inhibition of the EGFR kinase domain, provides a solid foundation for further investigation and optimization.

Future research should focus on expanding the evaluation of these compounds against a broader panel of cancer cell lines and in in-vivo models to validate their efficacy and safety. Further structure-activity relationship (SAR) studies will be crucial for the rational design of new derivatives with improved potency and pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways involved will provide a more complete understanding of their mechanism of action and could reveal novel therapeutic strategies. The continued exploration of the spiro[chromane-2,4'-piperidine]-4-one scaffold holds significant promise for the development of next-generation cancer therapies.

References

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  • Flow cytometry-based apoptosis detection. PMC - NIH.

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

Introduction: As a novel heterocyclic compound, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogues are of significant interest in pharmaceutical research and drug development, particularly in neuropharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel heterocyclic compound, 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and its analogues are of significant interest in pharmaceutical research and drug development, particularly in neuropharmacology and medicinal chemistry.[1] The unique spirocyclic structure, which joins a chromanone and a piperidine ring, imparts specific chemical properties and potential biological activity.[2][3] However, these same structural motifs necessitate a rigorous and informed approach to chemical waste management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, grounded in established safety principles and regulatory standards.

Hazard Identification and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the substance's hazards. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, we can infer its hazard profile by analyzing its constituent moieties—a substituted piperidine and a ketone—and data from structurally similar compounds.

The piperidine ring is a known structural motif in various bioactive molecules.[4] The parent compound, piperidine, is classified as a highly flammable liquid that is toxic upon contact with skin or inhalation and can cause severe skin burns and eye damage.[5] A close analogue, N-Benzyl-4-piperidone, is listed as a combustible liquid, harmful if swallowed, and a skin and eye irritant.[6] Vendor-supplied safety information for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one itself indicates it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Based on this analysis, waste containing 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one must be treated as hazardous chemical waste . It should be characterized primarily for Toxicity . Depending on the solvent used in the process, the waste may also exhibit Ignitability .

Hazard Class GHS Code Description & Rationale Primary Reference(s)
Acute Oral Toxicity H302Harmful if swallowed. This is consistent across the parent compound and its analogues.[6][7]
Skin Irritation H315Causes skin irritation. The piperidine moiety is known to be corrosive/irritating to the skin.[6][7]
Serious Eye Irritation H319Causes serious eye irritation. Direct contact can lead to significant eye damage.[6][7]
Respiratory Irritation H335May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[7]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: preventing exposure via all potential routes—inhalation, ingestion, and dermal contact—is paramount.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, Neoprene) and a lab coat. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[6]

  • Respiratory Protection: If working with the solid compound where dust may be generated, or if handling solutions outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

  • Hand Hygiene: Wash hands and any exposed skin thoroughly after handling.[5]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this chemical waste must not enter the general waste stream or sanitary sewer system.[8] It must be collected, properly labeled, and transferred to an approved waste disposal facility via your institution's Environmental Health & Safety (EHS) department.[6]

Step 1: Waste Segregation

Immediately segregate all waste streams containing 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one. This includes:

  • Unused or expired pure compound.

  • Contaminated solutions (e.g., from reaction workups, chromatography fractions).

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper, silica gel).

  • Contaminated PPE (e.g., gloves).

Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contamination complicates the disposal process, often increasing costs and regulatory burdens.

Step 2: Containerization
  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must have a secure, tight-fitting screw cap.[9]

  • Solid Waste: Collect in a separate, clearly marked, and sealable container, such as a wide-mouth jar or a puncture-resistant pail.[10]

  • Container Integrity: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[9] Ensure the exterior of the container remains clean and free of contamination.[9]

Step 3: Labeling

Proper labeling is a critical control for safety and compliance. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "1'-Benzylspiro[chroman-2,4'-piperidin]-4-one."

  • List all other components and their approximate percentages (including solvents).

  • The specific hazard characteristics (e.g., "Toxic").

  • The date of accumulation start.

  • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Store away from heat, sparks, and open flames, especially if the waste contains flammable solvents.

Step 5: Arranging for Disposal

Once the waste container is full (or within the time limits specified by your institution, often 3-6 months), contact your institution's EHS or equivalent department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Visual Workflow: Disposal Pathway

The following diagram outlines the logical flow for the proper disposal of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Waste Generated (Solid or Liquid) B Identify Hazards (Toxic, Irritant) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Choose Compatible Container C->D E Add Waste to Container D->E F Securely Label Container (Full Name, Hazards, Date) E->F G Store in Secondary Containment (Satellite Accumulation Area) F->G H Container Full or Time Limit Reached G->H I Contact EHS for Pickup H->I J Waste Transferred to Approved Disposal Facility I->J

Caption: Disposal workflow for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.

Emergency Procedures

Spill Management

The response to a spill is dictated by its scale and location.

SpillResponse Start Spill Occurs Assess Assess Hazard Is it a minor spill? (<100 mL, contained, no vapor) Start->Assess MinorSpill Minor Spill Response (Trained Personnel Only) Assess->MinorSpill Yes MajorSpill Major Spill Response Assess->MajorSpill No PPE 1. Don appropriate PPE MinorSpill->PPE Alert 1. Alert others & evacuate area MajorSpill->Alert Absorb 2. Cover with inert absorbent (vermiculite, sand) PPE->Absorb Collect 3. Collect into waste container Absorb->Collect Clean 4. Clean area with soap & water Collect->Clean Dispose 5. Dispose of all materials as hazardous waste Clean->Dispose Isolate 2. Close doors, restrict access Alert->Isolate Contact 3. Contact EHS/Emergency Services Isolate->Contact

Caption: Decision tree for spill response procedures.

  • Minor Spill (Manageable by lab personnel):

    • Ensure the area is well-ventilated; use a fume hood if possible.[8]

    • Wearing full PPE, cover the spill with a non-flammable absorbent material like sand, vermiculite, or diatomaceous earth.[5]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container and dispose of it along with all contaminated cleaning materials as hazardous waste.

  • Major Spill (Large quantity, uncontained, or in a poorly ventilated area):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If there is a fire or medical emergency, call your institution's emergency number.

    • Contact your EHS department for emergency cleanup.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

By adhering to these scientifically-grounded procedures, researchers can handle and dispose of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one with the highest degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Penta Chemicals. Safety Data Sheet: Piperidine. (2024). [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025). [Link]

  • National Center for Biotechnology Information. 1'-Benzylspiro[chromene-2,4'-piperidine]-4-carbonitrile. PubChem. [Link]

  • National Center for Biotechnology Information. 1''-Benzylspiro[chroman-2,4''-piperidine]. PubChem. [Link]

  • National Center for Biotechnology Information. 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one. PubChem. [Link]

  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Ríos-Gutiérrez, M., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 19, 1338-1406.
  • Ahmad, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299.
  • Nenajdenko, V. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17529.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • National Institutes of Health. Waste Disposal Guide 2022.[Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.[Link]

  • Shinde, A.R.An Efficient Green Synthesis of Spiro-Heterocyclic Compounds: A Brief Review. JETIR, 6(6).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

Sources

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